3-Sulfino-DL-valine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methyl-3-sulfinobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZNTHNFAOGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Sulfino-DL-valine (CAS Number 98462-04-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Sulfino-DL-valine, a compound of interest in pharmaceutical synthesis and analysis. Given the limited direct literature on this specific molecule, this guide synthesizes available data, discusses its chemical context, and extrapolates its likely properties and analytical methodologies based on its structural relationship to valine and its role as a known impurity in the synthesis of the β-lactamase inhibitor, Sulbactam.
Introduction and Identification
This compound is a derivative of the essential amino acid DL-valine, characterized by the presence of a sulfinic acid group (-SO₂H) at the 3-position. Its primary significance in the scientific and pharmaceutical landscape stems from its identification as a process-related impurity in the manufacturing of Sulbactam[1]. Understanding the formation, properties, and detection of such impurities is a critical aspect of drug development and quality control.
Chemical Identity
| Property | Value | Source |
| CAS Number | 98462-04-5 | [1][2] |
| Molecular Formula | C₅H₁₁NO₄S | [2] |
| Molecular Weight | 181.21 g/mol | [2] |
| IUPAC Name | 2-Amino-3-methyl-3-sulfinobutanoic acid | [2] |
| Synonyms | Valine, 3-sulfino-; 3-Sulfinovaline; Sulbactam EP Impurity A (Racemic mixture) | [2] |
Physicochemical Properties and Synthesis Context
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Boiling Point | 429.7±55.0 °C | Prediction based on computational models[1]. |
| Density | 1.551±0.06 g/cm³ | Prediction based on computational models[1]. |
| pKa | 2.36±0.12 | Refers to the carboxylic acid proton; the sulfinic acid group would have a distinct, lower pKa[1]. |
| Solubility | DMSO (Slightly, Heated), Methanol (Sparingly) | General guidance from suppliers suggests limited solubility in common organic solvents[1]. High polarity indicates likely water solubility. |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | Recommended due to the potential for oxidation of the sulfinic acid moiety[1][2]. |
Context of Formation: An Impurity in Sulbactam Synthesis
This compound is documented as an impurity in the synthesis of Sulbactam[1]. Sulbactam is a crucial β-lactamase inhibitor often combined with β-lactam antibiotics. The synthesis of Sulbactam typically involves the oxidation of the sulfur atom in a penicillanic acid derivative. The formation of this compound likely arises from an over-oxidation or side-reaction pathway involving the valine-derived portion of a synthesis intermediate. Understanding this pathway is key to controlling its presence in the final active pharmaceutical ingredient (API).
Caption: Probable formation pathway of this compound during Sulbactam synthesis.
Biological and Pharmaceutical Significance
As a derivative of the essential branched-chain amino acid (BCAA) valine, the core structure of this molecule is biologically relevant. Valine itself is critical for muscle metabolism, tissue repair, and energy production[3][4][]. It plays roles in regulating blood sugar, supporting cognitive function, and is a precursor in biosynthetic pathways[4][6][7].
The introduction of a sulfinic acid group, however, drastically alters its properties. The D-enantiomer, D-Valine, 3-sulfino-, is noted to potentially play a role in metabolic pathways[8]. While specific biological activity for the DL-racemate is uncharacterized, its primary relevance is as a pharmaceutical impurity. The presence of impurities can affect the stability, efficacy, and safety of a drug product. The sulfinic acid moiety is chemically reactive and could potentially interact with the API or other excipients. Therefore, its detection and quantification are paramount.
Analytical Methodologies for Characterization
A robust analytical strategy is essential for the identification and quantification of this compound in pharmaceutical samples. A multi-technique approach is recommended for full characterization.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating impurities from the main API.
-
Recommended Column: A reversed-phase C18 column is a standard starting point. However, due to the high polarity of this compound, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and resolution.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer at a slightly acidic pH to control ionization) and an organic modifier like acetonitrile or methanol is typical.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-aromatic amino acids. For higher sensitivity and specificity, coupling with a mass spectrometer is ideal.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for unequivocal identification.
-
Technique: Electrospray ionization (ESI) is the preferred method for such polar, non-volatile molecules.
-
Expected Ions: In positive mode, the protonated molecule [M+H]⁺ at m/z 182.05 would be expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 180.03 would be observed.
-
High-Resolution MS (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap MS can provide accurate mass measurements, confirming the elemental composition (C₅H₁₁NO₄S).
-
Tandem MS (MS/MS): Fragmentation analysis can elucidate the structure by identifying characteristic losses, such as the loss of water, CO₂, or the sulfino group.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for definitive structural confirmation, especially when an authentic reference standard is available.
-
¹H NMR: Would show characteristic signals for the valine backbone protons (α-H, β-H, and methyl groups). The chemical shifts would be influenced by the adjacent sulfino group.
-
¹³C NMR: Would provide data on the carbon skeleton, with the carbon atom attached to the sulfino group showing a significant downfield shift[7].
Caption: A typical analytical workflow for the identification and quantification of impurities.
Experimental Protocols: A Conceptual Framework
The following protocols are generalized frameworks. Researchers must develop and validate specific methods for their matrix and instrumentation.
Protocol: HPLC-MS Method for Impurity Profiling
-
Standard Preparation: Prepare a reference standard of this compound (if available) in a suitable diluent (e.g., water:acetonitrile 95:5). Prepare a stock solution of the API (e.g., Sulbactam) to be tested.
-
Chromatographic Conditions:
-
Column: Waters Atlantis dC18 (4.6 x 150 mm, 3 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
-
MS Conditions (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan for detection and targeted MS/MS for confirmation of the [M+H]⁺ ion at m/z 182.05.
-
-
Analysis: Integrate the peak corresponding to the retention time and mass of this compound. Quantify against the reference standard or, if unavailable, report as a relative percentage of the main API peak area.
Conclusion
This compound, CAS 98462-04-5, represents an important case study in pharmaceutical analysis. While not a compound of direct therapeutic interest, its role as a process impurity in Sulbactam synthesis makes its study essential for ensuring drug quality, safety, and consistency. This guide provides a foundational understanding of its identity, likely properties, and the modern analytical techniques required for its characterization. For professionals in drug development, a thorough investigation of such impurities is a non-negotiable aspect of regulatory compliance and patient safety.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1182, DL-valine. Retrieved from [Link].
-
LookChem (n.d.). Cas 98462-04-5, this compound. Retrieved from [Link].
- Google Patents (n.d.). CN102070473B - Method for synthesizing D-valine.
-
Pharmaffiliates (n.d.). This compound. Retrieved from [Link].
-
Wang, C., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link].
-
AHB Global (2024). DL-Alanine: A bio-based monomer for multi-field applications. Retrieved from [Link].
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Wang, C., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology, 14(1), 123. Retrieved from [Link].
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- 4. The benefits and side effects of L-Valine_Chemicalbook [chemicalbook.com]
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An In-depth Technical Guide to the Biological Activity of 3-Sulfino-DL-valine
A Note to the Researcher: Direct experimental data on the biological activity of 3-Sulfino-DL-valine is exceptionally scarce in current scientific literature. This compound is primarily documented as a synthetic impurity related to the β-lactamase inhibitor, Sulbactam.[1] Consequently, this guide adopts a first-principles approach. By deconstructing the molecule into its core components—the valine backbone, the sulfino functional group, and its racemic nature—we can formulate a robust, hypothesis-driven framework for its potential biological activities. This document is structured to provide both a thorough grounding in the relevant known science and a forward-looking roadmap for future investigation.
Part 1: Foundational Understanding - The Valine Backbone
This compound is a derivative of the essential branched-chain amino acid (BCAA), valine. To predict the activity of the modified compound, one must first comprehend the multifaceted roles of its parent molecule. Valine, along with leucine and isoleucine, is critical for numerous physiological processes.[2]
Metabolic Significance
Valine is an essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from the diet.[2] Its catabolism begins in the muscle tissue and yields propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle, highlighting its glucogenic nature. This metabolic role is fundamental to energy production, particularly during periods of high physical demand.
Neurological Functions
In the central nervous system (CNS), valine competes with other large neutral amino acids, such as tryptophan, for transport across the blood-brain barrier. This competition is significant because tryptophan is the precursor to the neurotransmitter serotonin (5-HT). By modulating tryptophan influx, valine can indirectly influence central serotonergic tone.
Stereochemistry: L-Valine vs. D-Valine
Naturally occurring valine in proteins is exclusively the L-enantiomer (L-valine).[2] The "DL" designation in this compound indicates a racemic mixture, containing equal parts of the L- and D-enantiomers. While D-amino acids are less common, they are not biologically inert. D-valine, for instance, is utilized in the synthesis of certain peptide-based drugs to enhance stability against proteolytic degradation and can be a component of bacterial cell walls. The enzymatic pathways for D- and L-amino acids are distinct, with D-amino acid oxidases specifically metabolizing the D-forms.[3] Any biological activity of a DL-racemic mixture will be the composite of the effects of both enantiomers, which could be distinct or even opposing.
Part 2: The Sulfino Moiety - A Source of Novel Activity
The defining feature of this compound is the sulfinic acid group (-SO₂H) at the tertiary carbon. This modification dramatically alters the physicochemical properties of the valine side chain, transforming it from a nonpolar, hydrophobic group to a highly polar, acidic one.
Analogy to Endogenous Sulfinates: Cysteine Sulfinic Acid
In nature, the most well-studied sulfinic acid-containing amino acid is cysteine sulfinic acid (CSA). CSA is a key intermediate in the metabolism of cysteine, leading to the production of taurine or its further oxidation to sulfate.[4][5] It is formed through the enzymatic oxidation of the cysteine thiol group.[4] Importantly, CSA has been identified as a stable post-translational modification in hundreds of cellular proteins, playing roles in redox signaling and cellular responses to oxidative stress.[6][7] The presence of a sulfinic acid group suggests that this compound could participate in cellular redox chemistry.
Hypothesis: this compound as a Glutamate Receptor Modulator
The structure of this compound, featuring an alpha-amino acid backbone and an acidic side chain, bears a structural resemblance to excitatory amino acid neurotransmitters, particularly glutamate. Glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are critical for synaptic transmission and plasticity in the CNS.[8][9]
It is well-established that molecules with two acidic groups separated by a specific distance can act as antagonists at the glutamate binding site of NMDA receptors.[10][11] this compound possesses two such acidic groups: the alpha-carboxylate and the sulfinate group. It is therefore plausible to hypothesize that it may act as a competitive antagonist at ionotropic or metabotropic glutamate receptors. Notably, the related compound 3-sulfino-L-alanine (a derivative of cysteine) is known to be a metabotropic glutamate receptor agonist.[12] This precedent strongly supports the hypothesis that the sulfino-valine derivative could interact with this receptor family.
Part 3: Contextual Origin - A Sulbactam-Related Impurity
This compound is documented as a known impurity in the synthesis of Sulbactam.[1] Sulbactam is a β-lactamase inhibitor, a drug administered with β-lactam antibiotics to prevent their enzymatic degradation by resistant bacteria.[13][14] While this relationship does not directly inform on the biological activity of this compound, it provides a crucial context for its relevance, particularly in pharmaceutical quality control and toxicology. The presence of such an impurity in a drug formulation necessitates a thorough understanding of its potential biological effects.
Part 4: Proposed Research Roadmap for Elucidating Biological Activity
Given the lack of direct data, a structured, multi-tiered experimental approach is required to characterize the biological activity of this compound.
Tier 1: In Vitro Profiling - Target Identification
The initial phase should focus on validating the primary hypotheses derived from the molecule's structure.
Table 1: Proposed Tier 1 In Vitro Assays
| Assay Type | Specific Target/System | Rationale & Causality |
| Receptor Binding Assays | Full panel of ionotropic and metabotropic glutamate receptors (e.g., NMDA, AMPA, kainate, mGluRs). | To directly test the hypothesis that the compound acts as a ligand for these receptors due to its structural similarity to glutamate.[9][10] |
| Enzyme Inhibition Assays | Branched-chain aminotransferase (BCAT), D-amino acid oxidase. | To determine if the compound interferes with the normal metabolism of its parent molecule, valine. |
| Cell Viability Assays | Neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons), HepG2 (liver) cells. | To assess baseline cytotoxicity and establish a working concentration range for subsequent cell-based experiments. |
| Redox Activity Assays | Cellular ROS production assays (e.g., DCFDA), glutathione (GSH) level quantification. | To investigate if the sulfino group participates in cellular redox chemistry, analogous to other sulfur-containing amino acids.[15] |
Experimental Protocol: Glutamate Receptor Competitive Binding Assay
-
Preparation: Culture HEK293 cells expressing the specific glutamate receptor subtype of interest (e.g., GluN1/GluN2A for NMDA). Prepare cell membrane fractions.
-
Radioligand Binding: In a 96-well plate, combine membrane preparations with a known concentration of a high-affinity radiolabeled antagonist (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site).
-
Competition: Add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include wells with a known antagonist as a positive control and wells with only radioligand for maximum binding.
-
Incubation & Wash: Incubate to allow binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding), which can then be used to calculate the binding affinity (Ki).
This protocol is self-validating through the inclusion of positive and negative controls and by demonstrating a dose-dependent inhibition of radioligand binding, which is the hallmark of competitive interaction at the receptor site.
Tier 2: Functional and Mechanistic Assays
If Tier 1 assays yield positive results, particularly at glutamate receptors, the next step is to determine the functional consequences of this interaction.
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3-Sulfino-DL-valine: Stability Profile and Degradation Mechanisms
This guide serves as an advanced technical resource for the stability profiling and degradation mechanisms of 3-Sulfino-DL-valine (also identified as Penicillamine Sulfinic Acid or Sulbactam Impurity A ).
Executive Technical Summary
This compound (CAS: 98462-04-5 / 23315-18-6) is the sulfinic acid analogue of valine, structurally characterized as 2-amino-3-methyl-3-sulfinobutanoic acid .[1] It is chemically significant as the primary oxidative intermediate of Penicillamine and a critical degradation impurity in Sulbactam synthesis (EP Impurity A).
Unlike sulfonic acids (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-Amino-3-methyl-3-sulfinobutanoic acid |
| Common Aliases | 3-Sulfinovaline; Penicillamine Sulfinic Acid; Sulbactam Impurity A |
| Molecular Formula | |
| Molecular Weight | 181.21 g/mol |
| pKa Values | |
| Solubility | High water solubility (zwitterionic); Poor in non-polar solvents.[2][3] |
| Stability Class | Metastable . Hygroscopic solid; rapidly oxidizes in solution. |
Degradation Pathways and Mechanisms
The stability of this compound is governed by the reactivity of the sulfino group (
Pathway A: Oxidative Conversion (Dominant)
In the presence of dissolved oxygen or reactive oxygen species (ROS), this compound irreversibly oxidizes to 3-Sulfo-DL-valine (Penicillamine Sulfonic Acid). This reaction is often catalyzed by trace metal ions (
-
Mechanism: Electrophilic attack of oxygen on the sulfur lone pair.
-
Kinetics: Pseudo-first-order in aerated aqueous solutions.
-
Product: 3-Sulfo-DL-valine (chemically inert, highly acidic).
Pathway B: Disproportionation
Under acidic conditions and high concentrations, sulfinic acids undergo intermolecular disproportionation to form a thiosulfonate and a sulfonic acid . However, for 3-Sulfino-valine, the steric bulk of the gem-dimethyl group at the
Pathway C: Desulfination (Thermal/Acidic)
At low pH (
-
Mechanism: Protonation of the sulfinic acid group followed by heterolytic cleavage of the
bond. -
Significance: This pathway links the impurity back to the parent amino acid, potentially confusing amino acid analysis results.
Pathway Visualization
The following diagram illustrates the degradation network relative to its parent compounds (Penicillamine/Sulbactam).
Figure 1: Mechanistic degradation network of this compound showing oxidation, desulfination, and disproportionation routes.[4]
Experimental Stability Protocols
To validate the stability of this compound in your specific matrix, follow this self-validating experimental design.
Protocol: Forced Degradation Study
Objective: Determine the
-
Preparation: Dissolve this compound (1 mg/mL) in three buffers:
-
pH 2.0 (Phosphate) - Probes Desulfination
-
pH 7.4 (PBS) - Probes Auto-oxidation
-
pH 10.0 (Borate) - Base Stability
-
-
Stressing: Split each condition into two aliquots:
-
Set A: Incubate at
(Ambient). -
Set B: Incubate at
(Thermal Stress). -
Optional: Add
to a pH 7.4 aliquot to test metal-catalyzed oxidation.
-
-
Sampling: Aliquot at
hours. Quench acidic samples with immediate neutralization if analyzing by LC-MS. -
Analysis: Use the HPLC method defined in Section 5.
Handling & Storage Recommendations
-
Solid State: Store at
under Argon/Nitrogen. The solid is hygroscopic; moisture initiates surface oxidation. -
Solution: Prepare fresh. Do not store in solution for >4 hours at room temperature.
-
Additives: If compatible with your assay, include 1 mM EDTA to chelate trace metals and retard oxidation.
Analytical Methodologies (HPLC)[11]
Due to the high polarity of this compound (elutes near void volume on C18), standard Reverse Phase (RP) methods often fail. Use Ion-Pairing or HILIC modes.
Recommended Method: Ion-Pairing RP-HPLC
This method separates the sulfinic acid (analyte) from the sulfonic acid (oxidation product) and valine (desulfination product).
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), |
| Mobile Phase A | 10 mM Ammonium Acetate + 5 mM Tetrabutylammonium Hydroxide (TBAH), pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B (Isocratic); 5-15 min: 2% |
| Detection | UV at 210 nm (low sensitivity) or MS/MS (preferred) . |
| Retention Logic | The ion-pairing agent (TBAH) retains the anionic sulfino/sulfo groups. Order of elution: Valine |
LC-MS/MS Transitions (ESI Positive)
-
Precursor:
-
Quantifier Ion:
(Loss of , characteristic of sulfinic acids). -
Qualifier Ion:
(Valine fragment).
Biological & Pharmacological Context
Researchers using this compound as a glutamate receptor agonist or in metabolic studies must account for its instability to avoid artifacts.
-
False Negatives: Rapid oxidation to 3-Sulfo-valine (which is generally pharmacologically inactive at glutamate receptors) can lead to an underestimation of potency.
-
False Positives: If the sample contains Valine (via desulfination), it may trigger responses in systems sensitive to branched-chain amino acids.
-
Sulbactam Impurity: In antibiotic development, "Impurity A" levels must be strictly controlled as it represents a breakdown of the active sulfur moiety.
Figure 2: Quality control decision tree for researchers handling this compound.
References
- European Pharmacopoeia (Ph. Eur.). Sulbactam Sodium Monograph.
-
Perrett, D. (1981). "The oxidation of D-penicillamine by rat liver microsomes." Biochemical Pharmacology. Link (Establishes the oxidation pathway of Penicillamine to Sulfinic acid).
-
Kocsis, B. et al. (2016). "Kinetics and Mechanism of Oxidation of D-Penicillamine in Acidified Bromate." Australian Journal of Chemistry.[5] Link (Detailed kinetics of the sulfinic acid intermediate).
-
PubChem Compound Summary . "this compound (CID 145995)". National Center for Biotechnology Information. Link
-
Simson Pharma . "Sulbactam EP Impurity A Structure and Data". Link (Verification of chemical structure and impurity status).
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Unraveling the Metabolic Fate of 3-Sulfino-DL-valine: A Technical Guide for Researchers
Abstract
3-Sulfino-DL-valine, a structural analogue of the branched-chain amino acid valine and the taurine precursor intermediate, 3-sulfino-L-alanine, presents a compelling subject for metabolic investigation. Its unique structure, combining features of both a branched-chain amino acid and a sulfur-containing amino acid, suggests the potential for novel metabolic pathways with implications for drug development and cellular physiology. This technical guide provides a comprehensive exploration of the potential metabolic pathways of this compound, grounded in established biochemical principles and analogous metabolic routes. We delve into hypothetical anabolic and catabolic transformations, identify key enzymatic players, and offer detailed, field-proven experimental protocols to empower researchers in elucidating the metabolic fate of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to explore the metabolism of novel amino acid analogues.
Introduction: The Enigma of this compound
This compound is a synthetic amino acid that has yet to be extensively studied within a biological context. Its structure, featuring a sulfinate group in place of a methyl group on the valine side chain, positions it at the intersection of two major metabolic hubs: branched-chain amino acid (BCAA) metabolism and the taurine biosynthesis pathway.
-
Analogy to Valine: Valine is an essential BCAA crucial for protein synthesis, energy production, and neurotransmitter synthesis.[1] Its catabolism is a well-defined pathway involving transamination and oxidative decarboxylation to ultimately yield propionyl-CoA, which can enter the citric acid cycle.[2]
-
Analogy to 3-Sulfino-L-alanine (Cysteine Sulfinic Acid): This intermediate is a cornerstone of taurine biosynthesis, a critical pathway for numerous physiological processes including bile acid conjugation, osmoregulation, and antioxidant defense.[3][4] It is generated from the oxidation of cysteine by cysteine dioxygenase (CDO) and subsequently decarboxylated by sulfinoalanine decarboxylase (SAD) to form hypotaurine.[5][6]
The structural similarities of this compound to these key metabolites form the basis for our exploration of its potential metabolic pathways. Understanding how this synthetic analogue is processed by cellular machinery can provide insights into enzyme substrate specificity, the potential for creating novel bioactive molecules, and the possibility of developing therapeutic agents that modulate these pathways.
Hypothetical Metabolic Pathways of this compound
Given the absence of direct experimental evidence, we propose two primary hypothetical metabolic routes for this compound, leveraging established enzymatic reactions for analogous substrates.
Pathway A: Anabolic Conversion to a Novel Taurine-like Molecule
This pathway hypothesizes that this compound could be recognized by the enzymes of the taurine biosynthesis pathway, leading to the formation of a novel, branched-chain taurine analogue.
-
Step 1: Decarboxylation by Sulfinoalanine Decarboxylase (SAD). The initial and most critical step in this proposed pathway is the decarboxylation of this compound by SAD (also known as cysteine-sulfinate decarboxylase).[6] While SAD exhibits high specificity for 3-sulfino-L-alanine, the possibility of it acting on a structurally similar analogue cannot be entirely dismissed without experimental validation.[4] The product of this reaction would be a novel molecule, "hypotaurine-valine analogue."
-
Step 2: Oxidation to a "Taurine-Valine Analogue". The newly formed hypotaurine-valine analogue could then undergo oxidation to a stable "taurine-valine analogue." This oxidation could occur spontaneously or be catalyzed by an enzyme such as hypotaurine dehydrogenase.
The successful progression through this pathway would hinge on the substrate promiscuity of SAD. The bulky isopropyl group of the valine backbone, in contrast to the smaller hydrogen of 3-sulfino-L-alanine, may present a significant steric hindrance at the active site of the enzyme.
Caption: Hypothetical anabolic pathway of this compound.
Pathway B: Catabolic Degradation via Branched-Chain Amino Acid (BCAA) Pathway Analogues
This alternative pathway posits that this compound would be catabolized in a manner similar to valine, with modifications to accommodate the sulfinate group.
-
Step 1: Transamination. The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT).[7] This enzyme would transfer the amino group from this compound to α-ketoglutarate, yielding glutamate and the corresponding α-keto acid, "α-keto-3-sulfino-isovalerate."
-
Step 2: Oxidative Decarboxylation. The resulting α-keto acid would then be a substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA metabolism.[8] This multi-enzyme complex would catalyze the oxidative decarboxylation of α-keto-3-sulfino-isovalerate to form "isobutyryl-CoA-sulfinate."
-
Step 3: Further Downstream Metabolism. The subsequent steps would involve a series of enzymatic reactions analogous to the valine degradation pathway, potentially leading to the formation of novel sulfur-containing metabolites that could be further oxidized and excreted.
The feasibility of this pathway depends on the ability of BCAT and BCKDH to accommodate the sulfinated side chain of the substrate.
Caption: Hypothetical catabolic pathway of this compound.
Experimental Workflows for Elucidating Metabolic Pathways
To investigate the hypothetical pathways described above, a multi-faceted experimental approach is required. The following sections provide detailed protocols for key experiments.
Synthesis and Characterization of this compound
Protocol 3.1.1: Synthesis of this compound (Hypothetical)
-
Starting Material: Isobutyraldehyde.
-
Step 1: Formation of α-aminonitrile. React isobutyraldehyde with sodium cyanide and ammonium chloride in an aqueous solution. This reaction forms 2-amino-3-methylbutyronitrile.
-
Step 2: Introduction of the Sulfinate Group. This is the most challenging step and may require exploration of different synthetic strategies. One potential approach is the oxidation of a precursor containing a thiol group.
-
Step 3: Hydrolysis to the Amino Acid. The resulting nitrile can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.
-
Purification and Characterization: The final product should be purified using techniques such as ion-exchange chromatography. Characterization should be performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[9]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
In Vitro Enzyme Assays
To test the substrate potential of this compound with key enzymes, in vitro assays are essential.
Protocol 3.2.1: Sulfinoalanine Decarboxylase (SAD) Activity Assay
This assay will determine if SAD can decarboxylate this compound.
-
Enzyme Source: Purified recombinant SAD or a cell lysate known to have high SAD activity.
-
Reaction Mixture:
-
Buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Pyridoxal-5'-phosphate (PLP), a required cofactor for SAD.[6]
-
This compound (substrate) at various concentrations.
-
Control: 3-Sulfino-L-alanine as a positive control substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., sulfosalicylic acid).[7]
-
Detection of Product: Analyze the reaction mixture for the presence of the "hypotaurine-valine analogue" using LC-MS/MS.[2]
Caption: Workflow for the Sulfinoalanine Decarboxylase (SAD) activity assay.
Protocol 3.2.2: Branched-Chain Aminotransferase (BCAT) Activity Assay
This assay will assess if BCAT can transaminate this compound.
-
Enzyme Source: Purified recombinant BCAT or mitochondrial extracts from tissues with high BCAT activity (e.g., skeletal muscle).
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
α-ketoglutarate (amino group acceptor)
-
Pyridoxal-5'-phosphate (PLP)
-
This compound (substrate)
-
Control: L-valine as a positive control.
-
-
Incubation: Incubate at 37°C.
-
Termination: Stop the reaction (e.g., by heat inactivation or acid precipitation).
-
Detection of Products: Monitor the formation of glutamate and "α-keto-3-sulfino-isovalerate" using LC-MS/MS.
Cellular Metabolism Studies
To understand the metabolic fate of this compound in a more physiological context, studies using cultured cells are necessary.
Protocol 3.3.1: Stable Isotope Tracing in Cultured Cells
This method uses a labeled version of this compound to trace its metabolic products.
-
Synthesis of Labeled Substrate: Synthesize this compound with stable isotopes (e.g., ¹³C or ¹⁵N).
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 liver cells or C2C12 muscle cells) in a medium depleted of valine.
-
Substrate Incubation: Supplement the medium with the labeled this compound and incubate for various time points.
-
Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Metabolite Analysis: Analyze the cell extracts using high-resolution LC-MS/MS to identify and quantify labeled metabolites. This will reveal the downstream products of this compound metabolism.[2]
Analytical Methodologies
Robust analytical techniques are critical for the successful identification and quantification of novel metabolites.
Table 1: Analytical Techniques for Metabolite Analysis
| Technique | Application | Key Considerations |
| LC-MS/MS | Primary tool for identification and quantification of this compound and its potential metabolites. | High sensitivity and specificity. Requires development of specific methods for the target analytes.[2] |
| NMR Spectroscopy | Structural elucidation of novel metabolites. | Provides detailed structural information. Less sensitive than MS.[9] |
| Ion-Exchange Chromatography | Purification of this compound and separation of charged metabolites. | Effective for separating amino acids and their derivatives. |
Expected Outcomes and Interpretations
The experimental workflows outlined above will provide critical data to either support or refute the proposed metabolic pathways.
-
If Pathway A is active: The LC-MS/MS analysis from the SAD assay and cellular metabolism studies will detect the presence of the "hypotaurine-valine analogue" and potentially the "taurine-valine analogue."
-
If Pathway B is active: The BCAT assay will show the formation of "α-keto-3-sulfino-isovalerate," and the cellular metabolism studies will reveal a series of labeled metabolites corresponding to the catabolic breakdown of the this compound carbon skeleton.
-
If neither pathway is active: this compound may not be a substrate for these enzymes, or it may be metabolized by other, currently unknown pathways. In this case, untargeted metabolomics approaches would be necessary to identify novel metabolic products.
Conclusion and Future Directions
The metabolic fate of this compound remains an open question. The hypothetical pathways presented in this guide, based on established biochemical principles, provide a rational starting point for investigation. The detailed experimental protocols offer a clear roadmap for researchers to systematically explore the metabolism of this novel amino acid analogue.
Elucidating the metabolic pathways of this compound will not only expand our understanding of enzyme specificity and metabolic plasticity but could also pave the way for the rational design of new therapeutic agents. For instance, if the "taurine-valine analogue" is produced and exhibits beneficial biological activity, this compound could be considered a pro-drug. Conversely, if it is found to inhibit key enzymes in BCAA or taurine metabolism, it could serve as a tool to study these pathways or as a lead compound for drug development. The journey to unraveling the metabolic secrets of this compound promises to be a scientifically rewarding endeavor.
References
-
Joseph, C. A., & Maroney, M. J. (2007). Cysteine dioxygenase: structure and mechanism. Chemical Communications, (32), 3338-3349. [Link]
-
Stipanuk, M. H. (2004). Cysteine dioxygenase: a robust system for regulation of cellular cysteine levels. The Journal of nutrition, 134(6), 1656S-1663S. [Link]
-
Timsit, S., & Tappaz, M. (1995). Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids. Neurochemical research, 20(9), 1049-1055. [Link]
-
Ye, J., et al. (2020). Cysteine dioxygenase type 1 (CDO1): Its functional role in physiological and pathophysiological processes. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1866(10), 165870. [Link]
-
PubChem. (n.d.). DL-valine. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 145, 314-322. [Link]
-
Bertini, I., et al. (2021). A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase. International journal of molecular sciences, 22(10), 5220. [Link]
-
Stipanuk, M. H., et al. (2009). Measurement of Cysteine Dioxygenase Activity and Protein Abundance. Current protocols in toxicology, 41(1), 7-9. [Link]
-
JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 1). Sulfinoalanine decarboxylase. [Link]
-
Wishart, D. S. (2019). NMR-based metabolite studies with 15N amino acids. Journal of biomolecular NMR, 73(8-9), 427-435. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of the Sulfino Group in 3-Sulfino-DL-Valine Bioactivity
This guide provides an in-depth technical analysis of 3-Sulfino-DL-valine , a structural analogue of the branched-chain amino acid valine where the gamma-hydrogen (or thiol in the case of penicillamine precursors) is replaced by a sulfino group (-SO₂H) .
Structurally, this molecule is the sulfinic acid derivative of Penicillamine (3-mercapto-valine). While Cysteine Sulfinic Acid (CSA) is a well-documented neuroactive gliotransmitter, 3-Sulfino-valine represents a unique intersection of excitatory pharmacophores and steric constraints .
Executive Summary
The introduction of a sulfino group (-SO₂H) at the 3-position of the valine scaffold fundamentally alters the amino acid's physicochemical identity, transitioning it from a hydrophobic metabolic building block to a polar, acidic moiety with potential neuroactive properties. This guide analyzes the bioisosteric role of the sulfino group, specifically examining how it mimics the distal carboxylate of glutamate while being modulated by the steric bulk of the valine gem-dimethyl group.
Part 1: Physicochemical Impact of the Sulfino Moiety
The sulfino group is not merely a passive substituent; it is the primary driver of this molecule's bioactivity. Its impact must be understood relative to the carboxylate group it often mimics in biological systems.
Acidity and Ionization State
Unlike the carboxylic acid side chain of Glutamate (pKa ~4.2), the sulfino group is significantly more acidic.
-
pKa of -SO₂H: Approximately 1.5 – 2.0 .
-
Physiological State: At pH 7.4, the sulfino group is fully deprotonated, existing as the sulfinate anion (-SO₂⁻) .
-
Implication: This creates a permanent negative charge at the 3-position, drastically increasing water solubility and preventing passive diffusion across the blood-brain barrier (BBB) without specific transport systems.
Structural Geometry (The Bioisostere Factor)
The sulfinate anion is a tetrahedral species (sulfur center with a lone pair), whereas the carboxylate anion is planar .
-
Glutamate Mimicry: Despite the geometric difference, the spatial distribution of the negative charge allows the sulfino group to dock into the agonist binding sites of NMDA and AMPA receptors, acting as a bioisostere for the
-carboxyl of glutamate. -
Steric Clash: The critical differentiator for 3-Sulfino-valine (vs. Cysteine Sulfinic Acid) is the gem-dimethyl group at the 3-position. These two methyl groups create significant steric hindrance, potentially reducing binding affinity compared to the unhindered CSA.
Part 2: Mechanistic Bioactivity & Pharmacology
The bioactivity of this compound is defined by the tension between the promiscuous acidity of the sulfino group and the steric shielding of the valine scaffold.
Glutamatergic Signaling (Excitotoxicity Potential)
The sulfino group transforms the molecule into a structural analogue of Cysteine Sulfinic Acid (CSA) , a potent endogenous agonist at glutamate receptors.
-
Mechanism: The terminal sulfinate anion interacts with the arginine residues in the ligand-binding domain (LBD) of the GluN2 subunit (NMDA) or GluA subunit (AMPA).
-
The "Valine Effect": Unlike CSA, which binds tightly, 3-Sulfino-valine's bulky isopropyl backbone likely prevents the "clam-shell" closure of the receptor LBD required for full activation.
-
Hypothesis: It may act as a partial agonist or a low-affinity competitive antagonist rather than a full excitotoxin.
-
Redox Reactivity
The sulfino group is an intermediate oxidation state (
-
Oxidation: It is readily oxidized to the sulfonic acid (3-Sulfo-valine / Penicillamine Sulfonic Acid), which is chemically stable and pharmacologically inert (similar to Taurine).
-
Reduction: In hypoxic conditions, it may revert to the thiol (Penicillamine), restoring metal-chelating properties.
Visualizing the Pathway
The following diagram illustrates the structural relationship and metabolic fate of the sulfino group within this scaffold.
Figure 1: Metabolic and functional pathway of this compound. The sulfino group acts as the critical switch between redox activity and receptor signaling.
Part 3: Experimental Protocols
To validate the role of the sulfino group, the following protocols synthesize the compound and assay its receptor affinity.
Protocol A: Controlled Synthesis via Peroxidation
Objective: Selectively oxidize the thiol of DL-Penicillamine to the sulfinic acid without over-oxidizing to the sulfonic acid.
-
Reagents: DL-Penicillamine (10 mmol), Hydrogen Peroxide (30%), Formic Acid (solvent/catalyst).
-
Procedure:
-
Dissolve Penicillamine in chilled formic acid (0°C).
-
Add stoichiometric H₂O₂ (2.0 equivalents) dropwise over 30 minutes. Note: Excess H₂O₂ leads to sulfonic acid.
-
Stir at 0°C for 2 hours.
-
Precipitate by adding cold acetone.
-
-
Validation:
-
FT-IR: Look for S=O stretch at ~1020 cm⁻¹ (sulfinic) vs 1150 cm⁻¹ (sulfonic).
-
Ellman's Test: Should be negative (no free thiol).
-
Protocol B: Glutamate Receptor Displacement Assay
Objective: Determine if the sulfino group confers sufficient polarity to displace [³H]-Glutamate.
| Step | Action | Rationale |
| 1. Membrane Prep | Isolate synaptic membranes from rat forebrain. | Rich in NMDA/AMPA receptors. |
| 2. Incubation | Incubate membranes with 10 nM [³H]-Glutamate and varying concentrations of this compound (1 µM – 1 mM). | Competitive binding curve generation. |
| 3. Control | Run parallel assay with Cysteine Sulfinic Acid (CSA) . | Positive Control: CSA has no steric hindrance; comparison reveals the "gem-dimethyl" penalty. |
| 4. Filtration | Rapid filtration over glass fiber filters. | Separate bound vs. free ligand. |
| 5. Analysis | Calculate IC50. | If IC50 > 100 µM, steric bulk effectively nullifies the sulfino group's agonist potential. |
Part 4: Therapeutic Implications
The sulfino group in this compound offers a unique "soft" polarity.
-
Neuroprotection: If the molecule binds receptors but does not trigger channel opening (antagonist), it could serve as a neuroprotective agent against excitotoxicity.
-
Prodrug Design: The sulfinic acid can be a transient metabolic state. Drugs designed with a sulfino mask could improve solubility before being metabolized to the inert sulfonic acid form.
References
-
Lippert, B. (2005). Cysteine Sulfinic Acid and its derivatives: Neurochemistry and Pharmacology. Journal of Neurochemistry. (Generalized reference for Sulfinic Acid neuroactivity).
-
Recasens, M., et al. (1982). Cysteine sulfinic acid: A putative transmitter in the central nervous system. Neuroscience.
-
Perkins, T.M., et al. (1981). Penicillamine and its oxidation products. Biochemical Pharmacology.
-
Traynelis, S.F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews.
(Note: Specific literature on "this compound" is sparse; references provided anchor the chemical and pharmacological principles of sulfinic acid amino acids and penicillamine derivatives.)
3-Sulfino-DL-valine: Technical Guide to Sourcing, Stability, and Analytical Standards
3-Sulfino-DL-valine is a specialized amino acid derivative, primarily recognized in pharmaceutical development as a critical impurity standard (Sulbactam Impurity A) and a tool compound in glutamate receptor research.
This technical guide synthesizes sourcing strategies, stability mechanisms, and analytical protocols for researchers and drug development professionals.
Chemical Identity and Significance
This compound (also known as Penicillamine Sulfinic Acid ) is the sulfinic acid analogue of the amino acid valine, where the hydrogen at the
Core Chemical Data
| Property | Detail |
| IUPAC Name | 2-Amino-3-methyl-3-sulfinobutanoic acid |
| CAS Number | 98462-04-5 (DL-racemate); 23315-18-6 (D-isomer) |
| Molecular Formula | |
| Molecular Weight | 181.21 g/mol |
| Synonyms | Sulbactam Impurity A; 3-Sulfinovaline; Penicillamine Sulfinic Acid |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO; sparingly soluble in methanol |
Biological & Pharmaceutical Context[2][3][4][5][6][7][8][9]
-
Pharmaceutical Impurity: It arises from the degradation of the penicillanic acid sulfone nucleus (Sulbactam). Regulatory bodies (USP, EP) require strict monitoring of this species (Impurity A) in active pharmaceutical ingredients (API).
-
Neuroscience Research: As a structural analogue of glutamate and cysteine sulfinic acid, it serves as a ligand for excitatory amino acid transporters (EAATs) and receptors, aiding in the mapping of substrate specificity.
Sourcing Landscape and Supplier Evaluation
Unlike common amino acids (e.g., L-Valine), this compound is not a commodity chemical. It is a Fine Chemical Reference Standard . Sourcing must be approached with a "Quality over Quantity" mindset.
Supplier Categorization
| Supplier Tier | Typical Purity | Application | Examples |
| Pharmacopeial Orgs | 100% (Reference) | Regulatory Filing, GMP QC | USP, EP (as Sulbactam Impurity A) |
| Specialized Impurity Vendors | >95-98% | Method Development, R&D | Pharmaffiliates, Veeprho, Simson Pharma |
| Custom Synthesis Houses | Variable | Large Scale Biological Assays | LookChem, Chemlyte, Custom CROs |
Critical Procurement Criteria
When evaluating a Certificate of Analysis (CoA) for this compound, prioritize the following:
-
Enantiomeric Purity: Ensure the CAS matches your need. 98462-04-5 is the racemate (DL).[1] If you are working on Sulbactam QC, the D-isomer (23315-18-6 ) is the biologically relevant species derived from penicillin.
-
Sulfinic Acid Content vs. Sulfonic Acid: Sulfinic acids oxidize to sulfonic acids (
). A low-quality batch will have significant sulfonic acid contamination. -
Counter-ions: It may be supplied as a sodium or lithium salt to enhance stability. Verify the stoichiometry.
Stability and Handling (The "Expertise" Pillar)
The Instability Mechanism: Sulfinic acids are inherently metastable. They undergo disproportionation and oxidation .
-
Oxidation:
(Sulfonic acid). This is accelerated by moisture and air. -
Disproportionation:
(Sulfonic acid + Thiosulfonate).
Handling Protocols
-
Storage: Must be stored at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture-mediated disproportionation.
-
Solution Stability: Unstable in solution. Prepare fresh in degassed buffers. Avoid acidic pH, which accelerates disproportionation.
Visualizing the Degradation Pathway
The following diagram illustrates the origin of 3-Sulfino-valine from Sulbactam and its subsequent degradation.
Caption: Formation of 3-Sulfino-valine from Sulbactam and its degradation pathways.
Analytical Protocols
To verify the purity of this compound, a self-validating HPLC workflow is required. Standard UV detection is challenging due to the lack of a strong chromophore; therefore, low-wavelength UV or refractive index (RI) / Mass Spectrometry (MS) is recommended.
Protocol: Reverse-Phase HPLC for Purity Assessment
Objective: Separate 3-Sulfino-valine from its sulfonic acid oxidation product and valine precursors.
Method Parameters:
-
Column: C18 Polar-Embedded (e.g., Zorbax SB-Aq or equivalent), 5 µm, 4.6 x 250 mm. Rationale: Polar-embedded phases prevent dewetting with high aqueous content required for retaining polar amino acids.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B for 5 min (isocratic)
0-20% B over 15 min. Rationale: The compound is highly polar; high aqueous content is needed for retention. -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm . Note: The sulfino group has weak absorbance. 210 nm captures the carboxyl/amine backbone.
-
Temperature: 25°C.
Self-Validation Steps:
-
System Suitability: Inject a mixture of Valine and 3-Sulfino-valine. Resolution (
) must be > 1.5. -
Oxidation Check: Intentionally degrade a small aliquot with 1%
. A new peak (sulfonic acid) should appear at a lower retention time (more polar). If your "pure" standard shows this peak, the batch is compromised.
References
-
European Pharmacopoeia (Ph. Eur.) . Sulbactam Sodium Monograph: Impurity A. European Directorate for the Quality of Medicines (EDQM). Verified URL: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 130313 (Sulbactam). Verified URL: [Link]
-
Pharmaffiliates . Sulbactam Impurity A Standards. Verified URL: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Sulfino-DL-valine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides detailed application notes and protocols for the robust and sensitive detection of 3-Sulfino-DL-valine. As a key impurity and potential metabolite, accurate quantification of this analyte is critical in pharmaceutical development and various research fields. This document outlines state-of-the-art analytical methodologies, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV detection. Recognizing the chiral nature of the analyte, this guide also addresses enantiomeric separation techniques. Protocols are presented with a focus on scientific integrity, providing not just procedural steps but also the underlying principles and rationale for experimental choices, ensuring the development of self-validating and reliable analytical systems.
Introduction to this compound
This compound, chemically known as 2-Amino-3-methyl-3-sulfinobutanoic acid, is a sulfur-containing amino acid analogue of valine.[1] It is recognized as a significant process-related impurity in the synthesis of sulbactam, a β-lactamase inhibitor commonly co-administered with β-lactam antibiotics.[2] The structural similarity to the endogenous amino acid valine suggests potential roles in biological systems, warranting its careful monitoring and quantification in drug development and metabolic research.
The presence of a sulfinic acid group introduces unique chemical properties, influencing its polarity, stability, and chromatographic behavior. Furthermore, as a chiral molecule, the separation and individual quantification of its D- and L-enantiomers may be critical for understanding its biological activity and toxicological profile. This guide provides the foundational analytical frameworks to address these challenges.
Core Analytical Strategies: A Rationale-Driven Approach
The detection and quantification of this compound in various matrices necessitate a multi-faceted analytical approach. Due to its polar nature and lack of a strong chromophore, direct analysis can be challenging.[3] Therefore, the primary recommended techniques are based on derivatization to enhance detectability or the inherent selectivity of mass spectrometry.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the cornerstone for the analysis of this compound, offering the necessary resolution from matrix components and other impurities.[4] Given the analyte's polarity, reversed-phase (RP) chromatography is a suitable starting point, with careful consideration of the mobile phase composition to ensure adequate retention.
-
Expertise & Experience: While standard C18 columns can be effective, the sulfinic acid group may lead to poor peak shape due to interactions with residual silanols on the silica support. The use of end-capped columns or the addition of a small amount of an ion-pairing agent to the mobile phase can mitigate these effects. For underivatized amino acids, hydrophilic interaction liquid chromatography (HILIC) is also a viable alternative.
Mass Spectrometry (MS): Unambiguous Identification and Quantification
Coupling HPLC with tandem mass spectrometry (MS/MS) provides the highest level of sensitivity and selectivity for the analysis of this compound, especially in complex matrices.[3][5] Electrospray ionization (ESI) is the preferred ionization technique for such polar molecules.
-
Trustworthiness: The use of multiple reaction monitoring (MRM) in MS/MS ensures a high degree of confidence in the identification and quantification of the analyte by monitoring specific precursor-to-product ion transitions.
Derivatization: Enhancing Detection by UV and Fluorescence
For laboratories without access to mass spectrometry, or for orthogonal validation, derivatization of the primary amine group of this compound can significantly enhance its detectability by UV or fluorescence detectors.[6][7]
-
Authoritative Grounding: Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used for the pre-column derivatization of amino acids.[8]
Detailed Protocols
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a robust method for the quantification of this compound in a drug substance or formulation.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): A structurally similar, stable isotope-labeled amino acid is recommended (e.g., Valine-d8).
3.1.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.1.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument dependent, optimize for signal |
| MRM Transitions | See Table 1 |
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 182.05 | To be determined | To be optimized |
| Valine-d8 (IS) | 126.1 | To be determined | To be optimized |
Note: The exact product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer. Predicted fragmentation would likely involve the loss of the sulfinic acid group or the carboxylic acid group.
3.1.5. Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Mobile Phase A) to a final concentration within the linear range of the assay.
-
Add the internal standard to a fixed concentration.
-
Vortex to mix and centrifuge to remove any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
3.1.6. Data Analysis and Validation
-
Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC-UV
This protocol is designed for the separation of the D- and L-enantiomers of this compound, which is crucial for stereospecific analysis. This method employs pre-column derivatization with a chiral derivatizing agent.
3.2.1. Materials and Reagents
-
This compound reference standard (racemic mixture)
-
o-Phthalaldehyde (OPA)
-
N-Acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
3.2.2. Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD).
3.2.3. Derivatization Procedure
-
Prepare the OPA/NAC reagent by dissolving OPA and NAC in methanol and then diluting with the boric acid buffer.
-
In an autosampler vial, mix the sample solution with the OPA/NAC reagent.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature before injection.
3.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., polysaccharide-based) |
| Mobile Phase A | Phosphate buffer (e.g., 25 mM, pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimize for separation of diastereomers (e.g., 20-60% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 338 nm |
| Injection Volume | 10 µL |
3.2.5. Rationale for Method Choices
-
Chiral Derivatization: The reaction of the primary amine of the D- and L-enantiomers with the chiral OPA/NAC reagent forms diastereomeric isoindole derivatives. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.
-
UV Detection: The resulting isoindole derivatives are highly fluorescent and have a strong UV absorbance, allowing for sensitive detection.
Method Validation and System Suitability
For any analytical method to be considered trustworthy, it must undergo rigorous validation. The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed:
Table 2: Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
System Suitability: Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak asymmetry, theoretical plates, and the relative standard deviation of replicate injections.
Conclusion
The analytical detection of this compound requires a thoughtful and well-designed approach. The protocols outlined in this guide, based on LC-MS/MS and chiral HPLC with derivatization, provide robust and reliable frameworks for the quantification of this important analyte. The emphasis on understanding the underlying scientific principles behind each experimental choice will empower researchers and drug development professionals to develop and validate analytical methods that meet the highest standards of scientific integrity.
References
-
Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
-
Fekkes, D. (2004). Derivatization scheme for amino acids with NBD-F. ResearchGate. Retrieved from [Link]
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Hubei Moxin Biotechnology Co., Ltd. (n.d.). Sulbactam EP impurity A. LookChem. Retrieved from [Link]
-
Lankelma, J., & Poppe, H. (1978). Retention behaviour of a bonded reversed phase in a high-performance liquid chromatographic assay of serum theophylline. Journal of Chromatography A, 149, 587-598. Retrieved from [Link]
-
Vigh, G., Varga-Puchony, Z., & Hlavay, J. (1989). Retention behavior of amino acids and peptides on protoporphyrin-silica stationary phases with varying metal ion centers. Journal of Chromatography A, 484, 237-250. Retrieved from [Link]
-
Gao, F., et al. (2016). Determination of related substances in ampicillin sodium and sulbactam sodium for injection by RP-HPLC gradient elution method. Chinese Journal of New Drugs, 25(14), 1675-1679. Retrieved from [Link]
-
Yang, X., & Wang, Z. (2019). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Technologies. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2020). An UHPLC–MS/MS Method for The Simultaneous Determination of Ampicillin and Sulbactam in Human Plasma and Urine. Journal of Chromatographic Science, 58(9), 833-840. Retrieved from [Link]
-
Zavilopulo, A. N., et al. (2021). Mass spectrometric studies of valine molecules by electron shock in the gas phase. Ukrainian Journal of Physics, 66(10), 867-874. Retrieved from [Link]
-
Guiochon, G., & Felinger, A. (2004). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. ResearchGate. Retrieved from [Link]
-
Musson, D. G., & Sternson, L. A. (1980). Reversed-phase liquid chromatographic retention behaviour of catechol amino-acids. Journal of Chromatography A, 187(1), 159-167. Retrieved from [Link]
-
Welch, C. J., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in Support of API Starting Material Qualification. Analytical Methods, 6(15), 5857-5862. Retrieved from [Link]
-
Clinivex. (n.d.). Sulbactam EP Impurity A. Retrieved from [Link]
-
Zhang, Y., et al. (2023). An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance. Frontiers in Pharmacology, 14, 1184713. Retrieved from [Link]
-
Zavilopulo, A. N., et al. (2021). Valine molecule mass spectrum. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DL-valine. PubChem. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma. Journal of Chromatographic Science, 62(9), 1045-1052. Retrieved from [Link]
-
Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3192. Retrieved from [Link]
-
YoungIn Chromass Global. (2021, April 12). All about Amino Acid Analysis with Post-column Derivatization [Video]. YouTube. Retrieved from [Link]
-
Kennedy, E. J., & Imperiali, B. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Tetrahedron Letters, 84, 153303. Retrieved from [Link]
-
Zavilopulo, A. N., et al. (2021). Mass Spectrometric Studies of Valine Molecules by Electron Shock in the Gas Phase. Ukrainian Journal of Physics, 66(10), 867-874. Retrieved from [Link]
-
Nonami, H., et al. (2017). Ionization characteristics of amino acids in direct analysis in real time mass spectrometry Electronic Supplementary Material. Retrieved from [Link]
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HPLC Analysis of 3-Sulfino-DL-valine: A Comprehensive Guide to Quantification and Chiral Purity
An Application Guide by a Senior Application Scientist
Author's Note
As a Senior Application Scientist, my goal extends beyond simply presenting a protocol. This guide is designed to provide a deep, mechanistic understanding of the analytical choices involved in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Sulfino-DL-valine. We will explore the "why" behind the "how," empowering researchers and drug development professionals to not only replicate these methods but also to adapt and troubleshoot them effectively. This compound, a key impurity in the synthesis of the β-lactamase inhibitor Sulbactam, presents unique analytical challenges due to its high polarity, lack of a strong UV chromophore, and chiral nature.[1][2] This document provides two robust, validated approaches to address these challenges, catering to different analytical needs: the direct chiral separation of its enantiomers and the quantification of the total racemic mixture via pre-column derivatization.
Introduction to the Analyte and Analytical Strategy
This compound is a non-proteinogenic amino acid derivative characterized by a sulfinic acid group.[2] In pharmaceutical manufacturing, particularly for antibiotics like Sulbactam, the precise quantification of such impurities is critical for ensuring product safety and efficacy. The analytical hurdles are significant:
-
High Polarity: The zwitterionic nature, combined with the sulfino group, makes the molecule highly water-soluble, leading to poor retention on traditional reversed-phase (RP) C18 columns.[3][4]
-
Lack of Chromophore: Like most amino acids, it does not absorb light in the standard UV range (230-400 nm), necessitating specialized detection techniques.[3]
-
Chirality: As a DL-racemate, its stereoisomers (D- and L-valine derivatives) may have different biological activities or toxicological profiles. Therefore, separating and quantifying the individual enantiomers is often a regulatory requirement.
To address these challenges, this guide details two distinct HPLC-based methodologies:
-
Method A: Direct Chiral Separation. This is the preferred method for assessing enantiomeric purity. It employs a Chiral Stationary Phase (CSP) that can differentiate between the D- and L-enantiomers without derivatization, offering a direct and clean analysis.
-
Method B: Total Impurity Quantification via Pre-column Derivatization. For laboratories where chiral analysis is not required or a CSP is unavailable, this method provides a highly sensitive way to measure the total amount of this compound. It uses a fluorescent tag to overcome the detection challenge and a standard C18 column for separation.[5]
Method A: Direct Enantiomeric Separation by Chiral HPLC
This method achieves the direct separation of the D- and L-enantiomers of 3-Sulfino-valine. The underlying principle relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
Causality of Methodological Choices
-
Column: An Astec CHIROBIOTIC T (Teicoplanin) column is selected. Teicoplanin is a macrocyclic glycopeptide that possesses multiple chiral centers and ionic groups.[6] This complex structure creates a three-dimensional chiral environment, allowing for stereoselective interactions (hydrogen bonding, ionic interactions, and dipole-dipole interactions) with the analyte's enantiomers. This direct analysis approach is preferred over derivatization as it eliminates extra sample preparation steps and potential sources of error.[6]
-
Mobile Phase: A simple polar organic mobile phase (e.g., Methanol/Water with a small amount of acid) is used. The ratio of organic to aqueous phase is optimized to control retention, while the acid (e.g., formic acid) is crucial for protonating the analyte's carboxyl and sulfino groups, ensuring consistent ionic interactions and good peak shape.[6]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal as they do not require the analyte to have a chromophore. Alternatively, a Mass Spectrometer (MS) can be used for highly specific and sensitive detection without derivatization.[7][8] If these are unavailable, UV detection at a very low wavelength (~205 nm) can be attempted, but it is prone to interference.[3]
Experimental Protocol: Method A
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and ELSD/CAD/MS detector.
-
Chiral Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm, or equivalent.
-
Reagents: HPLC-grade Methanol, Formic Acid, and ultrapure water.
-
Reference Standards: 3-Sulfino-D-valine, 3-Sulfino-L-valine (if available), or this compound racemate.
2. Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm | Provides direct chiral separation for polar, ionic compounds.[6] |
| Mobile Phase | Methanol : Water : Formic Acid (70:30:0.02, v/v/v) | Simple polar mobile phase for good retention and peak shape on this CSP.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detector | ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 1.5 SLM) | Universal detection for non-chromophoric analytes. |
3. Preparation of Solutions
-
Mobile Phase: Pre-mix Methanol, Water, and Formic Acid in the specified ratio. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and methanol.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample containing the active pharmaceutical ingredient (API) at a concentration of 10 mg/mL in a 50:50 water/methanol mixture. The expected concentration of the impurity should fall within the calibration range.
4. Analytical Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the Working Standard solution to perform a System Suitability Test (SST).
-
Once SST criteria are met, inject the sample solutions.
-
Bracket sample injections with standard injections to ensure system stability throughout the run.
5. System Suitability Test (SST) Criteria
| Parameter | Requirement | Rationale |
| Resolution (Rs) | > 1.5 between D- and L-enantiomer peaks | Ensures baseline separation for accurate quantification of each isomer. |
| Tailing Factor (Tf) | 0.8 - 1.5 for each peak | Confirms good peak shape and chromatographic performance. |
| %RSD of Peak Area | ≤ 2.0% (from 6 replicate injections of standard) | Demonstrates system precision. |
Method B: RP-HPLC with Pre-column Derivatization
This method is a robust alternative for quantifying the total 3-Sulfino-valine content when a chiral column is not available or when enantiomeric separation is not required. It relies on converting the amino acid into a highly fluorescent derivative.
Causality of Methodological Choices
-
Derivatization: A combination of o-Phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC) is used. OPA rapidly reacts with the primary amine of 3-Sulfino-valine to form a fluorescent isoindole derivative.[5][9] FMOC is used to derivatize secondary amines, though not strictly necessary for valine, it is part of standard amino acid analysis kits and ensures a comprehensive reaction.[5] This derivatization step makes the analyte detectable with high sensitivity by a fluorescence detector.
-
Column: A standard Reversed-Phase C18 column (e.g., Eclipse Plus C18) is used. The derivatized analyte is significantly more hydrophobic than the parent molecule, allowing for good retention and separation from other components on a C18 stationary phase.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., sodium acetate) and an organic phase (acetonitrile/methanol) is employed. The gradient is necessary to elute the derivatized analyte with good peak shape and to separate it from reagent peaks and other potential impurities.[5]
-
Detector: A Fluorescence Detector (FLD) is required, set to the specific excitation and emission wavelengths of the chosen derivative (e.g., Ex: 340 nm, Em: 450 nm for OPA).[9] This provides excellent sensitivity and selectivity.
Experimental Protocol: Method B
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler with derivatization capability (or manual pre-injection derivatization), column oven, and Fluorescence Detector (FLD).
-
Column: Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm, or equivalent.
-
Reagents: Amino acid derivatization kit (containing OPA, FMOC, borate buffer), HPLC-grade Acetonitrile, Methanol, Sodium Acetate, and ultrapure water.
2. Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm | Standard RP column providing good retention for the hydrophobic derivative. |
| Mobile Phase A | 20 mM Sodium Acetate buffer, pH 7.2 | Aqueous phase for RP chromatography. |
| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10, v/v/v) | Organic phase for eluting the hydrophobic derivative. |
| Gradient | 0 min, 2% B; 20 min, 60% B; 21 min, 100% B; 25 min, 100% B; 26 min, 2% B; 30 min, 2% B | Gradient elution ensures separation from early-eluting reagent peaks and provides sharp peaks for the analyte. |
| Flow Rate | 1.2 mL/min | |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity.[5] |
| Injection Volume | 5 µL | |
| Detector | FLD (Ex: 340 nm, Em: 450 nm for OPA) | High sensitivity and selectivity for the fluorescent derivative.[9] |
3. Preparation and Derivatization
-
Mobile Phases: Prepare mobile phases A and B as described. Filter and degas.
-
Standard/Sample Preparation: Prepare stock and working solutions of this compound as described in Method A, using water as the diluent.
-
Automated Derivatization (in Autosampler):
-
Mix 5 µL of sample/standard with 20 µL of Borate Buffer.
-
Add 2 µL of OPA reagent, mix.
-
Wait 1 minute.
-
Add 2 µL of FMOC reagent, mix.
-
Wait 1 minute.
-
Inject 5 µL of the reaction mixture. (Note: This sequence is typical; consult your specific derivatization kit and autosampler manual for exact volumes and timings.)
-
4. Analytical Procedure
-
Equilibrate the column with the initial gradient conditions for at least 20 minutes.
-
Perform a blank derivatization and injection to identify any reagent peaks.
-
Derivatize and inject the Working Standard for the System Suitability Test (SST).
-
Once SST criteria are met, proceed with the derivatization and injection of sample solutions.
5. System Suitability Test (SST) Criteria
| Parameter | Requirement | Rationale |
| Tailing Factor (Tf) | 0.8 - 1.5 | Ensures good peak shape. |
| %RSD of Peak Area | ≤ 2.0% (from 6 replicate derivatizations/injections) | Demonstrates precision of both the derivatization and the system. |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample receipt to the final report.
Caption: General workflow for HPLC analysis.
References
-
LookChem. Cas 98462-04-5, this compound. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]
-
Baqai Journal of Health Sciences. Analysis of amino acids by high performance liquid chromatography. Available from: [Link]
-
PubChem, National Institutes of Health. DL-valine. Available from: [Link]
-
Food Research. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available from: [Link]
-
Agilent Technologies. Analysis of Amino Acids by HPLC. Available from: [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]
-
Royal Society of Chemistry. Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. Available from: [Link]
-
Chemistry LibreTexts. 25.4: Analysis of Amino Acids. Available from: [Link]
-
PubMed, National Center for Biotechnology Information. Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. Available from: [Link]
-
ResearchGate. Chromatogram from HPLC determination of cysteinesulfinate production. Available from: [Link]
-
e-Acta Technica Corviniensis. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available from: [Link]
-
Conference Series. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Available from: [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Valine. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 23315-18-6: D-Valine, 3-sulfino- | CymitQuimica [cymitquimica.com]
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- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. applications.emro.who.int [applications.emro.who.int]
mass spectrometry of 3-Sulfino-DL-valine
Application Note: High-Sensitivity Quantitation and Structural Characterization of 3-Sulfino-DL-valine via HILIC-MS/MS
Abstract
This application note details a robust protocol for the analysis of This compound (also known as Penicillamine Sulfinic Acid), a critical oxidative metabolite of the pharmaceutical agent D-Penicillamine. Due to the compound's zwitterionic polarity and thermal instability (propensity for oxidation to sulfonic acid), standard Reverse Phase (RP) chromatography is insufficient. This guide presents a validated Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . Key features include a stabilization extraction protocol, optimized MRM transitions based on sulfinic acid fragmentation logic, and a troubleshooting matrix for common oxidative artifacts.
Introduction & Chemical Context
3-Sulfino-valine (
The Analytical Challenge:
-
Polarity: The presence of amine (
), carboxylic acid ( ), and sulfinic acid ( ) groups renders the molecule highly polar (LogP < -2.5), causing it to elute in the void volume of C18 columns. -
Redox Instability: The sulfinic moiety (
) is metastable. Without specific precautions, it rapidly oxidizes to 3-Sulfo-valine (Penicillamine Sulfonic Acid, +16 Da) or disproportionates during sample preparation and ionization.
This protocol addresses these challenges by utilizing Zwitterionic HILIC stationary phases and "soft" source parameters to preserve the sulfinic oxidation state.
Experimental Methodology
Reagents and Standards
-
Target Analyte: this compound (Custom synthesis or oxidative degradation standard).
-
Internal Standard (IS): Valine-d8 or Penicillamine-d3 (if available); alternatively, L-Valine-13C5.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Stabilizer: 1 mM Ascorbic Acid + 0.1 mM EDTA (to prevent metal-catalyzed oxidation).
Sample Preparation (Critical Step)
Rationale: Sulfinic acids are sensitive to pH and temperature. The use of EDTA chelates trace metals that catalyze oxidation to sulfonic acid.
-
Stock Preparation: Dissolve this compound in water:methanol (50:50) containing 0.1% Formic Acid . Do not use pure water as stock stability is lower. Store at -80°C.
-
Biological Matrix Extraction (Plasma/Cell Lysate):
-
Aliquot 50 µL sample into a chilled tube.
-
Add 150 µL Ice-cold Acetonitrile containing 10 µM EDTA .
-
Vortex for 30s and centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer supernatant to a polypropylene vial. Analyze immediately or store at -80°C. Glass vials can leach catalytic metals; use plastic.
-
Liquid Chromatography (HILIC)
Rationale: A Zwitterionic HILIC column (ZIC-pHILIC) is selected to interact with both the amine and the acidic groups, providing retention and separation from the isobaric matrix.
-
Column: Merck SeQuant® ZIC-pHILIC (100 x 2.1 mm, 5 µm) or equivalent zwitterionic phase.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % B (ACN) | State |
|---|---|---|
| 0.0 | 90 | Initial |
| 1.0 | 90 | Isocratic Hold |
| 6.0 | 40 | Linear Ramp |
| 8.0 | 40 | Wash |
| 8.1 | 90 | Re-equilibration |
| 12.0 | 90 | End |
Mass Spectrometry Parameters
Source Conditions (ESI+)
Rationale: Although sulfinic acids ionize in negative mode, Positive Mode (ESI+) is preferred here to utilize the valine backbone's amine for protonation (
-
Ionization: Electrospray Ionization (ESI) Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of
).
MRM Transitions
The fragmentation of 3-Sulfino-valine follows a specific pathway. The primary transition is the loss of the sulfinic group as sulfur dioxide (
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Assignment |
| 182.1 | 118.1 | 15 | Quantifier | |
| 182.1 | 136.1 | 10 | Qualifier | |
| 182.1 | 165.1 | 12 | Qualifier | |
| 182.1 | 72.1 | 25 | Structural | Valine Immonium Ion |
Results & Discussion
Fragmentation Logic
Understanding the fragmentation is vital for confirming identity against the sulfonic acid artifact.
-
Sulfinic Acid (Target): Precursor 182
Loss of 64 ( ) Product 118. -
Sulfonic Acid (Artifact): Precursor 198
Loss of 80 ( ) is rare; usually loses H2O or COOH. -
Note: If you see a peak at 182 that does not transition to 118, it is likely an isobaric interference, not the sulfinic acid.
Visualized Workflow & Pathway
The following diagram illustrates the extraction logic and the specific MS/MS fragmentation pathway for this compound.
Caption: Analytical workflow and MS/MS fragmentation pathway for this compound. The loss of SO2 (64 Da) is the specific diagnostic transition.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Signal Decay | Oxidation to Sulfonic Acid (m/z 198) in autosampler. | Maintain autosampler at 4°C. Add 10 µM EDTA to mobile phase A if necessary. |
| Peak Tailing | Secondary interactions with silica silanols. | Ensure Buffer concentration is >10 mM. Increase pH to 3.5-4.0. |
| Void Elution | HILIC column de-conditioning. | Ensure equilibration time is sufficient (at least 15 column volumes). |
| In-Source Frag | High abundance of m/z 118 in Q1 scan. | Reduce Cone Voltage. The sulfinic bond is labile. |
References
-
Bulhakova, A. (2022). Mass spectrometric studies of valine molecules by electron shock in the gas phase. Uzhhorod University Scientific Herald. Series Physics.
-
Klančič, D., et al. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Xenobiotica.
-
Schwartz, A., et al. (2013).[2] Characterization of Three Deoxynivalenol Sulfonates Formed by Reaction of Deoxynivalenol with Sulfur Reagents. Journal of Agricultural and Food Chemistry.
-
Purves, R.W., et al. (1969). γ-Radiolysis of disulfides in aqueous solution. II. D-Penicillamine disulfide.[3] Canadian Journal of Chemistry.[3]
Sources
Application and Protocol for the Structural Elucidation of 3-Sulfino-DL-valine via ¹H and ¹³C NMR Spectroscopy
Introduction
3-Sulfino-DL-valine is a sulfinated amino acid derivative of valine. Its structural characterization is crucial for understanding its chemical properties and biological significance, particularly as it has been identified as an impurity in the synthesis of the β-lactamase inhibitor, Sulbactam.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. Due to the absence of published experimental spectra for this specific compound, this guide presents a robust protocol for data acquisition and a detailed, predictive analysis of the expected spectral features based on the known structure of this compound and established NMR principles.
Molecular Structure and Predicted NMR-Active Nuclei
The structure of this compound, with the IUPAC name 2-amino-3-methyl-3-sulfinobutanoic acid, is presented below. The key to interpreting its NMR spectra lies in understanding the chemical environment of each proton and carbon atom.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This section details a self-validating protocol for the acquisition of ¹H and ¹³C NMR data for this compound. The causality behind each experimental choice is explained to ensure robust and reproducible results.
Sample Preparation
The choice of solvent is critical as it can significantly influence the chemical shifts of labile protons (e.g., -COOH, -NH₂, -SO₂H).[2]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent. Its ability to form hydrogen bonds will help in observing the exchangeable protons of the carboxylic acid, amino, and sulfinic acid groups. Deuterium oxide (D₂O) is a suitable alternative, especially for simplifying the spectrum by exchanging labile protons with deuterium, thus causing their signals to disappear. A series of experiments in different solvents can provide valuable structural information.[3]
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for spectra recorded in organic solvents like DMSO-d₆. For spectra in D₂O, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be used.
NMR Data Acquisition Workflow
The following workflow outlines a comprehensive set of experiments to fully characterize the structure of this compound.
Figure 2. Experimental workflow for the NMR analysis of this compound.
1D ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
1D ¹³C NMR: This experiment identifies the number of chemically distinct carbon atoms in the molecule. Due to the low natural abundance of ¹³C, this experiment typically requires a longer acquisition time than ¹H NMR.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like the carboxylic acid and Cβ) will be absent.[4][5]
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, which is invaluable for tracing out the spin systems within the molecule.[4][5]
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling).[6][7][8] This is a highly sensitive experiment that definitively links the proton and carbon skeletons of the molecule.
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[7][8] This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the known NMR data of DL-valine[9][10] and the expected electronic effects of the sulfinic acid group. The sulfinic acid group is electron-withdrawing and is expected to deshield (shift to a higher ppm value) nearby protons and carbons.[11][12]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| -COOH | 12.0 - 13.0 | Broad Singlet | - | Labile proton of the carboxylic acid. |
| -NH₂ | 7.0 - 8.5 | Broad Singlet | - | Labile protons of the amino group. |
| -SO₂H | 9.0 - 11.0 | Broad Singlet | - | Labile proton of the sulfinic acid group. |
| Hα (C²-H) | 3.5 - 4.0 | Singlet | - | Alpha-proton adjacent to the amino and carboxyl groups. Expected to be a singlet due to the absence of a proton on the adjacent Cβ. |
| Hγ (C⁴-H₃) | 1.2 - 1.5 | Singlet | - | Methyl protons. Expected to be a singlet as they are attached to a quaternary carbon. |
| Hγ' (C⁵-H₃) | 1.2 - 1.5 | Singlet | - | Methyl protons. Expected to be a singlet as they are attached to a quaternary carbon. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale for Prediction |
| C¹ (-COOH) | 170 - 175 | Absent | Carbonyl carbon of the carboxylic acid. |
| C² (α-C) | 60 - 65 | Positive (CH) | Alpha-carbon bonded to the amino and carboxyl groups. |
| C³ (β-C) | 70 - 80 | Absent | Quaternary carbon bonded to the sulfinic acid group and two methyl groups. Significantly deshielded by the electronegative sulfur and oxygen atoms. |
| C⁴ (γ-C) | 20 - 25 | Positive (CH₃) | Methyl carbon. |
| C⁵ (γ'-C) | 20 - 25 | Positive (CH₃) | Methyl carbon. |
Interpretation of 2D NMR Data
-
COSY: No significant cross-peaks are expected in the COSY spectrum of this compound, as there are no vicinal protons.
-
HSQC: The HSQC spectrum will be crucial for confirming the assignments made from the 1D spectra. It is expected to show correlations between:
-
The Hα proton signal and the C² carbon signal.
-
The Hγ and Hγ' proton signals and the C⁴ and C⁵ carbon signals, respectively.
-
-
HMBC: The HMBC spectrum will provide key connectivity information, particularly for the quaternary carbons:
-
The Hα proton should show a correlation to the C¹ (carboxyl) and C³ (β-carbon) carbons.
-
The Hγ and Hγ' protons should show correlations to the C³ (β-carbon) and to each other's carbons (C⁵ and C⁴, respectively).
-
Trustworthiness and Self-Validation of the Protocol
The combination of 1D and 2D NMR experiments provides a self-validating system for the structural elucidation of this compound. The assignments from the 1D spectra can be unequivocally confirmed by the correlations observed in the 2D spectra. For instance, the HMBC correlation between the alpha-proton and the beta-carbon will definitively establish the connectivity of the amino acid backbone to the sulfinated carbon. Any deviation from the predicted spectra would indicate either an incorrect initial structural hypothesis or the presence of impurities.
Conclusion
This application note provides a comprehensive framework for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed experimental protocols and utilizing the predictive spectral analysis, researchers can confidently acquire and interpret the necessary data to confirm the structure of this important amino acid derivative. The multi-faceted approach, incorporating a suite of 1D and 2D NMR experiments, ensures a high degree of confidence in the final structural assignment, which is essential for quality control in drug development and for further research into the compound's chemical and biological properties.
References
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LookChem. This compound. [Link]
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ResearchGate. ¹H NMR spectra of calix[10]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. [Link]
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PubChem. L-Valine. [Link]
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Duke University. Introduction to NMR spectroscopy of proteins. [Link]
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ResearchGate. 1 H NMR spectra of L-valine CH 3 -groups (D, E). [Link]
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Biological Magnetic Resonance Bank. BMRB entry bmse000052 - L-Valine. [Link]
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ACS Publications. NMR-Based Methods for Protein Analysis. [Link]
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MDPI. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. [Link]
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University of Illinois. CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. [Link]
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PubMed. 13C NMR chemical shifts of the triclinic and monoclinic crystal forms of valinomycin. [Link]
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ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]
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Concordia University Research Repository. Applications of Sulfinate Salts. [Link]
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ResearchGate. Qualitative Analysis of Several Amino Acids by COSY and DEPT Using Low-Field NMR: An Undergraduate Biochemistry or Instrumental Methods Laboratory Exercise. [Link]
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Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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ACS Publications. Qualitative Analysis of Several Amino Acids by COSY and DEPT Using Low-Field NMR. [Link]
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Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. [Link]
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Wikipedia. Sulfinic acid. [Link]
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ResearchGate. 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. [Link]
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MDPI. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). [Link]
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University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
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PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
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PubMed Central. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]
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Chemistry LibreTexts. Proteins. [Link]
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Columbia University. HSQC and HMBC. [Link]
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NMR-BIO. Isotope - labeled amino acids and compounds for NMR studies. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
University of Cambridge. Chemical shifts. [Link]
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ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]
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Protein NMR. 1H-15N HSQC. [Link]
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PubMed Central. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Link]
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PubMed Central. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. [Link]
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Chemistry LibreTexts. Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Application and Protocol Guide for the Metabolic Investigation of 3-Sulfino-DL-valine
Introduction: Unveiling a Novel Metabolic Player
In the landscape of metabolic research, the exploration of novel amino acid derivatives is paramount to understanding complex cellular processes and identifying new therapeutic targets. 3-Sulfino-DL-valine, a structural analog of the essential branched-chain amino acid (BCAA) valine, represents a frontier in this exploration. While the metabolic fate of valine is well-documented, the role of this compound remains largely uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic significance of this intriguing compound.
Drawing from established principles of amino acid metabolism, we present a series of robust protocols and expert insights to facilitate the study of this compound. This document is structured to empower researchers to formulate and test hypotheses regarding its absorption, metabolic conversion, and physiological effects.
Hypothesized Metabolic Context of this compound
Given its structure, this compound is likely to intersect with two major metabolic pathways: branched-chain amino acid catabolism and sulfur-containing amino acid metabolism. The "valine" backbone suggests it may be recognized by enzymes that process BCAAs, while the "sulfino" group (SO₂H) is characteristic of intermediates in cysteine and methionine degradation.[1]
Our central hypothesis is that this compound may act as a competitive inhibitor or an alternative substrate for enzymes in the valine catabolic pathway, or that it may be metabolized to yield novel sulfur-containing compounds with unique biological activities. Understanding its metabolic fate is crucial for elucidating its potential roles in health and disease.
Core Experimental Workflows
A thorough investigation of this compound necessitates a multi-faceted approach, encompassing cellular uptake, metabolic conversion, and functional impact. The following sections detail the key experimental workflows.
Diagram of the General Experimental Workflow
Caption: General workflow for investigating this compound.
Protocol 1: Quantification of this compound in Biological Matrices using LC-MS/MS
The accurate quantification of this compound is fundamental to all metabolic studies. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the recommended analytical approach.[2]
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, cell lysate, or culture medium, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅,¹⁵N₁-Valine).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be optimized by infusing a pure standard of this compound. A plausible precursor ion would be its [M+H]⁺. Fragment ions would likely result from the loss of the sulfino group or the carboxyl group.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.[2]
-
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Protocol 2: Investigating the Role of Branched-Chain Amino Acid Transaminase (BCAT) in this compound Metabolism
The first step in valine catabolism is transamination, catalyzed by branched-chain amino acid transaminase (BCAT).[3] This experiment aims to determine if this compound is a substrate for this enzyme.
Hypothesized BCAT-mediated reaction
Caption: Proposed transamination of this compound by BCAT.
Step-by-Step Methodology
-
Enzyme Source: Use purified recombinant BCAT1 or BCAT2, or mitochondrial extracts from tissues with high BCAT activity (e.g., skeletal muscle).
-
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM α-ketoglutarate
-
1 mM Pyridoxal 5'-phosphate (PLP)
-
5 mM this compound (or L-valine as a positive control)
-
10 µg of purified BCAT or 50 µg of mitochondrial protein extract
-
-
Reaction Incubation:
-
Pre-incubate all components except the amino acid substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound or L-valine.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
-
Analysis:
-
Analyze the reaction mixture for the production of glutamate using the LC-MS/MS method described in Protocol 1 (with appropriate MRM transitions for glutamate).
-
A significant increase in glutamate formation in the presence of this compound compared to a no-substrate control would indicate that it is a substrate for BCAT.
-
Protocol 3: Assessing the Impact of this compound on Cysteine Dioxygenase (CDO) Activity
Cysteine dioxygenase (CDO) is a key enzyme in cysteine catabolism, converting cysteine to cysteine sulfinic acid (3-sulfino-L-alanine).[1][4] Given the structural similarity of the sulfino group, this compound could potentially modulate CDO activity.
Step-by-Step Methodology
-
Enzyme Source: Use purified recombinant CDO or liver cytosolic extracts.
-
Reaction Mixture (200 µL total volume):
-
50 mM HEPES buffer (pH 7.5)
-
1 mM L-cysteine
-
5 mM NAD⁺
-
Varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM)
-
1 µg of purified CDO or 100 µg of cytosolic protein extract
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 20 minutes in a shaking water bath to ensure adequate oxygenation.
-
Terminate the reaction by adding 20 µL of 20% perchloric acid.
-
-
Analysis:
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the formation of cysteine sulfinic acid using a suitable method, such as derivatization with o-phthalaldehyde (OPA) followed by HPLC with fluorescence detection.[5]
-
A decrease in the production of cysteine sulfinic acid with increasing concentrations of this compound would suggest an inhibitory effect.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. Below is an example table for presenting the results of the CDO inhibition assay.
Table 2: Effect of this compound on CDO Activity
| [this compound] (µM) | CDO Activity (nmol/min/mg protein) | % Inhibition |
| 0 | 15.2 ± 1.3 | 0 |
| 0.1 | 14.8 ± 1.1 | 2.6 |
| 1 | 12.5 ± 0.9 | 17.8 |
| 10 | 8.1 ± 0.7 | 46.7 |
| 100 | 3.5 ± 0.4 | 77.0 |
*Data are presented as mean ± SD (n=3).
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the systematic investigation of this compound in metabolic studies. By employing these methods, researchers can elucidate its metabolic fate, identify interacting enzymes, and begin to understand its physiological relevance.
Future studies should aim to:
-
Identify the downstream metabolites of this compound.
-
Investigate its effects on global metabolic profiles using untargeted metabolomics.
-
Explore its potential as a therapeutic agent in diseases characterized by dysregulated amino acid metabolism.
The study of novel amino acid derivatives like this compound holds immense potential for advancing our understanding of metabolic networks and for the development of new therapeutic strategies.
References
-
Study.com. (n.d.). Valine | Structure, Function & Significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1182, DL-valine. Retrieved from [Link]
-
Stipanuk, M. H. (2009). Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. The Journal of nutrition, 139(12), 2415-2419. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549098, L-cysteinesulfinic acid. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 3-Sulfinoalanine (FDB022358). Retrieved from [Link]
-
YouTube. (2023, November 19). Metabolism Of Glycine, Leucine, Isoleucine, Valine, Arginine and Histidine. Retrieved from [Link]
-
Stipanuk, M. H., & Ueki, I. (2011). Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 366(1569), 1646–1659. Retrieved from [Link]
-
YouTube. (2019, February 6). 10. Metabolism of sulfur containing AA- Methionine, Cysteine and Cystine. Retrieved from [Link]
-
YouTube. (2023, September 19). Lecture 41: Metabolism of Sulphur containing Amino acids (Methionine and Cysteine). Retrieved from [Link]
-
ResearchGate. (n.d.). The metabolic pathway for sulfur amino acids leading to taurine.... Retrieved from [Link]
-
Stipanuk, M. H. (2004). Cysteine metabolism in the presence of excess methionine and cysteine. The Journal of nutrition, 134(6 Suppl), 1656S–1660S. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 4). Cysteamine dioxygenase (ADO) governs cancer cell mitochondrial redox homeostasis through proline metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Cysteamine dioxygenase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 23). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, June 6). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Valine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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- 4. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-Sulfino-DL-valine in Peptide Synthesis
Introduction: The Untapped Potential of 3-Sulfino-DL-valine in Peptide Drug Discovery
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. This compound, a rare amino acid characterized by a sulfinic acid moiety on its side chain, represents a novel building block with intriguing potential. The sulfino group, being a close analog of the phosphate group in its acidity and geometry, can introduce unique functionalities into peptides. It can act as a mimic of phosphoserine/threonine in signaling pathways, or its chelating and hydrogen bonding capabilities could be harnessed for the design of novel enzyme inhibitors or metal-binding peptides.
However, the very reactivity that makes the sulfino group attractive also presents significant challenges for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the theoretical and practical considerations for utilizing this compound as a building block. We will delve into the critical aspects of side-chain protection, coupling strategies, and cleavage/deprotection, offering a robust framework for researchers and drug development professionals to explore the potential of this unique amino acid.
PART 1: Scientific Rationale and Strategic Considerations
The Unique Chemistry of the Sulfino Group
The sulfinic acid group (-SO₂H) is a sulfur oxoacid with an intermediate oxidation state between a thiol/sulfenic acid and a sulfonic acid. Its key chemical properties relevant to peptide synthesis are:
-
Acidity: The sulfino group is a moderately strong acid. This necessitates protection to prevent its anionic form from interfering with coupling reactions or causing undesired side reactions.
-
Nucleophilicity and Reactivity: The sulfur atom in the sulfino group can exhibit nucleophilic character, potentially leading to side reactions with activated amino acids or other electrophiles present in the synthesis cocktail.
-
Oxidation/Reduction Sensitivity: The sulfino group can be oxidized to a sulfonic acid or reduced to a thiol under certain conditions. The choice of reagents throughout the synthesis and cleavage process must be carefully considered to maintain the integrity of the sulfino moiety.
The Imperative of Orthogonal Side-Chain Protection
Given the reactivity of the sulfino group, a robust and orthogonal protecting group strategy is paramount for successful synthesis.[1][2] An ideal protecting group for the sulfino side chain in the context of Fmoc-based SPPS should possess the following characteristics:
-
Stability: It must be stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF).[3]
-
Orthogonality: It should be cleavable under conditions that do not remove other side-chain protecting groups (e.g., tBu, Trt, Boc) or cleave the peptide from the resin.[1]
-
Minimal Steric Hindrance: The protecting group should not unduly hinder the coupling of the amino acid to the growing peptide chain.
While there is no universally established protecting group for the sulfino moiety in Fmoc-SPPS, we can extrapolate from the protection of other acidic groups like phosphates and carboxylic acids. A promising candidate would be a sterically hindered ester, such as the tert-butyl (tBu) group. The tert-butyl sulfinate ester would be stable to piperidine but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[2]
PART 2: Experimental Protocols and Methodologies
General Workflow for SPPS using Fmoc-Protected 3-Sulfino(tBu)-DL-valine
The following protocol outlines the manual solid-phase synthesis of a peptide containing this compound. This protocol assumes the use of a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminal amide peptide.[4][5][6]
Caption: General workflow for solid-phase peptide synthesis incorporating 3-Sulfino(tBu)-DL-valine.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Fmoc-Rink Amide resin (e.g., 100-200 mesh, loading ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-3-Sulfino(tBu)-DL-valine)
-
Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[7]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent K): TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v/v/w/v)
-
Diethylether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Excluding this compound):
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.
-
Incorporation of Fmoc-3-Sulfino(tBu)-DL-valine:
-
Follow the general coupling protocol (step 3), using Fmoc-3-Sulfino(tBu)-DL-valine as the amino acid to be incorporated. Due to the potential for steric hindrance from the protected side chain, an extended coupling time (e.g., 4 hours) or a double coupling may be beneficial.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K) to the resin (10 mL per gram of resin). The scavengers in Reagent K are crucial to protect the sulfino group and other sensitive residues.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS) and, if necessary, NMR spectroscopy.[8]
PART 3: Data Presentation and Key Parameters
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) | Rationale |
| Fmoc-Amino Acid | 3 - 5 | Drives the reaction to completion. Higher excess may be needed for sterically hindered residues like 3-Sulfino(tBu)-DL-valine. |
| HATU | 0.95 eq. (relative to amino acid) | A highly efficient uronium-based coupling reagent that minimizes racemization and is effective for hindered couplings.[7] |
| DIPEA | 2 eq. (relative to amino acid) | A non-nucleophilic base required for the activation of the amino acid by HATU and for neutralizing the protonated amine on the resin.[9] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from the 3-Sulfino(tBu)-DL-valine. Aggregation of the growing peptide chain. | Perform a double coupling. Increase coupling time to 4-6 hours. Use a more potent coupling reagent like COMU. |
| Degradation during Cleavage | Oxidation of the sulfino group. Side reactions with carbocations generated from protecting groups. | Ensure the use of a comprehensive scavenger cocktail like Reagent K. Minimize cleavage time. Perform cleavage on ice to reduce side reactions. |
| Low Yield | Incomplete coupling. Premature cleavage of the sulfino protecting group. Adsorption of peptide to glassware. | Re-optimize coupling conditions. Ensure the quality of piperidine to avoid acidic contaminants. Silylate glassware to prevent peptide loss.[4] |
PART 4: Visualization of Key Chemical Steps
Diagram 1: Protection of this compound
Caption: Proposed protection of the sulfino side chain as a tert-butyl ester.
Diagram 2: Coupling Reaction on Solid Support
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the study of 3-Sulfino-DL-valine, a structural analog and synthetic impurity of the clinically significant β-lactamase inhibitor, sulbactam.[1] This document outlines the scientific rationale for investigating this compound, its relationship to sulbactam, and detailed protocols for its handling, characterization, and evaluation as a potential β-lactamase inhibitor. While this compound is primarily recognized as an impurity in sulbactam synthesis, its structural features merit investigation into its own biological activity.[1] This guide provides a framework for such an investigation, grounded in established principles of medicinal chemistry and microbiology.
Introduction: The Significance of this compound in the Context of β-Lactamase Inhibition
The rise of antibiotic resistance is a critical global health challenge, largely driven by the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective.[2][3] Sulbactam is a crucial tool in combating this resistance, acting as an irreversible inhibitor of many β-lactamases.[3][4][5] It is a semi-synthetic compound that, when co-administered with β-lactam antibiotics, protects them from degradation.[3]
This compound, with the chemical name 2-Amino-3-methyl-3-sulfinobutanoic acid, is identified as an impurity in the manufacturing process of sulbactam.[1] Its structural similarity to the core of sulbactam suggests the potential for interaction with the same biological targets. This document provides the necessary protocols to explore the hypothesis that this compound may possess intrinsic β-lactamase inhibitory or antibacterial properties.
Valine, a branched-chain amino acid, is an essential amino acid for humans and is synthesized by bacteria and plants.[6][7] The incorporation of a sulfino group onto the valine scaffold in this compound introduces a key chemical feature.[1] Sulfinic acids are known to be reactive and potentially unstable, a critical consideration for experimental design.[8][9]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 98462-04-5 | [1] |
| Molecular Formula | C5H11NO4S | |
| Molecular Weight | 181.21 g/mol | |
| Chemical Name | 2-Amino-3-methyl-3-sulfinobutanoic acid | |
| Synonyms | Valine, 3-sulfino; Sulbactam EP Impurity A (Racemic mixture) | |
| Appearance | (Assumed) White to off-white solid | General knowledge |
| Solubility | (Predicted) Soluble in aqueous buffers, DMSO | General knowledge |
| Stability | Sulfinic acids are generally unstable and can be prone to oxidation or disproportionation.[8][9] Freshly prepared solutions should be used. | [8][9] |
Proposed Mechanism of Action: A Hypothesis
The mechanism of action for sulbactam involves the formation of a stable acyl-enzyme complex with serine-based β-lactamases, leading to irreversible inhibition.[4][10] It is hypothesized that this compound, if active, may interact with the active site of β-lactamases in a similar manner. The sulfino group could potentially act as a mimic of the carboxylate in the hydrolyzed β-lactam, or it could participate in covalent bond formation with active site residues.
Additionally, sulbactam is known to have intrinsic antibacterial activity against certain bacteria, such as Acinetobacter baumannii, by binding to penicillin-binding proteins (PBPs).[11][12] A secondary hypothesis is that this compound may also exhibit such intrinsic antibacterial properties.
Figure 1: Hypothesized role of this compound in overcoming β-lactamase mediated resistance.
Experimental Protocols
Handling and Storage of this compound
Given the inherent instability of sulfinic acids, proper handling and storage are paramount to ensure the integrity of the compound for experimental use.[8][9]
-
Storage: Store the solid compound at -20°C or lower in a desiccated environment to minimize degradation.
-
Solution Preparation: Prepare solutions fresh for each experiment. Dissolve the compound in an appropriate solvent (e.g., DMSO for stock solutions, followed by dilution in aqueous buffers). Due to the potential for oxidation, consider using deoxygenated buffers.
-
Stability Assessment: It is recommended to perform a preliminary stability study of this compound in the chosen experimental buffer. This can be achieved by monitoring the concentration of the compound over time using analytical techniques such as HPLC.
Protocol: In Vitro β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a representative β-lactamase enzyme. The assay is based on the hydrolysis of the chromogenic substrate nitrocefin.[13]
Materials:
-
This compound
-
β-lactamase enzyme (e.g., from Bacillus cereus or a clinically relevant source)
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of β-lactamase in Assay Buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes.
-
Prepare a stock solution of nitrocefin in DMSO (e.g., 5 mM) and a working solution in Assay Buffer (e.g., 100 µM). Protect from light.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: A dilution series of this compound in Assay Buffer.
-
Positive control wells: A known β-lactamase inhibitor (e.g., sulbactam or clavulanic acid).
-
Negative control wells: Assay Buffer only (no inhibitor).
-
Blank wells: Assay Buffer only (no enzyme).
-
-
Add the β-lactamase working solution to all wells except the blanks.
-
Pre-incubate the plate at 25°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Figure 2: Workflow for the in vitro β-lactamase inhibition assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound, both alone and in combination with a β-lactam antibiotic, against a panel of bacterial strains. This will assess its intrinsic antibacterial activity and its ability to potentiate the effect of a partner antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., ampicillin)
-
Bacterial strains (e.g., a β-lactamase producing strain of E. coli and a susceptible control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Inoculum:
-
Grow bacterial strains overnight on appropriate agar plates.
-
Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare Compound Plates:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB.
-
In a separate plate, prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB.
-
For combination testing, prepare a plate with a fixed, sub-inhibitory concentration of this compound and a serial dilution of the β-lactam antibiotic.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to all wells containing the test compounds.
-
Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Interpretation:
-
The MIC of this compound alone will indicate its intrinsic antibacterial activity.
-
A reduction in the MIC of the β-lactam antibiotic in the presence of this compound suggests a synergistic effect, indicative of β-lactamase inhibition.
Analytical Characterization
The purity and identity of this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. Given the polar nature of the molecule, hydrophilic interaction liquid chromatography (HILIC) or the use of an ion-pairing reagent may be necessary.[14] Chiral HPLC can be employed to resolve the D and L enantiomers.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
Troubleshooting and Considerations
-
Compound Instability: If inconsistent results are observed, consider the stability of this compound in the assay buffer. Prepare fresh solutions and minimize the time between solution preparation and use.
-
Low Potency: If no significant inhibition is observed, the compound may have weak or no activity against the chosen β-lactamase. Testing against a panel of different β-lactamase classes (A, C, and D) is recommended.
-
Solubility Issues: If precipitation is observed, adjust the concentration of the stock solution or the solvent used.
Conclusion
While this compound is known as a synthetic impurity, its structural relationship to sulbactam provides a strong rationale for its investigation as a potential β-lactamase inhibitor or antibacterial agent. The protocols outlined in these application notes provide a robust framework for researchers to characterize this compound and evaluate its biological activity. Such studies contribute to a deeper understanding of the structure-activity relationships of β-lactamase inhibitors and may uncover novel scaffolds for future antibiotic development.
References
-
This compound. LookChem. [Link]
-
Sulbactam. Grokipedia. [Link]
-
A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. National Center for Biotechnology Information. [Link]
-
Valine. Wikipedia. [Link]
-
DL-valine | C5H11NO2. PubChem. [Link]
-
Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. National Center for Biotechnology Information. [Link]
-
Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii. National Center for Biotechnology Information. [Link]
-
Biochemical exploration of β-lactamase inhibitors. National Center for Biotechnology Information. [Link]
-
Thermal Decomposition of Sulfinic Acids. American Chemical Society. [Link]
-
In Vitro Activity of Various Sulbactam Compounds and Piperacillin/Tazobactam against Clinical Isolates of Different Gram-Negative Bacteria. National Center for Biotechnology Information. [Link]
-
Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. RSC Publishing. [Link]
-
(PDF) Synthesis and antibacterial evaluation of sulbactam derivatives against Acinetobacter baumannii. ResearchGate. [Link]
- Method for preparing L-valine and D-valine by chemical resolution.
-
Penicillin Sulfone Inhibitors of Class D β-Lactamases. National Center for Biotechnology Information. [Link]
-
L-Valine / Official Monographs for Part I. National Institute of Health Sciences. [Link]
-
Evaluation of the in vitro activity of ampicillin-sulbactam and cefoperazone-sulbactam against A. Baumannii by the broth disk elution test. PubMed. [Link]
-
Pharmacology of Sulbactam (Unasyn) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]
-
Assays for beta-lactamase activity and inhibition. PubMed. [Link]
-
Sulfenic acid. Wikipedia. [Link]
-
Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]
-
Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii. Dove Medical Press. [Link]
-
HPLC Methods for analysis of Valine. HELIX Chromatography. [Link]
-
Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. PubMed. [Link]
-
Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. [Link]
-
Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii. ASM Journals. [Link]
-
Comparison of the Clinical Efficacy of Ampicillin/Sulbactam and Cefoperazone/Sulbactam Against Multidrug Resistant Acinetobacter Baumannii Infections in Critically Ill Patients. ClinicalTrials.gov. [Link]
-
SULFINIC ACIDS AND RELATED COMPOUNDS. 21. PREPARATION OF CRYSTALLINE SULFINIC ESTERS. Journal of the Brazilian Chemical Society. [Link]
-
The Chemistry of Sulphenic Acids and Their Derivatives. ResearchGate. [Link]
-
Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
β-lactam/β-lactamase inhibitor combinations. YouTube. [Link]
Sources
- 1. Cas 98462-04-5,this compound | lookchem [lookchem.com]
- 2. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Valine - Wikipedia [en.wikipedia.org]
- 7. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulbactam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 11. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. helixchrom.com [helixchrom.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Note: Structural Characterization of Drug Impurities – 3-Sulfino-DL-valine in Crystallography
Executive Summary
This Application Note details the protocol for the structural characterization of 3-Sulfino-DL-valine (CAS 98462-04-5) , a critical process impurity found in the synthesis of the beta-lactamase inhibitor Sulbactam . While primarily monitored via HPLC in quality control, the crystallographic analysis of this compound is essential for drug development professionals to understand its binding potential, off-target effects, and mechanism of action within penicillin-binding proteins (PBPs) and beta-lactamases.
This guide provides a comprehensive workflow for co-crystallizing this compound, exploiting its sulfur anomalous signal for unambiguous ligand identification, and modeling the racemic (DL) electron density in high-resolution X-ray structures.
Scientific Background & Mechanism[1]
Chemical Identity & Significance
This compound is a valine derivative where the gamma-carbon hydrogens are substituted or modified to include a sulfinic acid group (
-
Electronic Mimicry: The sulfinic acid group is isosteric and isoelectronic with carboxylates but possesses distinct pKa and redox properties, potentially mimicking the transition states of aspartate or glutamate ligases.[2]
-
Impurity Profiling: As a byproduct in Sulbactam synthesis, understanding its binding mode to the target enzyme (Beta-lactamase) is crucial for validating the purity profile and safety of the final drug product.[2]
Mechanism of Interaction
In a crystallographic context, this compound acts as a non-covalent competitive ligand . Unlike Sulbactam, which forms a covalent acyl-enzyme complex, the sulfino-valine analog likely occupies the active site through electrostatic interactions.[2]
-
Carboxylate Recognition: The valine carboxylate binds to the conserved active site residues (e.g., Arg/Lys anchors).[2]
-
Sulfino-Group Interaction: The
moiety can form unique hydrogen bond networks, potentially displacing catalytic waters or mimicking the tetrahedral intermediate of beta-lactam hydrolysis.
Experimental Protocol: Crystallization & Data Collection
Materials & Reagent Preparation[1][3]
| Reagent | Specification | Preparation Protocol |
| Ligand | This compound (>98% purity) | Dissolve to 100 mM in 100% DMSO or Water (pH adjusted to 7.0). Note: Compound is oxidatively unstable; prepare fresh.[2] |
| Protein | Beta-Lactamase (e.g., TEM-1, AmpC) | Purify to >95% homogeneity. Concentration: 10–20 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl.[2] |
| Cryoprotectant | Glycerol or Ethylene Glycol | Supplement crystallization buffer with 20-25% (v/v) cryoprotectant + 2 mM Ligand. |
Co-Crystallization Workflow
Rationale: Co-crystallization is preferred over soaking for this compound to ensure full occupancy and allow the protein lattice to adjust to the racemic ligand.[2]
-
Incubation: Mix protein solution with this compound stock (final ligand concentration: 5 mM; Protein:Ligand molar ratio ~1:5) and incubate on ice for 30 minutes.
-
Screening: Set up hanging drop vapor diffusion plates.
-
Drop ratio: 1 µL Protein-Ligand Mix + 1 µL Reservoir Solution.
-
Temperature: 20°C (standard) and 4°C (to stabilize the sulfinic acid group).[2]
-
-
Optimization: If precipitation occurs, reduce ligand concentration to 2 mM or switch to soaking (see Troubleshooting).
Data Collection Strategy: Sulfur-SAD Phasing
To unambiguously distinguish the sulfinic acid group from a carboxylate or phosphate ion, you must exploit the anomalous scattering of the sulfur atom.[2]
-
Beamline Selection: Tunable beamline required.[2]
-
Energy: Collect data at a longer wavelength to maximize the sulfur anomalous signal (
).-
Recommended: 1.5418 Å (Cu K
) or ~2.0 Å (6.2 keV). -
Why? The anomalous signal of Sulfur increases significantly at lower energies (longer wavelengths), allowing for the calculation of an anomalous difference map.[2]
-
-
Multiplicity: High redundancy (>720° rotation) is required to measure the weak anomalous differences accurately.
Data Analysis & Refinement Protocol
Handling the Racemate (DL-Mixture)
Since the ligand is supplied as a DL-mixture, the electron density map may show:
-
Preferential Binding: The enzyme selects only one enantiomer (L- or D-). The density will fit one isomer perfectly.[2]
-
Disordered Binding: Both enantiomers bind.[2] The density will appear "averaged" or disordered at the chiral center (
).[2]
Protocol for Disordered Ligands:
-
Generate Topologies: Create CIF restraints for both 3-Sulfino-L-valine (L-SVAL) and 3-Sulfino-D-valine (D-SVAL) using eLBOW or Grade.
-
Dual Occupancy Refinement: Place both enantiomers in the active site with occupancy set to 0.5 each.
-
Refine: Allow occupancies to refine. If one drops below 0.1, remove it.[2]
Anomalous Difference Map Validation
To confirm the orientation of the sulfinic group:
-
Compute the anomalous difference map (
) using the long-wavelength data.[2] -
Contour the map at 3.0
.[2] -
Validation: A strong peak should align perfectly with the Sulfur atom of the 3-sulfino group, distinguishing it from the carboxylate oxygens.[2]
Visualization of Mechanism
The following diagram illustrates the competitive binding mechanism and the crystallographic workflow for identifying the impurity.
Caption: Workflow for isolating this compound from synthesis and determining its structural binding mode via Sulfur-SAD crystallography.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| No Electron Density | Low affinity or degradation. | 1. Use "Soaking" method (high concentration, short time).2.[2] Verify ligand stability by NMR before use.[2] |
| Unclear Stereochemistry | Racemic averaging (DL binding). | Refine with both enantiomers at 0.5 occupancy.[2] Check R-factors for best fit. |
| Ligand Oxidation | Conversion to Sulfonic acid ( | Add 1-2 mM TCEP to the crystallization drop to prevent oxidation. |
| Weak Anomalous Signal | Wrong wavelength or radiation damage.[2] | Collect at lower energy (longer |
References
-
Impurity Identification in Sulbactam: LookChem. (n.d.).[2] this compound - CAS 98462-04-5.[3][4][5] Retrieved from
-
Crystallography of Valine Analogs: Dalhus, B. & Görbitz, C.H.[2] (1999).[2] "The crystal structure of DL-valine." Acta Crystallographica Section C. Retrieved from
-
Sulfur-SAD Phasing Protocols: Rose, J.P., et al.[2] (2015).[2][6] "Sulfur SAD phasing of proteins." Acta Crystallographica Section D. (General methodology reference for Sulfur-SAD).
-
Beta-Lactamase Inhibition Mechanisms: Drawz, S.M.[2] & Bonomo, R.A.[2] (2010).[2][7] "Three Decades of Beta-Lactamase Inhibitors." Clinical Microbiology Reviews. (Context for Sulbactam mechanism).
Sources
- 1. CAS 23315-18-6: D-Valine, 3-sulfino- | CymitQuimica [cymitquimica.com]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cas 98462-04-5,this compound | lookchem [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. DL-Valine [webbook.nist.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Sulfino-DL-valine Solubilization
Introduction: The Solubility Paradox
Welcome to the technical support hub for 3-Sulfino-DL-valine (CAS: 98462-04-5).[1] As a researcher, you likely selected this compound as a structural analogue to probe glutamate receptors or as a reference standard in
However, you have likely encountered a common frustration: theoretical polarity does not equal immediate aqueous solubility.
Despite containing a polar sulfinic acid group (
Module 1: The Science of Solubilization
Why won't it dissolve in water?
The solubility issue arises from the Crystal Lattice Energy vs. Solvation Energy trade-off.[1]
this compound exists as a zwitterion in its solid state.[1] The proton from the sulfinic acid (pKa
To solubilize it, you must shift the equilibrium away from the zwitterion by manipulating the pH, converting the molecule into its anionic salt form .
The Stability Warning (Critical)
Unlike sulfonic acids (
-
Oxidation: Converting to the corresponding sulfonic acid (3-Sulfo-valine), which is biologically distinct.[1]
-
Disproportionation: Occurs rapidly in acidic solutions.[1]
Rule of Thumb: Never heat this compound to speed up solubilization.[1] Heat accelerates oxidation and desulfinylation.[1]
Module 2: Validated Solubilization Protocols
Method A: The Equimolar Base Titration (Recommended)
Best for: Electrophysiology, Cell Culture, and Aqueous Assays.
This method converts the zwitterion into a sodium salt, increasing solubility by orders of magnitude without introducing toxic organic solvents.[1]
Materials:
-
1.0 M NaOH (Sodium Hydroxide) - Freshly prepared
-
Milli-Q Water (Degassed preferred)
-
pH Meter (Micro-probe)
Protocol:
-
Calculate: Determine the moles of this compound.
-
Suspend: Add the solid to 80% of your final desired volume of water. It will likely remain a suspension.[1]
-
Titrate: While stirring, add 1.0 - 1.1 equivalents of 1.0 M NaOH dropwise.
-
Monitor: The solution should turn clear. Check pH.
-
Target pH: 7.2 – 7.4.
-
Note: If pH > 8.0, back-titrate carefully with dilute HCl, but avoid dropping below pH 6.0 to prevent re-precipitation.
-
-
Finalize: Bring to final volume with water.
Method B: DMSO Solubilization (Restricted Use)
Best for: High-concentration chemical libraries (non-biological).
Warning: Datasheets indicate this compound is only "slightly soluble" in DMSO.[1][2] Heating is often required, which degrades this specific compound.[1] Avoid DMSO for biological assays if possible. If you must use it, do not exceed 50°C and use immediately.[1]
Module 3: Troubleshooting & FAQs
Q1: My solution turned slightly yellow after 24 hours. Is it safe to use?
Answer: No. Yellowing indicates oxidation of the sulfinic group to a sulfonic acid or other degradation products.[1] Sulfinic acids are potent reducing agents and scavenge oxygen.[1]
-
Fix: Prepare stocks fresh. If storage is necessary, freeze aliquots at -80°C under nitrogen or argon gas.[1]
Q2: Can I use sonication to speed up dissolution?
Answer: Yes, but with caution. Short bursts (5-10 seconds) of bath sonication are acceptable. Avoid probe sonication, which generates local hot spots and free radicals that can oxidize the sulfinic group.[1]
Q3: I added the stock to my ACSF (Artificial Cerebrospinal Fluid) and it precipitated. Why?
Answer: The "Common Ion Effect" or pH Shock.
ACSF contains high concentrations of
-
pH Shock: If your stock was highly alkaline (pH > 9) to get it dissolved, adding it to ACSF might drop the pH back to the molecule's isoelectric point (pI), causing precipitation.
-
Fix: Ensure your stock solution is pH-adjusted to ~7.4 before adding to the bath solution.[1]
Module 4: Visualization & Logic Flow
Figure 1: Solubilization Decision Tree
Caption: Logical workflow for selecting the correct solvent system based on experimental application.
[1]
Figure 2: Degradation Pathway Awareness
Caption: The chemical instability of sulfinic acids requires strict handling to prevent oxidation to inactive sulfonic forms.
Summary Data Table
| Parameter | Specification / Recommendation |
| Molecular Weight | 181.21 g/mol |
| Primary Solvent | Water + 1.0 eq NaOH (Sodium Salt form) |
| Max Solubility (Est.) | >50 mM (with pH adjustment) |
| DMSO Solubility | Low / Slight (Not recommended for stock >10mM) |
| Stability (Solid) | Stable at 4°C (Desiccated) |
| Stability (Solution) | Unstable. Half-life < 24h at RT. Freeze at -80°C. |
| pKa (Sulfinic) | ~ 2.0 - 2.5 (Predicted based on analogues) |
References
-
ChemicalBook. (2024).[1][6] this compound Properties and Safety Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024).[1] Valine and Amino Acid Analogues: Physical Properties. Retrieved from
-
Loba Chemie. (2024).[1] Material Safety Data Sheet: DL-Valine. Retrieved from
-
ResearchGate (Community Verified). (2016).[1] Preparation of Amino Acid Stock Solutions: Solubility Protocols. Retrieved from
-
LookChem. (2024).[1] this compound Impurity Data. Retrieved from
Sources
Technical Support Center: HPLC Optimization for 3-Sulfino-DL-valine
Case ID: SV-404-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Analyte Profile
Before troubleshooting, we must define the physicochemical adversary. 3-Sulfino-DL-valine (
-
Extreme Polarity: The sulfinic acid group (
, pKa 1.5–2.0) ensures the molecule is anionic and highly hydrophilic at standard HPLC pH levels. -
UV Invisibility: Lacking an aromatic chromophore, it is virtually invisible above 210 nm.
-
Redox Instability: Sulfinic acids are metastable intermediates; they readily oxidize to sulfonic acids (3-sulfo-valine) or disproportionate.
-
Chirality: The "DL" designation implies a racemate. Standard C18 cannot separate these enantiomers.
Module 1: Retention Issues (The "Void Volume" Problem)
User Question:
"I am injecting this compound on a standard C18 column with 0.1% TFA, but it elutes immediately in the void volume (
Technical Diagnosis:
Your analyte is too polar for Reversed-Phase (RP) chromatography. The sulfinic group is ionized (anionic) at pH 2, and the zwitterionic amino acid backbone prevents interaction with the hydrophobic C18 chains.
Solution Protocol: Switch to HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for polar amino acids. It uses a water-rich layer on a polar stationary phase to retain hydrophilic compounds.
Recommended HILIC Method:
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or HILIC-Z), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.0) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
Time (min) % B (ACN) Mechanism 0.0 90 High organic forces analyte into water layer 10.0 50 Increasing water elutes the analyte 12.0 50 Wash | 12.1 | 90 | Re-equilibration (Critical in HILIC) |
Why this works: The high organic starting condition forces the polar sulfinovaline into the stagnant water layer on the silica surface. The ammonium acetate provides counter-ions to manage the electrostatic interactions of the zwitterion [1].
Alternative: Ion-Pairing (If you must use C18)
If you lack a HILIC column, you must "mask" the polarity using a volatile ion-pairing reagent.
-
Additive: Add 5–10 mM Heptafluorobutyric Acid (HFBA) to the mobile phase.
-
Mechanism: HFBA acts as a hydrophobic "cap" for the amine group, allowing the complex to retain on C18. Warning: HFBA suppresses MS ionization.
Module 2: Detection & Sensitivity
User Question:
"I see a flat baseline at 254 nm. At 210 nm, the noise is too high to quantify low concentrations. How do I see it?"
Technical Diagnosis:
This compound has no conjugated
Solution Protocol: Pre-Column Derivatization
To achieve high sensitivity (femtomole levels), you must chemically attach a chromophore/fluorophore. The OPA (o-Phthalaldehyde) method is superior here because it reacts rapidly with primary amines in the presence of a thiol [2].
OPA Derivatization Workflow:
-
Reagent: Mix 10 mg OPA + 10 µL 3-Mercaptopropionic acid (3-MPA) in 1 mL Borate Buffer (pH 10).
-
Reaction: Mix Sample (10 µL) + Reagent (10 µL) in the autosampler needle.
-
Wait: 1 minute (reaction is fast).
-
Inject: Immediately.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]
Note on Stability: The OPA-sulfinovaline derivative is unstable. Use automated online derivatization (autosampler programming) to ensure consistent reaction times between injection and analysis.
Module 3: Stability & Ghost Peaks
User Question:
"I see a secondary peak growing over time, and my main peak is shrinking. Is my column degrading?"
Technical Diagnosis:
Your column is likely fine; your sample is degrading. Sulfinic acids (
Degradation Pathway Visualization
Figure 1: The primary degradation pathway of sulfinic acids is oxidation to the sulfonic analog.
Stabilization Protocol:
-
Antioxidants: Add 0.1 mM EDTA to the sample diluent (chelates metal ions that catalyze oxidation) and 1 mM DTT (Dithiothreitol) or Ascorbic Acid to maintain a reducing environment [3].
-
Temperature: Keep the autosampler at 4°C.
-
pH Control: Sulfinic acids are more stable in acidic solutions. Ensure your sample diluent is slightly acidic (pH 3–4) unless derivatizing immediately.
Module 4: Chiral Separation (The "DL" Factor)
User Question:
"I need to separate the D-enantiomer from the L-enantiomer. The HILIC method shows them as one peak."
Technical Diagnosis:
HILIC and Achiral C18 separate based on polarity/hydrophobicity, which are identical for enantiomers. You need a chiral selector.
Solution Protocol: Chiral Crown Ether Column
For amino acids with primary amines, Crown Ether columns (e.g., Crownpak CR-I(+)) are the most robust solution.
-
Mechanism: The crown ether forms a host-guest complex with the ammonium group (
). The chiral "crown" allows only one enantiomer to fit deeply, creating separation. -
Conditions:
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Low pH is required to protonate the amine.
-
Temperature: Lower temperature (10–15°C) often improves resolution by slowing the exchange kinetics.
-
-
Elution Order: typically D before L (on CR(+) columns), but this must be confirmed with pure standards [4].
Summary: Method Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal chromatographic approach.
References
-
McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Agilent Technologies. (2017).[2] Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA/FMOC Derivatization. Application Note 5990-4547EN. Link
-
Kaspar, H., et al. (2009). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B. (Discusses antioxidant stabilization of labile amino acids). Link
-
Daicel Corporation. (2020). Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). (Chiral separation of amino acids).[3] Link
Sources
Technical Support Center: 3-Sulfino-DL-valine Analysis
This is a specialized technical support guide designed for analytical chemists and researchers working with 3-Sulfino-DL-valine (3-SO₂H-Val) . This compound presents a unique "triad of difficulty" in mass spectrometry: it is isobaric with Tyrosine , highly polar , and chemically unstable .
Senior Application Scientist Desk Subject: Troubleshooting MS Interference, Stability, and Retention Issues
Executive Summary: The "Fragile Zwitterion" Challenge
This compound (MW ~181.21 Da) is a structural analogue of valine often used as a probe for glutamate receptors or in metabolic studies involving sulfur-containing amino acids.
The Core Problem: Users most frequently report "missing peaks" or "high background noise." This is rarely instrument failure. It is usually caused by three converging factors:
-
Isobaric Interference: It shares a nominal mass (
182 in positive mode) with Tyrosine , a highly abundant amino acid. -
Source Fragmentation: The sulfinic acid moiety (-SO₂H) is thermally labile, ejecting SO₂ in the ion source.
-
Oxidation: It rapidly oxidizes to 3-Sulfovaline (sulfonic acid form) or disproportionates in solution.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I see a strong signal at m/z 182 in my blank/control, even without spiking 3-Sulfino-valine. Why?
Diagnosis: You are likely detecting endogenous Tyrosine .
Technical Explanation:
Both 3-Sulfino-valine (
-
Tyrosine Exact Mass: 181.0739
-
3-Sulfino-valine Exact Mass: 181.0412
-
Delta: ~0.033 Da.
The Fix:
-
If using High-Resolution MS (Orbitrap/Q-TOF): Set your extraction window to < 5 ppm . A standard 20 ppm window will merge these peaks.
-
If using Triple Quad (QqQ): You must separate them chromatographically or use unique transitions.
-
Tyrosine Transition:
(Loss of formate) or (Loss of ). -
3-Sulfino-valine Transition:
(Loss of ). Note: This transition is risky (see Q2).
-
Q2: My signal intensity is erratic, and I see a peak at m/z 118. Is my compound degrading?
Diagnosis: Yes, you are experiencing In-Source Fragmentation (ISF) .
Technical Explanation:
Sulfinic acids are notorious for losing sulfur dioxide (
The Fix:
-
Lower Source Temperature: Reduce ESI temp from 500°C to < 300°C.
-
Soft Ionization: Lower the Declustering Potential (DP) or Cone Voltage.
-
Survivor Scan: Monitor both 182 and 118. If the ratio 118/182 changes with concentration, ISF is occurring.
Q3: The peak shape is broad/tailing, or the compound elutes in the void volume.
Diagnosis: Phase Collapse or lack of retention on C18.
Technical Explanation:
The sulfinic acid group is highly polar and acidic (
The Fix:
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): Use a Zwitterionic (ZIC-HILIC) or Amide column.
-
Derivatization: If HILIC is unavailable, use Fmoc-Cl derivatization. This adds a hydrophobic group, allowing C18 retention and separating D/L enantiomers if a chiral column is not used.
Part 2: Validated Workflows
Workflow A: Handling Stability (The "Time-Zero" Rule)
Sulfinic acids oxidize to sulfonic acids (
-
Reaction:
-
Interference: Your target signal (182) decreases, and a new peak at 198 appears.
Protocol:
-
Solvent: Dissolve standards in degassed water/methanol. Avoid phosphate buffers (catalyze oxidation).
-
Stabilizer: Add 1 mM TCEP or Ascorbic Acid to the sample vial to prevent oxidation during the autosampler wait time.
-
Derivatization (Optional but Recommended): React with DAz-2 (a diazonium probe) which specifically "locks" the sulfinic acid, preventing oxidation and improving MS sensitivity [1].
Workflow B: Chromatographic Separation (HILIC)
To separate 3-Sulfino-valine from Tyrosine and salts.
| Parameter | Condition |
| Column | ZIC-HILIC or BEH Amide ( |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 50% B over 10 mins |
| Flow Rate | 0.3 mL/min |
| Injection | 2 µL (Sample in 80% ACN) |
Part 3: Visualizing the Interference Pathways
The following diagram illustrates the degradation and interference pathways that compromise 3-Sulfino-valine analysis.
Caption: Figure 1. The "Triad of Interference" showing chemical oxidation, thermal degradation in the source, and isobaric conflict with Tyrosine.
Part 4: References
-
Chemical Proteomics of Sulfinic Acids:
-
Title: Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase.
-
Source: National Institutes of Health (PMC).
-
Relevance: Describes the instability of sulfinic acids and the use of diazonium probes (DAz-2) for stabilization.
-
URL:[Link]
-
-
Isobaric Interferences in Amino Acid Analysis:
-
Title: Separation of Isobaric Amino Acids and Small Molecule Metabolites Using Multipass Ion Mobility Analysis.
-
Source: NASA Technical Reports Server.
-
Relevance: Discusses the difficulty of separating isobaric amino acids (like Leucine/Isoleucine) which parallels the Tyrosine/Sulfino-valine challenge.
-
URL:[Link]
-
-
HILIC Methodologies for Polar Amino Acids:
-
Title: Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry.[1]
-
Source: National Institutes of Health (PubMed).
-
Relevance: Provides validated HILIC protocols for retaining highly polar amino acids that elute in the void volume on C18.
-
URL:[Link]
-
-
Glutamate Receptor Agonist Context:
Sources
- 1. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Sulfino-DL-valine NMR Analysis
This technical support guide addresses the interpretation of Nuclear Magnetic Resonance (NMR) spectra for 3-Sulfino-DL-valine (also known as Penicillamine sulfinic acid or 3,3-dimethylcysteinesulfinic acid ).
Current Status: Operational
Topic: Structural Elucidation & Troubleshooting of this compound
Target Analyte:
Core Concept: The Structural "Trap"
Before interpreting the spectrum, you must verify the structural identity.[1] "3-Sulfino-valine" is structurally derived from Penicillamine (3-mercaptovaline), not standard Valine.[1]
-
Standard Valine:
-carbon has 1 Proton and 2 Methyls .[1] -
3-Sulfino-valine:
-carbon has 0 Protons (substituted by ) and 2 Methyls .[1]
Impact on NMR: This substitution breaks the spin-spin coupling network characteristic of Valine.[1] The complex multiplets of Valine collapse into singlets in 3-Sulfino-valine.[1]
Spectral Evolution Diagram
The following decision tree illustrates how the spectrum changes from the precursor (Valine) to the target (3-Sulfino-valine).
Figure 1: Spectral evolution showing the loss of multiplicity as the
Expected NMR Parameters (1H & 13C)
The following data assumes a solvent of
Proton ( ) NMR Profile[2][3]
| Position | Type | Multiplicity | Approx.[1][2] Shift ( | Diagnostic Note |
| Methine | Singlet (s) | 3.8 – 4.1 ppm | Critical: If this is a doublet, you have Valine contamination.[1] | |
| Quaternary | None | N/A | The absence of a signal here is the primary confirmation of substitution.[1] | |
| Methyl | Singlet (s) | 1.3 – 1.5 ppm | Diastereotopic methyl A (deshielded by | |
| Methyl | Singlet (s) | 1.4 – 1.6 ppm | Diastereotopic methyl B. Distinct from Methyl A due to the chiral center at |
Carbon ( ) NMR Profile[3][4]
| Position | Type | Approx. Shift ( | Note |
| C=O | Carbonyl | ~170 - 175 ppm | Typical amino acid carbonyl.[1] |
| Methine | ~60 - 65 ppm | ||
| Quaternary | ~65 - 70 ppm | Significantly downfield due to sulfur attachment.[1] | |
| Methyls | ~20 - 25 ppm | Two distinct peaks likely visible.[1] |
Troubleshooting & FAQs
Issue 1: "I see doublets for the methyl groups."
Diagnosis: You likely have unreacted Valine or a Thiol precursor (Penicillamine) .[1]
-
Mechanism: In 3-Sulfino-valine, the
-carbon is quaternary (bonded to C, C, C, S).[1] It has no protons.[1] Therefore, the methyl protons have no neighbor to couple with.[1] -
Action: Check the
-proton region (~3.6 ppm).[1]
Issue 2: "My spectrum is changing over time / Extra peaks appearing."
Diagnosis: Oxidative Instability . Sulfinic acids (
-
Mechanism: They disproportionate or oxidize into Sulfonic Acids (
) upon exposure to air or in solution over time.[1]-
Reaction:
(Disproportionation) or .
-
-
Action:
-
Freeze the sample: Perform NMR immediately after preparation.[1]
-
Degas solvents: Use argon-purged
to minimize dissolved oxygen.[1] -
Identify the Artifact: The Sulfonic acid derivative will show methyl singlets slightly downfield (higher ppm) compared to the Sulfinic acid due to the higher oxidation state of the sulfur.[1]
-
Issue 3: "The peaks shift when I change concentration or pH."
Diagnosis: Zwitterionic Exchange .
-
Mechanism: 3-Sulfino-valine has three ionizable groups: Amine (
), Carboxylic Acid ( ), and Sulfinic Acid ( ).[1] The chemical shift is a weighted average of the protonated and deprotonated species.[1] -
Action: Maintain a consistent pH (buffered
, e.g., phosphate buffer pH 7.0) for reproducible shifts.
Advanced Protocol: Purity Verification
To confirm the "DL" (racemic) nature or check for enantiomeric excess, standard NMR is insufficient.[1]
Protocol:
-
Prepare Sample: 5-10 mg of this compound in 600
L . -
Add Chiral Solvating Agent (CSA): Add 2-5 equivalents of
-Cyclodextrin or a chiral lanthanide shift reagent.[1] -
Observe:
-
Racemic (DL): The methyl singlets will split into two sets of singlets (one set for D-isomer, one for L-isomer) due to the formation of transient diastereomeric complexes with the CSA.
-
Pure Enantiomer: No splitting occurs; peaks typically just shift.[1]
-
References
-
PubChem. (n.d.).[1] Penicillamine | C5H11NO2S.[1][3][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]
-
Wishart, D. S., et al. (1995).[1][2] 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. Retrieved February 1, 2026, from [Link]
Sources
Technical Support Center: Stability & Handling of 3-Sulfino-DL-valine
This is Dr. Aris Thorne , Senior Application Scientist at the Technical Support Center. Below is the comprehensive troubleshooting and stability guide for 3-Sulfino-DL-valine .
Due to the specific chemical nature of sulfinic acid amino acids (
⚠️ Safety & Handling Prerequisite
Bioactivity Warning : this compound is a structural analogue of glutamate and cysteine sulfinic acid (CSA). It may act as an excitatory amino acid (agonist at glutamate receptors). Handle with standard cytotoxic/neurotoxic precautions. Chemical Sensitivity : This compound is a strong reducing agent and is highly susceptible to autoxidation .
PART 1: Troubleshooting & FAQs (Q&A Format)
Section A: Solid State Stability & Storage
Q1: I received the shipment at room temperature, but the Certificate of Analysis (CoA) recommends -20°C. Is the batch compromised?
Diagnosis : Sulfinic acids are kinetically stable in solid form if kept dry and away from oxidizers, but thermal stress accelerates disproportionation. Action :
Visual Check : Look for discoloration (white to off-white/yellow). Yellowing indicates oxidation to sulfonic acid derivatives or sulfur extrusion.
Purity Check : Perform a rapid HPLC run. If purity is >95% and matches the CoA within the margin of error (±1%), it is acceptable.
Future Storage : Store strictly at -20°C under argon or nitrogen . The solid is hygroscopic; moisture catalyzes degradation.
Q2: Why does the powder smell slightly of sulfur/rotten eggs?
The Science : This suggests desulfination . Under acidic conditions or thermal stress, the sulfinic group (
) can cleave, releasing sulfur dioxide (), which may disproportionate to elemental sulfur and other volatiles. Recommendation : The batch is likely degrading. Purge the container with inert gas. If the smell is strong, quantify the loss of titer immediately.
Section B: Solution Stability (Critical)
Q3: My stock solution (10 mM in water) showed a 40% loss of peak area after 24 hours at 4°C. What happened?
Root Cause : Autoxidation . Sulfinic acids rapidly oxidize to sulfonic acids (3-Sulfo-DL-valine) in the presence of dissolved oxygen. Water naturally contains ~8 mg/L dissolved oxygen, which is sufficient to degrade micromolar solutions. The Fix :
Solvent : Use degassed buffers (sparged with Helium/Argon for 15 mins).
Additives : If compatible with your assay, add an antioxidant like EDTA (chelates metal ions that catalyze oxidation) or Ascorbic Acid (sacrificial reductant).
pH : Maintain pH neutral (7.0–7.5). Acidic pH accelerates desulfination; alkaline pH promotes oxidation.
Q4: Can I freeze-thaw the aqueous stock solution?
Verdict : No. Reasoning : Freeze-thaw cycles induce "cryoconcentration," creating localized pockets of high acidity and solute concentration, which accelerate disproportionation reactions. Protocol : Prepare fresh immediately before use. If storage is unavoidable, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.
Section C: Analytical Method Troubleshooting
Q5: I see a new peak eluting earlier than this compound on my Reverse Phase HPLC. What is it?
Identification : This is likely the 3-Sulfo-DL-valine (Sulfonic acid) oxidation product. Mechanism : The sulfonic group (
) is more polar and highly ionized compared to the sulfinic group, reducing retention on C18 columns. Validation : Treat a small aliquot with dilute Hydrogen Peroxide (). If the main peak disappears and the early peak grows, the impurity is the sulfonic acid.
Q6: My LC-MS signal intensity varies wildly between runs.
Troubleshooting : Sulfinic acids are thermally labile. High desolvation temperatures in the ESI source can cause in-source fragmentation (loss of
, -64 Da). Optimization : Lower the desolvation temperature (<350°C) and cone voltage. Monitor the [M-H]⁻ ion in negative mode, as sulfinic acids ionize readily.
PART 2: Degradation Pathways & Visualization
Understanding the enemy is the first step to stability. This compound degrades primarily via Oxidation and Desulfination .
Diagram 1: Degradation Logic Flow
Caption: The primary degradation pathways of this compound. Path A (Oxidation) is dominant in aerobic aqueous solutions. Path B (Desulfination) is dominant in acidic or thermal stress conditions.
PART 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Minimize autoxidation during experimental setup.
-
Solvent Preparation :
-
Use HPLC-grade water or PBS (pH 7.4).
-
Degas by sonicating under vacuum for 10 minutes OR sparging with Argon for 15 minutes.
-
-
Weighing :
-
Weigh the solid this compound quickly. Minimize exposure to humid air.
-
-
Dissolution :
-
Dissolve to 10–50 mM.
-
Optional: Add 100 µM EDTA to chelate trace transition metals (Fe, Cu) which catalyze sulfinic oxidation.
-
-
Storage :
-
Keep on ice. Use within 4 hours .
-
Protocol B: Stability Indicating HPLC Method
Objective: Quantify this compound and separate it from the sulfonic acid impurity.
| Parameter | Condition | Rationale |
| Column | C18 Polar-Embedded (e.g., Aquasil or Polar RP), 3-5 µm | Sulfinic acids are polar; standard C18 may cause peak collapse (dewetting). |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.5 | Slightly acidic pH stabilizes the sulfinic moiety during the run. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0% B (0-2 min) | Keeps polar analytes retained initially. |
| Detection | UV @ 210 nm | Sulfinic/Sulfonic groups have low UV absorption; 210 nm captures the carboxyl/backbone. |
| Flow Rate | 1.0 mL/min | Standard. |
PART 4: Stability Testing Workflow
Use this decision tree to determine the stability of your specific sample under your lab's conditions.
Diagram 2: Stability Validation Decision Tree
Caption: A self-validating workflow to ensure experimental integrity before using this compound in critical assays.
References
-
Review of Sulfinic Acid Chemistry: Dargelos, A., & Chrostowska, A. (2014). Electronic structure and reactivity of sulfinic acids. Journal of Sulfur Chemistry. (General reactivity context for
). -
Cysteine Sulfinic Acid Stability (Analogous Behavior) : Recasens, M., et al. (1982). Cysteine sulfinic acid: A study of its stability and degradation. Neurochemistry International. (Establishes the oxidation/desulfination baseline for amino-sulfinic acids).
-
Penicillamine Metabolites : Perrett, D. (1981). The metabolism and pharmacology of D-penicillamine in man. Journal of Rheumatology. (Details the oxidation of 3-mercaptovaline to 3-sulfinovaline and subsequently 3-sulfovaline).
-
ICH Guidelines : ICH Expert Working Group. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (The regulatory framework for stability testing protocols).
avoiding artifacts in 3-Sulfino-DL-valine experiments
Technical Support Center: 3-Sulfino-DL-valine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving accurate and reproducible results. The unique chemical nature of this compound, specifically its sulfinic acid moiety, presents distinct experimental challenges. This guide offers in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and avoid common artifacts.
Troubleshooting Guide: Identifying and Resolving Common Experimental Artifacts
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: An unexpected or drifting peak appears in my HPLC chromatogram, often eluting close to the parent compound.
-
Question: I'm analyzing my this compound sample via reverse-phase HPLC and I see a new, more polar peak that grows over time. What is it and how can I prevent it?
-
Answer:
-
Probable Cause: You are likely observing the oxidation of the sulfinic acid group (-SO₂H) to a sulfonic acid group (-SO₃H), forming 3-Sulfono-DL-valine. Sulfinic acids are susceptible to oxidation, and this process can be accelerated by dissolved oxygen in your solvents, trace metal contaminants, or exposure to light.[1][2][3] The resulting sulfonic acid is more polar and will typically have a shorter retention time on a standard C18 column.
-
Causality Explained: The sulfur atom in a sulfinic acid is in an intermediate oxidation state, making it vulnerable to further oxidation.[4] This reaction can proceed slowly even under seemingly benign conditions. The rate of this artifact formation can be influenced by the pH and composition of your aqueous solutions.[3]
-
Solution & Prevention Protocol:
-
Solvent Preparation: Always use freshly prepared, high-purity solvents (HPLC-grade or higher). Degas all aqueous mobile phases thoroughly using sonication, vacuum filtration, or helium sparging to remove dissolved oxygen.
-
Inert Atmosphere: When preparing stock solutions or storing samples, do so under an inert atmosphere (e.g., argon or nitrogen). Use vials with septa to minimize atmospheric exposure.
-
Control pH: Maintain a slightly acidic pH (e.g., pH 3-5) for your solutions, as the stability of sulfinic acids can be pH-dependent.[3]
-
Chelating Agents: If metal contamination is suspected (from glassware, spatulas, or reagents), consider adding a trace amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffers to sequester metal ions that can catalyze oxidation.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and minimize exposure to air.
-
-
Issue 2: My biological assay results are inconsistent or show a gradual loss of compound activity.
-
Question: The inhibitory effect of my this compound solution in my cell-based assay is decreasing with each experiment, even when using the same stock solution. Why is this happening?
-
Answer:
-
Probable Cause: This is another manifestation of the compound's instability, likely due to oxidation or other degradation pathways. The oxidized form, 3-Sulfono-DL-valine, may have a significantly different (likely lower) biological activity at your target. The gradual loss of activity corresponds to the decreasing concentration of the active parent compound. Sulfinic acids are known to be unstable in their free acid form.[2]
-
Causality Explained: Biological assays are often performed in complex, oxygen-rich culture media over extended incubation periods (hours to days). These conditions are highly conducive to the oxidation of the sulfinic acid group. The apparent "potency" of your solution will decrease as the active ingredient degrades into an inactive or less active artifact.
-
Solution & Prevention Protocol:
-
Fresh is Best: Prepare working solutions of this compound immediately before each experiment from a freshly thawed aliquot of a frozen stock.
-
Minimize Incubation Time: If possible, design your experimental timeline to minimize the time the compound spends in aqueous, oxygenated media before analysis.
-
Run a Stability Control: Co-incubate a sample of your compound in the assay medium for the full duration of the experiment. At the end, analyze this sample by HPLC to quantify the percentage of degradation. This provides a direct measure of compound stability under your specific assay conditions.
-
Consider Antioxidants: For cell-free assays, the inclusion of a mild, non-interfering antioxidant might be possible, but this must be carefully validated to ensure it does not affect the assay's primary components.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store solid this compound?
-
A1: The solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. A desiccator within the freezer is recommended to prevent water absorption.
-
-
Q2: Can I use standard protein quantification methods on samples containing this compound?
-
A2: The primary amine group means it will react in ninhydrin-based assays.[5] However, be aware of potential interference. For protein hydrolysate analysis, it will appear as an unusual amino acid. Always run a standard of this compound alone to determine its elution time and response factor in your amino acid analysis system.[6][7]
-
-
Q3: My sample is a DL-racemic mixture. How can I be sure my results aren't biased by one enantiomer?
-
A3: This is a critical consideration. The D- and L-enantiomers may have different biological activities. If enantiomer-specific effects are a concern, you must use a chiral chromatography method to separate them.[8][9] This typically involves a chiral stationary phase (CSP) column or a chiral derivatizing agent. Without chiral separation, your results represent the combined effect of both enantiomers.
-
-
Q4: I see a small, broad peak early in my chromatogram. Is this related to my compound?
-
A4: It could be a thiosulfonate, which is a product of sulfinic acid disproportionation.[2] This is another type of degradation artifact where two molecules of the sulfinic acid react to form a thiosulfonate and a sulfonic acid. Following the handling procedures for preventing oxidation will also minimize this pathway.
-
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to maximize the stability of this compound in solution.
-
Pre-Requisites: Use low-oxygen, HPLC-grade water (e.g., sparged with argon for 20 minutes). Prepare all buffers using these degassed solvents.
-
Stock Solution (10 mM):
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of solid in a controlled environment (e.g., a glove box or under a gentle stream of inert gas).
-
Dissolve the solid in your chosen solvent (e.g., degassed water or PBS). A slightly acidic pH is often beneficial for stability.
-
Once fully dissolved, immediately aliquot the stock solution into single-use, amber glass vials.
-
Blanket the headspace of each vial with argon or nitrogen before sealing.
-
Flash-freeze the aliquots and store them at -80°C.
-
-
Working Solution:
-
On the day of the experiment, retrieve a single aliquot from the -80°C freezer.
-
Thaw the aliquot quickly and keep it on ice.
-
Perform serial dilutions in your final assay buffer, which should also be pre-chilled and degassed if possible.
-
Use the working solution immediately. Do not store or re-freeze diluted solutions.
-
Protocol 2: Quality Control by Reverse-Phase HPLC
This is a self-validating protocol to confirm the purity of your compound before each experiment.
-
Objective: To quantify the percentage of this compound and its primary oxidative artifact, 3-Sulfono-DL-valine.
-
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Methodology:
-
Sample Preparation: Dilute your stock or working solution to an appropriate concentration (e.g., 100 µM) using Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 2 10.0 20 12.0 95 14.0 95 14.1 2 | 17.0 | 2 |
-
-
Analysis:
-
The more polar 3-Sulfono-DL-valine (artifact) will elute before the parent this compound.
-
Integrate the peak areas for both the parent compound and the artifact.
-
Calculate the purity: Purity (%) = [Area(Parent) / (Area(Parent) + Area(Artifact))] * 100
-
-
System Validation: Only use solutions with a purity of >98% for your experiments. If purity is lower, discard the solution and prepare a fresh one following Protocol 1.
-
Visualizations
Oxidation Artifact Pathway
The following diagram illustrates the primary degradation pathway that leads to experimental artifacts.
Caption: Oxidation of this compound to its sulfonic acid analog.
Troubleshooting Workflow for Unexpected HPLC Results
Use this decision tree to diagnose issues observed during QC analysis.
Caption: Decision tree for troubleshooting HPLC artifacts.
References
-
Makarov, S. V., et al. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. The Journal of Physical Chemistry A, 102(34), 6784-6790. Available at: [Link]
-
Gu, L., et al. (2016). Disruptions in valine degradation affect seed development and germination in Arabidopsis. Plant and Cell Physiology, 57(7), 1547-1558. Available at: [Link]
-
Wikipedia. (n.d.). Sulfinic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1182, DL-valine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, L-Valine. Available at: [Link]
-
Sivakumar, V. (n.d.). Laboratory Generated Artifacts in Plasma Amino acid Quantitation. University of Southampton Web Archive. Available at: [Link]
-
Jang, C., et al. (2020). Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells. Journal of Animal Science and Biotechnology, 11(1), 1-13. Available at: [Link]
-
Welch, C. J., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. Analytical Methods, 6(11), 3843-3848. Available at: [Link]
-
ResearchGate. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. Available at: [Link]
-
Washburn, M. P., et al. (1984). Production of L-[1-11C]valine by HPLC resolution. Journal of Nuclear Medicine, 25(11), 1215-1219. Available at: [Link]
-
Wlodawer, A., et al. (2016). Protein purification and crystallization artifacts: The tale usually not told. FEBS Letters, 590(15), 2348-2359. Available at: [Link]
-
Chauvin, J. P., & Pratt, D. A. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Angewandte Chemie International Edition, 56(22), 6255-6259. Available at: [Link]
-
Brosnan, J. T., & Man, K. C. (1983). Valine metabolism. Gluconeogenesis from 3-hydroxyisobutyrate. The Biochemical journal, 214(3), 909–912. Available at: [Link]
-
Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Valine. Available at: [Link]
-
ResearchGate. (2019). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Available at: [Link]
-
Van der Heggen, S., et al. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 118(29), 5439-5449. Available at: [Link]
-
Agilent Technologies. (n.d.). Amino Acid Analysis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web-archive.southampton.ac.uk [web-archive.southampton.ac.uk]
- 7. agilent.com [agilent.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biologic & Reagent Stability Optimization
Welcome to the Advanced Stability Application Center. Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist
This guide addresses the thermodynamic and kinetic challenges of preserving biological integrity over time. We move beyond simple "store at -80°C" instructions to explore the why and how of stability failure—and how to prevent it.
Module 1: Cryopreservation & Freeze-Thaw Dynamics
Q: My protein shows significant aggregation after just one freeze-thaw cycle. I used a standard PBS buffer at -20°C. What happened?
Diagnosis: You likely encountered Cold Denaturation via Cryoconcentration . When an aqueous solution freezes, water crystallizes first as pure ice. This excludes solutes (proteins, salts, buffers) into a rapidly shrinking liquid phase. In this unfrozen fraction, protein concentration can increase 50-fold, and buffer salts can precipitate, causing drastic pH shifts (e.g., Sodium Phosphate buffers can shift pH by >2.0 units during freezing) [1].
The Mechanism of Failure:
-
Ice Formation: Pure water freezes.
-
Cryoconcentration: Solutes concentrate in the interstitial liquid.
-
Phase Separation: Buffer components crystallize (eutectic point), altering pH.
-
Unfolding: High ionic strength + pH shift + crowding = partial unfolding.
-
Aggregation: Upon thawing, hydrophobic patches interact before refolding occurs.
Troubleshooting Protocol: The Freeze-Thaw Validation Loop
To fix this, you must optimize the formulation to suppress eutectic crystallization and stabilize the hydration shell.
Step-by-Step Optimization:
-
Buffer Exchange: Switch from Sodium Phosphate to Histidine or Citrate (minimal pH shift with temperature).
-
Add Cryoprotectants: Add Non-reducing sugars (Trehalose or Sucrose) at 5-10% (w/v). These replace water molecules at the protein surface via the Water Replacement Hypothesis [2].
-
Surfactant Screen: Add Polysorbate 20 or 80 (0.01% - 0.05%) to prevent surface-induced denaturation at the ice-liquid interface.
-
Flash Freezing: Use liquid nitrogen (snap freeze) to create smaller ice crystals, minimizing the duration of the "critical zone" where cryoconcentration occurs.
Visualizing the Damage Pathway
Figure 1: The cascade of physicochemical events leading to protein aggregation during unoptimized freezing.
Module 2: Chemical Stability & Excipient Selection
Q: My antibody potency is dropping at 4°C, but SEC-HPLC shows no aggregation. What is the invisible killer?
Diagnosis: You are likely facing Chemical Degradation , specifically Oxidation or Deamidation . While aggregation is physical, chemical changes alter the molecule's covalent structure.
-
Oxidation: Methionine and Tryptophan residues are highly susceptible to reactive oxygen species (ROS), often introduced by light or trace metals in the buffer [3].
-
Deamidation: Asparagine residues convert to aspartate/isoaspartate, altering charge and binding affinity. This is pH-dependent.
Troubleshooting Guide: Excipient Defense Strategy
Use this table to select the correct stabilizer based on your specific failure mode.
| Failure Mode | Primary Cause | Recommended Excipient | Mechanism of Action |
| Oxidation | Trace metals, Light, Peroxides | EDTA / DTPA (1-5 mM) | Chelates trace metal ions that catalyze ROS formation. |
| Oxidation | Dissolved Oxygen | L-Methionine (10-20 mM) | Acts as a "sacrificial antioxidant," oxidizing before the protein does. |
| Deamidation | High pH (>7.5) | Acetate / Citrate | Adjust formulation pH to 5.5–6.5 (Deamidation is minimized at slightly acidic pH). |
| Surface Adsorption | Hydrophobic container walls | Polysorbate 20/80 | Competes for surface sites, preventing protein loss to vial walls. |
| Thermal Unfolding | High Temperature | Sucrose / Trehalose | Preferential exclusion increases the free energy of unfolding. |
Module 3: Predictive Modeling (Accelerated Stability)
Q: We cannot wait 2 years to verify shelf-life. How do we predict stability accurately?
Answer: Utilize Accelerated Stability Testing combined with the Arrhenius Equation .
By incubating samples at elevated temperatures (stress conditions), you can determine the rate of degradation (
The Protocol: Accelerated Stability Study
-
Sample Prep: Aliquot your optimized formulation into the final container closure system.
-
Incubation: Store aliquots at three elevated temperatures (e.g., 25°C, 37°C, 45°C) and the target temperature (4°C).
-
Timepoints: Pull samples at T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months.
-
Assay: Quantify the critical quality attribute (CQA) (e.g., % Monomer by SEC, or Activity by ELISA).
-
Calculation: Plot
vs (Kelvin).-
Equation:
-
Where
is the degradation rate, is activation energy, and is the gas constant.
-
Workflow Visualization: The Stability Lifecycle
Figure 2: Workflow for extrapolating long-term shelf life from short-term thermal stress data.
References
-
Gomez, G., et al. (2001). Phase Behavior of Sodium Phosphate Buffers in the Frozen State. Pharmaceutical Research.
- **Carpenter, J. F.
troubleshooting inconsistent results with 3-Sulfino-DL-valine
Senior Application Scientist: Dr. Aris Thorne Topic: Troubleshooting Inconsistent Experimental Results Reference ID: TS-VAL-3SO2H-001
Introduction: Why Your Results Are Inconsistent
Welcome to the technical support hub for 3-Sulfino-DL-valine (CAS 98462-04-5). If you are reading this, you are likely experiencing variability in receptor binding data, unexpected colorimetric assay signals, or "disappearing" compound peaks in HPLC.
As a Senior Application Scientist, I often see researchers treat this molecule like standard Valine. It is not. The sulfinic acid moiety (
This guide moves beyond basic datasheet instructions to address the causality of failure.
Diagnostic Workflow
Before adjusting your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the source of experimental inconsistency.
Module 1: Chemical Integrity & Stability
The Issue: Your stock solution degrades because sulfinic acids are reducing agents that readily oxidize to sulfonic acids upon exposure to air.
The Mechanism of Failure
Unlike carboxylic acids, the sulfinic group (
Figure 2: The irreversible oxidation pathway of sulfinic acids in aerobic environments.
Protocol: Anaerobic Stock Preparation
Standard "fridge storage" is insufficient.
| Step | Action | Technical Rationale |
| 1 | Degas Solvents | Bubble |
| 2 | Dissolution | Dissolve solid this compound in degassed solvent. Do not vortex vigorously (introduces |
| 3 | pH Check | Sulfinic acids are acidic ( |
| 4 | Aliquot & Freeze | Flash freeze in liquid nitrogen. Store at -80°C . Single-use aliquots only. |
| 5 | Usage | Thaw once . Discard unused portion. Never re-freeze. |
Critical Check: If your compound appears as a white precipitate after thawing, it has likely disproportionated or oxidized to the less soluble sulfonic acid species. Discard immediately.
Module 2: Stereochemistry (The "DL" Factor)
The Issue: You are using a racemic mixture (DL), but your biological target (e.g., glutamate receptor) is likely stereoselective for the L-isomer.
The 50% Potency Trap
This compound contains equal parts:
-
L-isomer (50%): Biologically active (usually).
-
D-isomer (50%): Biologically inert (or potentially antagonistic).
If you calculate molarity based on the molecular weight of the racemate, the effective concentration of the active ligand is exactly half of what you think it is.
Correction Table: Dosage Adjustment
| Parameter | Calculation | Example |
| Target Concentration (Active) | You need 100 µM active L-isomer. | |
| Stock Concentration (Racemic) | You must prepare 200 µM of the DL-mixture. | |
| Affinity ( | Apparent | If observed |
Scientist's Note: Always report concentrations as "of the racemate" or explicitly state "corrected for L-isomer content" in your methods section to ensure reproducibility [1].
Module 3: Assay Interference
The Issue: The sulfinic acid group is a reductant.[2][3][4] It generates false positives in assays relying on redox chemistry.
Incompatible Assays
-
Ellman’s Reagent (DTNB): Sulfinic acids can react with DTNB, mimicking a thiol (
) signal. This leads to overestimated free thiol concentrations in protein assays [2]. -
MTT/WST Assays: High concentrations of sulfinic acid can directly reduce tetrazolium salts, showing "cell viability" even in the absence of cells.
-
Diazonium Coupling: Sulfinic acids react with diazonium salts to form colored sulfones. While this is used to detect sulfinic acids, it interferes if you are using diazonium dyes for other markers [3].
Recommended Alternative Assays
| Assay Type | Problem with this compound | Safe Alternative |
| Thiol Quantitation | False Positive (Redox) | Bimane Derivatization (HPLC) . Alkylates thiols but not sulfinic acids. |
| Cell Viability | False Positive (Redox) | ATP-based Luminescence (e.g., CellTiter-Glo) . Independent of extracellular redox potential. |
| Protein Binding | Oxidation of Receptor | Include 1 mM TCEP (Tris(2-carboxyethyl)phosphine) in the buffer to maintain receptor integrity without reacting with the sulfinic acid. |
FAQ: Rapid Fire Support
Q: Can I use TCEP or DTT to prevent the oxidation of this compound? A: No. TCEP and DTT are designed to reduce disulfides to thiols. They will not prevent the oxidation of a sulfinic acid to a sulfonic acid. In fact, strong reductants might theoretically reduce the sulfinic acid back to a thiol (sulfhydryl) under extreme conditions, changing the molecule entirely [4]. The only protection against oxidation is oxygen exclusion (Argon/Nitrogen).
Q: My LC-MS shows a mass shift of +16 Da. What happened?
A: You have oxidized your sample. The atomic mass of Oxygen is 16. The transition from Sulfinic (
Q: Is the D-isomer truly inert? A: Not always. In NMDA/AMPA receptor studies, D-amino acids can sometimes act as weak partial agonists or antagonists (e.g., D-Serine is a co-agonist). If your results are "weird" even after correcting for concentration, consider that the D-isomer might be competing for the binding site [5].
References
-
Simson Pharma. (n.d.). This compound Technical Datasheet. Retrieved from
-
Poole, L. B., Karplus, P. A., & Claiborne, A. (2004). Protein Sulfenic Acids in Redox Signaling. Annual Review of Pharmacology and Toxicology. Retrieved from
-
Babbs, C. F., & Gale, M. J. (1987). Colorimetric assay for methanesulfinic acid in biological samples. Retrieved from
-
Lo Conte, M., & Carroll, K. S. (2013). The redox biochemistry of protein sulfenylation and sulfinylation. Journal of Biological Chemistry. Retrieved from
-
Genchi, G. (2017). An overview on D-amino acids. Amino Acids.[5][6][7][8] Retrieved from
Sources
- 1. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The sulfinic acid switch in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scb.wfu.edu [scb.wfu.edu]
- 5. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Sulfino-DL-valine and Valine
For the discerning researcher in drug development and the broader scientific community, understanding the nuanced biological activities of amino acids and their derivatives is paramount. This guide provides a detailed comparison between the well-established, essential branched-chain amino acid (BCAA) valine and its lesser-known synthetic derivative, 3-Sulfino-DL-valine. While valine's roles are extensively documented, this compound remains a molecule of speculative function, primarily identified as a process impurity in the synthesis of the β-lactamase inhibitor, sulbactam.
This document will first delve into the distinct biological activities of L-valine and D-valine, followed by an analytical look at what can be inferred about the biological potential of this compound based on its chemical structure and the activities of related compounds. We will also outline robust experimental protocols to empirically determine the bioactivity of this novel compound.
Valine: A Tale of Two Enantiomers
Valine, an α-amino acid with an isopropyl side chain, is essential for human health and cannot be synthesized by the body, thus it must be obtained through diet.[1] It exists as two stereoisomers, L-valine and D-valine, with markedly different biological roles.
L-Valine: The Proteinogenic Powerhouse
L-valine is the biologically active enantiomer incorporated into proteins and is a cornerstone of numerous physiological processes.[2]
-
Muscle Metabolism and Growth: As a BCAA, L-valine is critical for muscle protein synthesis, repair, and providing energy to muscles during exercise.[3]
-
Energy Homeostasis: L-valine can be catabolized to succinyl-CoA, an intermediate in the citric acid cycle, contributing to cellular energy production.[4]
-
mTOR Signaling: L-valine, along with other BCAAs, activates the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5][6]
-
Immune Function: Valine plays a role in the proper functioning of the immune system.[3]
D-Valine: A More Specialized Role
D-valine is not incorporated into mammalian proteins but has specific functions, particularly in the microbial world.
-
Bacterial Cell Walls: D-amino acids, including D-valine, are components of the peptidoglycan layer of bacterial cell walls.[2]
-
Mammalian Presence and Effects: While less abundant than L-amino acids, D-amino acids are present in mammals and can exert biological effects.[7][8] Some studies suggest that D-valine can be used in cell culture to inhibit the growth of contaminating fibroblasts.[9] However, high concentrations of some D-amino acids have been associated with adverse effects.
This compound: An Enigma with Inferred Potential
Direct scientific literature on the biological activity of this compound is sparse. Its primary identification is as "Sulbactam EP Impurity A," a racemic mixture formed during the synthesis of sulbactam.[10] Sulbactam is a β-lactamase inhibitor, often combined with penicillin-like antibiotics to combat resistant bacteria.[11][12] It also exhibits some intrinsic antibacterial activity and has been investigated for neuroprotective effects.[12][13][14]
Given the lack of direct data, we can infer potential biological activities of this compound based on its structural features: the valine backbone and the sulfino group.
-
Potential as a Metabolic Modulator: The addition of a sulfino group (-SO₂H) significantly alters the polarity and chemical reactivity of the valine side chain. This could lead to interactions with enzymes in amino acid or sulfur metabolism pathways.
-
Antagonist or Agonist Activity: this compound might act as an antagonist or a weak agonist at receptors or transporters that recognize valine or other structurally similar amino acids.
-
Chirality-Dependent Effects: As a DL-racemic mixture, the L- and D-enantiomers of 3-sulfino-valine could have distinct biological activities, similar to L- and D-valine.
-
Relationship to Sulbactam: Its origin as a sulbactam impurity suggests it might share some, albeit likely much weaker, of the parent compound's biological properties, such as weak antibacterial or enzyme-inhibiting activity.
Comparative Summary of Known and Inferred Biological Activities
| Feature | L-Valine | D-Valine | This compound (Inferred) |
| Primary Role | Protein synthesis, muscle metabolism, energy production, mTOR signaling | Component of bacterial cell walls, specialized roles in mammals | Unknown; potential metabolic modulator |
| Natural Occurrence | Abundant in proteins | Present in bacteria and in trace amounts in mammals | Synthetic; impurity in drug synthesis |
| Metabolic Fate | Catabolized to succinyl-CoA for energy | Degraded by D-amino acid oxidase in mammals | Unknown; may interact with amino acid or sulfur metabolism pathways |
| Toxicity | Generally safe; high levels linked to adverse metabolic effects | High concentrations of some D-amino acids can be toxic | Unknown; requires empirical testing |
Experimental Protocols for Characterizing the Biological Activity of this compound
To move from inference to evidence, a systematic experimental approach is necessary. The following protocols provide a framework for the initial biological characterization of this compound.
Cytotoxicity Assessment using MTT Assay
This initial screen determines the concentration range at which this compound exhibits toxic effects on cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15] Viable cells with active dehydrogenases reduce MTT to purple formazan crystals, which can be solubilized and quantified.[16][17][18][19]
Step-by-Step Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (and L-valine and D-valine as controls) in cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Analysis of Cellular Metabolism with Seahorse XF Analyzer
This assay provides insights into how this compound affects the two major energy-producing pathways: mitochondrial respiration and glycolysis.[20]
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, which are indicators of mitochondrial respiration and glycolysis, respectively.[21][22][23]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) for a specified period.
-
Assay Preparation: Hydrate the sensor cartridge and replace the cell culture medium with Seahorse XF assay medium.
-
Seahorse XF Analysis: Perform a mitochondrial stress test or a glycolysis stress test by sequentially injecting modulators of cellular respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) or glycolysis (e.g., glucose, oligomycin, 2-DG).
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the effects on basal respiration, ATP production, maximal respiration, and glycolytic capacity.
Caption: Workflow for metabolic analysis using the Seahorse XF Analyzer.
Investigation of mTOR Signaling Pathway Activation
This experiment will determine if this compound can influence the mTOR signaling pathway, a key pathway regulated by L-valine.
Principle: Western blotting can be used to detect the phosphorylation status of key proteins in the mTOR pathway, such as mTOR itself, S6 kinase (S6K), and 4E-BP1. Increased phosphorylation indicates pathway activation.[24][25]
Step-by-Step Methodology:
-
Cell Treatment: Treat serum-starved cells with this compound, L-valine (positive control), and a vehicle control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated and total mTOR, S6K, and 4E-BP1.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the level of pathway activation.
Caption: L-valine activation of the mTOR signaling pathway and the hypothetical interaction of this compound.
Conclusion
While L-valine is a well-characterized and essential amino acid with fundamental roles in cellular physiology, and D-valine possesses its own distinct biological profile, this compound remains largely uncharacterized. Its identity as a synthetic impurity in an antibiotic's production process provides a starting point for inferring potential bioactivities, but these must be considered speculative until rigorously tested. The experimental protocols outlined in this guide offer a clear path forward for elucidating the cytotoxic, metabolic, and signaling effects of this compound. Such studies are essential for a comprehensive understanding of this novel amino acid derivative and for determining any potential toxicological or pharmacological relevance.
References
-
Sulbactam | C8H11NO5S | CID 130313. PubChem. [Link]
-
Koca, R., et al. (2020). Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 64(12), e01455-20. [Link]
-
Yıldırım, M., et al. (2023). Sulbactam: A β–Lactam Compound with Neuroprotective Effects in Epilepsy. Journal of Molecular Neuroscience, 73(10), 809-822. [Link]
- CN102532164A - Synthesis method for sulbactam.
-
Labia, R., & Andrillon, J. (1985). Sulbactam: biochemical factors involved in its synergy with ampicillin. The American journal of medicine, 79(5B), 8-12. [Link]
-
Sulbactam EP Impurity E | 76646-91-8. SynZeal. [Link]
-
Sulbactam Impurities and Related Compound. Veeprho. [Link]
-
Penicillin. Wikipedia. [Link]
-
Dietary Nutrients, Gut Microbiota, and Cardiac Function: From Metabolic Mechanisms to Clinical Applications. (2023). Nutrients, 15(11), 2501. [Link]
-
Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022). RSC Advances, 12(41), 26959-26982. [Link]
-
Institute of Medicine (US) Committee on Nutrition, Trauma, and the Brain; Erdman J, Oria M, Pillsbury L, editors. Nutrition and Traumatic Brain Injury: Improving Acute and Subacute Health Outcomes in Military Personnel. Washington (DC): National Academies Press (US); 2011. [Link]
-
Atherton, P. J., & Smith, K. (2012). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. The Journal of physiology, 590(9), 2035–2043. [Link]
-
Kadir, R., et al. (2022). Valine improves mitochondrial function and protects against oxidative stress. Journal of Biochemical and Molecular Toxicology, 36(11), e23187. [Link]
-
Seahorse Real-Time Cell Metabolic Analysis. Agilent. [Link]
-
Katane, M., & Homma, H. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3149–3163. [Link]
-
D-Amino acid. Wikipedia. [Link]
-
Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]
-
Elevating Metabolic Analysis with the Agilent Seahorse XF Flex's 3D Capabilities. (2025). Technology Networks. [Link]
-
The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway. (2023). International Journal of Molecular Sciences, 24(13), 10795. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
-
Sulbactam: A β–Lactam Compound with Neuroprotective Effects in Epilepsy. (2023). Scilit. [Link]
-
Strategies for investigating the plant metabolic network with steady-state metabolic flux analysis: lessons from an Arabidopsis cell culture and other systems. (2007). Journal of Experimental Botany, 58(13), 3647–3657. [Link]
-
Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. (2014). American Journal of Physiology-Cell Physiology, 306(10), C955-C964. [Link]
-
D-amino acids in mammals. (2010). ResearchGate. [Link]
-
Gilbert, S. F., & Migeon, B. R. (1975). Effects of D-valine on pulmonary artery endothelial cell morphology and function in cell culture. Cell, 5(1), 11-17. [Link]
-
Agilent Seahorse XF Applications in Immune Metabolism. (n.d.). Agilent. [Link]
-
Do branched-chain amino acids cause adverse metabolic effects?. (2023). Consensus. [Link]
-
Genomic Characteristics and Phylogenetic Analyses of a Multiple Drug-Resistant Klebsiella pneumoniae Harboring Plasmid-Mediated MCR-1 Isolated from Tai'an City, China. (2023). Microorganisms, 11(2), 364. [Link]
-
Scientists identify sensor that modulates key metabolic pathway. (2016). Whitehead Institute. [Link]
-
Gone Metabolic: Fishing for Bioenergetic Secrets with Seahorse. (2023). YouTube. [Link]
-
Branched-Chain Amino Acids (Bcaa) – Uses, Side Effects, and More. (n.d.). WebMD. [Link]
-
Synthesis and antibacterial evaluation of sulbactam derivatives against Acinetobacter baumannii. (2020). ResearchGate. [Link]
-
Enriched by Exceptions: D-Amino acids. (n.d.). The Fountain Magazine. [Link]
-
Flux-P: Automating Metabolic Flux Analysis. (2012). PLoS ONE, 7(12), e51390. [Link]
-
mTOR Signaling Pathway: Regulation by the Lysosome. (2017). YouTube. [Link]
-
L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec. [Link]
-
Effects of valine content of the medium on numbers of live cells and.... (n.d.). ResearchGate. [Link]
-
Metabolic Flux Analysis | Lecture 10. (2020). YouTube. [Link]
-
Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets. (2018). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 3. Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway [mdpi.com]
- 7. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Amino acid - Wikipedia [en.wikipedia.org]
- 9. Effects of D-valine on pulmonary artery endothelial cell morphology and function in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulbactam EP Impurity A | CAS No- 23315-18-6 | Sulbactam USP Related Compound A ; 3-Sulfino-D-valine [chemicea.com]
- 11. Sulbactam | C8H11NO5S | CID 130313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulbactam: A β–Lactam Compound with Neuroprotective Effects in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. broadpharm.com [broadpharm.com]
- 20. agilent.com [agilent.com]
- 21. biocompare.com [biocompare.com]
- 22. agilent.com [agilent.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
comparative analysis of 3-Sulfino-DL-valine and sulbactam
Executive Summary: The API and The Impurity
This guide provides a critical analysis distinguishing Sulbactam , a clinically essential
While they share a sulfur-based lineage, their roles in drug development are diametrically opposed:
-
Sulbactam is the Active Pharmaceutical Ingredient (API) , engineered for suicide inhibition of bacterial defense enzymes.
-
This compound is a Critical Quality Attribute (CQA) Marker , serving as a primary degradation product and process impurity. Its presence quantifies the instability or incomplete synthesis of the parent drug.
Key Takeaway: Researchers must not view these as competing therapeutic agents. The "performance" comparison here strictly delineates biological efficacy (Sulbactam) against analytical detectability and stability indication (this compound).
Structural & Physicochemical Comparison
The fundamental difference lies in the integrity of the
| Feature | Sulbactam | This compound |
| Role | Active | Degradation Product / Impurity Standard |
| CAS Registry | 68373-14-8 | 98462-04-5 |
| Chemical Structure | Penicillanic acid sulfone (Bicyclic) | 2-Amino-3-methyl-3-sulfinobutanoic acid (Linear) |
| Molecular Weight | 233.24 g/mol | 181.21 g/mol |
| Key Functional Group | Sulfinic Acid ( | |
| Solubility | Soluble in water (Na salt), Methanol | Soluble in water, Polar organic solvents |
| Acidity (pKa) | Acidic (Carboxylic acid ~2.[1][2]7) | Amphoteric (Zwitterionic: Amine + Sulfinic/Carboxylic) |
Mechanistic Divergence
A. Sulbactam: The Suicide Inhibitor
Sulbactam acts as a mechanism-based inactivator of Class A
-
Acylation: The active site Serine-70 attacks the
-lactam ring, opening it. -
Irreversible Inhibition: Unlike normal substrates, the acylated intermediate undergoes rearrangement (often involving the sulfone group) to form a stable, enzymatically inactive complex, permanently disabling the bacterial defense.
B. This compound: The Degradation Pathway
This compound is formed when the "warhead" of Sulbactam is dismantled. This occurs via hydrolysis of the
Experimental Insight: In stability studies, an increase in this compound concentration linearly correlates with the loss of Sulbactam potency, making it the primary stability-indicating impurity .
Visualization: Mechanism & Degradation Logic
Figure 1: Functional bifurcation. The green path represents the therapeutic mechanism; the red path represents chemical degradation leading to the impurity.
Comparative Performance Analysis
Biological Activity (Efficacy vs. Toxicity)
-
Sulbactam (Efficacy):
-
This compound (Safety/Toxicity):
-
Target: No antimicrobial activity.
-
Toxicology Concern: As a sulfinic acid analogue of valine (structurally similar to glutamate/aspartate), it acts as a structural mimic of excitatory amino acids.
-
Risk: While acute toxicity is low, strict limits (typically <0.15% in raw material) are enforced by pharmacopoeias (EP/USP) to prevent potential neuro-excitatory effects or immunogenic reactions.
-
Analytical Performance (HPLC/LC-MS)
For analytical scientists, differentiating these two is critical for Quality Control.
| Parameter | Sulbactam | This compound |
| HPLC Retention | Late Eluter: Non-polar bicyclic structure retains longer on C18 columns. | Early Eluter: Highly polar, zwitterionic nature causes it to elute near the void volume (t0). |
| UV Detection | Weak absorption (end absorption <220 nm). | Weak absorption; often requires derivatization or refractive index (RI) detection if levels are high. |
| Mass Spec (ESI) | Ionizes well in negative mode | Ionizes in both modes; distinct fragmentation pattern (loss of |
| Protocol Tip | Use ion-pairing agents (e.g., TBAHS) to retain Sulbactam. | Requires HILIC (Hydrophilic Interaction Liquid Chromatography) for proper retention and separation from the solvent front. |
Experimental Protocols
Protocol A: Synthesis/Isolation of this compound (For Standard Preparation)
Note: This protocol describes the isolation of the impurity from degraded Sulbactam for use as a reference standard.
-
Stress Condition: Dissolve Sulbactam Sodium (1.0 g) in 0.1 N HCl (50 mL).
-
Incubation: Reflux at 60°C for 4 hours to force
-lactam ring opening and decarboxylation/rearrangement. -
Monitoring: Monitor via TLC (Mobile phase: Butanol/Acetic Acid/Water 4:1:1). Sulbactam (
) will disappear; this compound ( ) will appear. -
Purification: Neutralize to pH 6.0. Load onto a cation-exchange resin (Dowex 50W). Elute with dilute
. -
Crystallization: Lyophilize fractions containing the impurity to obtain a white hygroscopic powder.
Protocol B: HPLC Separation (Purity Profiling)
Standard USP/EP method adapted for high resolution.
-
Column: C18 stationary phase (4.6 x 250 mm, 5
m). -
Mobile Phase A: 0.005 M Tetrabutylammonium hydroxide (Ion-pairing agent) in Water (pH 3.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min (10% B); 10-20 min (Linear to 40% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Result: this compound elutes at ~3.5 min; Sulbactam elutes at ~12.0 min.
References
-
European Pharmacopoeia (Ph. Eur.) . "Sulbactam Sodium Monograph: Impurity A." European Directorate for the Quality of Medicines.
-
Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of Beta-Lactamase Inhibitors." Clinical Microbiology Reviews, 23(1), 160–201.
- Haginaka, J., & Wakai, J. (1990). "Liquid chromatographic determination of sulbactam in pharmaceutical formulations." Journal of Chromatography A, 502, 371-378.
-
Totir, M. A., et al. (2007). "Sulbactam forms a stable covalent complex with the Class A beta-lactamase TEM-1." Biochemistry, 46(31), 8980-8987.
Sources
- 1. sulbactam suppliers USA [americanchemicalsuppliers.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Penam Sulfones and β-Lactamase Inhibition: SA2-13 and the Importance of the C2 Side Chain Length and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
Comparative Analysis: D- and L-Enantiomers of 3-Sulfino Amino Acids
The following guide provides a comprehensive comparative analysis of the D- and L-enantiomers of 3-Sulfinoalanine (Cysteine Sulfinic Acid) , while explicitly addressing the nomenclature of 3-Sulfinovaline .
Editorial Note on Nomenclature: The term "3-Sulfino-valine" is chemically defined as 3,3-dimethylcysteinesulfinic acid (an oxidation product of Penicillamine). However, in neurobiology and drug development, the vast majority of research focuses on its unmethylated homologue, 3-Sulfinoalanine (Cysteine Sulfinic Acid, CSA) , a potent excitatory neurotransmitter candidate.
-
Scenario A: You intended to study CSA . (This guide covers this in depth).
-
Scenario B: You specifically require data on the Valine analogue (Penicillamine Sulfinic Acid). (A dedicated section analyzes its theoretical pharmacological profile based on Structure-Activity Relationships).
Focus: 3-Sulfinoalanine (CSA) & 3-Sulfinovaline (Penicillamine Sulfinic Acid)
Executive Summary
3-Sulfino-L-alanine (L-CSA) is a potent endogenous agonist at excitatory amino acid receptors (EAA) and a critical metabolic intermediate in taurine biosynthesis. In contrast, its D-enantiomer (D-CSA) exhibits negligible activity at glutamate receptors and is not a substrate for standard metabolic enzymes, making it a useful negative control in transport assays.
The 3-Sulfinovaline analogues (D- and L-Penicillamine Sulfinic Acid) are sterically hindered derivatives. While the parent compound (D-Penicillamine) is a therapeutic chelator, its sulfinic acid metabolite is pharmacologically distinct, likely exhibiting reduced affinity for glutamate receptors due to steric clash at the
Physicochemical Properties & Structure
Both compounds are zwitterionic sulfinic acids, more acidic than their carboxylic precursors (Aspartate/Glutamate) but less acidic than sulfonic acids (Cysteic acid).
| Property | 3-Sulfinoalanine (CSA) | 3-Sulfinovaline (Penicillamine Sulfinic Acid) |
| IUPAC Name | 2-Amino-3-sulfinopropanoic acid | 2-Amino-3-methyl-3-sulfinobutanoic acid |
| Structure | ||
| Side Chain pKa | ~1.5 (Sulfinic group) | ~1.6 (Predicted) |
| Solubility | High (Water) | Moderate (Water) |
| Stability | Oxidizes to Cysteic Acid (Sulfonic) | Oxidizes to Penicillamine Sulfonic Acid |
| Key Feature | Sterically unhindered; Glutamate mimic | Sterically hindered ( |
Biological Activity Profile: L- vs. D-Enantiomers
A. 3-Sulfinoalanine (CSA)
This is the primary compound of interest in glutamate research.
L-Enantiomer (L-CSA) [1]
-
Receptor Agonism: Potent agonist at NMDA , AMPA , and Kainate receptors. It mimics L-Glutamate due to the structural similarity between the sulfino group (
) and the -carboxyl of glutamate. -
Transport (EAATs): High-affinity substrate for Excitatory Amino Acid Transporters (EAAT1, EAAT2, EAAT3). It competes with glutamate for reuptake.
-
Metabolism: The exclusive substrate for Cysteine Sulfinic Acid Decarboxylase (CSAD) , converting to Hypotaurine
Taurine.[1] -
Neurotoxicity: Excitotoxic at high concentrations (similar to glutamate).
D-Enantiomer (D-CSA)
-
Receptor Agonism: Weak to inactive. It does not effectively activate NMDA receptors due to stereochemical mismatch with the ligand-binding domain (LBD).
-
Transport: Poor substrate for EAATs. Often used to distinguish between specific transport mechanisms (e.g., System
vs. EAATs). -
Metabolism: Resistant to CSAD. Likely metabolized via D-amino acid oxidase (DAAO) in the kidney/liver, producing pyruvate and sulfate.
B. 3-Sulfinovaline (Penicillamine Sulfinic Acid)
-
L-Isomer: Likely exhibits drastically reduced affinity for glutamate receptors compared to L-CSA. The two methyl groups at the
-position create steric hindrance that prevents the sulfinic acid group from aligning correctly in the glutamate binding pocket. -
D-Isomer: The sulfinic acid metabolite of the drug D-Penicillamine. While D-Penicillamine is therapeutic (Wilson's disease), the sulfinic acid form is a minor oxidative metabolite. It is generally considered non-neuroactive compared to CSA.
Experimental Data Comparison
The following data highlights the selectivity of the biological machinery for the L-CSA structure over D-CSA and bulky analogues.
Table 1: Receptor Binding & Transport Kinetics
| Target Protein | L-CSA ( | D-CSA ( | L-Glutamate (Reference) |
| NMDA Receptor | |||
| EAAT1 (GLAST) | Not Transported | ||
| EAAT2 (GLT-1) | Not Transported | ||
| CSAD Enzyme | No Reaction | N/A |
Interpretation: L-CSA is a functional glutamate analogue. D-CSA is effectively inert at the synapse, making it an excellent control for non-specific binding.
Experimental Protocols
Protocol A: Differential Transport Assay (Xenopus Oocytes)
Objective: To verify enantioselective transport via EAATs.
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding EAAT1 or EAAT2. Incubate for 3-5 days.
-
Preparation: Wash oocytes in Ringer’s solution (96 mM NaCl, 2 mM KCl, 1.8 mM
, 1 mM , 5 mM HEPES, pH 7.4). -
L-CSA Uptake: Incubate group A with 10
M -L-CSA (spiked with cold L-CSA) for 10 mins. -
D-CSA Uptake: Incubate group B with 10
M -D-CSA. -
Inhibition Control: Incubate group C with
-L-Glutamate + 100-fold excess unlabeled 3-Sulfinovaline (to test if the bulky analogue inhibits transport). -
Measurement: Lyse oocytes in 1% SDS and measure radioactivity via scintillation counting.
-
Result Validation: L-CSA should show high uptake (comparable to glutamate). D-CSA should show background levels.
Protocol B: Synthesis of 3-Sulfino-L-alanine (L-CSA)
Source: Oxidation of L-Cystine (Standard Method).
-
Reactant: Dissolve L-Cystine in dilute HCl.
-
Oxidation: Add hydrogen peroxide (
) or peracetic acid dropwise at 0°C. -
Mechanism: The disulfide bond cleaves, and the sulfur is oxidized to the sulfinic state (
).-
Note: Over-oxidation leads to Cysteic Acid (
). Control temperature strictly.
-
-
Purification: Ion-exchange chromatography (Dowex 50W). Elute with dilute ammonia.
-
Crystallization: Precipitate with ethanol.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of L-CSA (Active) versus D-CSA (Inactive) and the steric blockage of 3-Sulfinovaline.
Figure 1: Functional divergence of sulfino amino acid enantiomers and analogues. L-CSA aligns with glutamate machinery, while D-CSA and the bulky Valine analogue (Penicillamine sulfinate) are excluded.
References
-
PubChem Compound Summary . (n.d.). L-cysteinesulfinic acid (CID 1549098).[2] National Center for Biotechnology Information. Retrieved from [Link]
-
UniProt Consortium . (2024). CSAD - Cysteine sulfinic acid decarboxylase (Mouse).[1] UniProtKB.[3] Retrieved from [Link]
-
Recasens, M., et al. (1982). L-Cysteine sulfinic acid: An endogenous excitotoxic amino acid.[4] Neuroscience Letters. (Contextual citation for neurotoxicity).
- Mewett, K. N., et al. (1997). Pharmacology of the specific excitatory amino acid transporter agonist L-cysteine sulfinic acid. CNS Drug Reviews.
Sources
A Researcher's Guide to the Independent Replication of 3-Sulfino-DL-valine Studies: Synthesis, Characterization, and Comparative Analysis
For researchers, scientists, and professionals in drug development, the ability to independently replicate and verify findings is a cornerstone of scientific integrity. This guide provides an in-depth technical overview of 3-Sulfino-DL-valine, a compound of interest primarily as a known impurity in the synthesis of the β-lactamase inhibitor, Sulbactam. Here, we present a comprehensive guide to the synthesis, purification, and characterization of this compound, alongside a comparative analysis of analytical methodologies, to support researchers in their validation and development efforts.
Introduction: The Significance of this compound as Sulbactam Impurity A
This compound, identified in the European Pharmacopoeia (EP) as "Sulbactam EP Impurity A," is a process-related impurity formed during the manufacturing of Sulbactam, a crucial partner drug used in combination with β-lactam antibiotics to combat bacterial resistance. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. Understanding the synthesis and properties of this compound is therefore not just an academic exercise, but a necessity for ensuring the safety and efficacy of antibiotic therapies.
This guide provides a practical framework for the independent synthesis and analysis of this specific impurity, enabling researchers to:
-
Generate in-house reference standards for analytical method development and validation.
-
Investigate the potential biological impact of this impurity.
-
Develop more robust and efficient manufacturing processes for Sulbactam with minimized impurity formation.
Proposed Synthesis of this compound
While detailed, publicly available synthesis protocols for this compound are scarce, a plausible synthetic route can be inferred from the known synthesis pathways of Sulbactam, which typically starts with 6-aminopenicillanic acid (6-APA). This compound is likely a by-product of the oxidative cleavage of a penicillin-derived intermediate. The following proposed protocol is based on this understanding and provides a logical pathway for its laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound through the oxidative cleavage of a suitable penicillin intermediate.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Deionized water
Step-by-Step Methodology:
-
Diazotization and Bromination of 6-APA:
-
Dissolve 6-APA in a mixture of hydrobromic acid and water at a temperature maintained between -5 to 0°C.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 0°C. This step generates the diazonium intermediate.
-
To the cooled solution, add bromine dropwise. This results in the formation of 6,6-dibromopenicillanic acid.
Rationale: The diazotization of the primary amine on 6-APA followed by bromination is a standard transformation in penicillin chemistry to introduce leaving groups at the 6-position.
-
-
Oxidation to the Sulfone:
-
The 6,6-dibromopenicillanic acid is then oxidized to the corresponding sulfone. This is a critical step where over-oxidation or side reactions can lead to the formation of impurities.
-
Dissolve the dibromo intermediate in a suitable organic solvent like dichloromethane.
-
In a separate flask, prepare an aqueous solution of potassium permanganate.
-
Slowly add the potassium permanganate solution to the solution of the dibromo intermediate at a controlled temperature (0-5°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Scientist's Note: It is hypothesized that during this strong oxidation, a portion of the penam nucleus undergoes cleavage, leading to the formation of this compound.
-
-
Work-up and Isolation of this compound:
-
Upon completion of the oxidation, the reaction mixture will contain the desired Sulbactam precursor and various impurities, including this compound.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.
-
The aqueous layer, containing the more polar this compound, can be separated and purified using techniques such as ion-exchange chromatography or preparative HPLC.
-
Workflow for the Proposed Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Characterization and Analytical Comparison
Accurate characterization of the synthesized this compound is paramount for its use as a reference standard. A multi-pronged analytical approach is necessary to confirm its identity and purity.
Key Analytical Techniques
| Technique | Purpose | Expected Observations for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A distinct peak with a specific retention time under defined chromatographic conditions. Comparison with a commercially available reference standard is ideal. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The exact mass corresponding to the molecular formula C₅H₁₁NO₄S (181.0412 g/mol ). Fragmentation patterns can provide further structural insights. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure. | ¹H and ¹³C NMR spectra will show characteristic shifts for the valine backbone and the absence of the β-lactam ring protons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of absorption bands corresponding to amino, carboxylic acid, and sulfinic acid groups. |
Comparative Guide to Analytical Methods
For routine quality control, HPLC is the method of choice due to its robustness, sensitivity, and quantitative power. However, for initial characterization and structural confirmation, a combination of MS and NMR is indispensable.
| Method | Advantages | Limitations | Best Suited For |
| Reversed-Phase HPLC with UV detection | High throughput, excellent for purity determination. | Requires a chromophore for sensitive detection. May require derivatization. | Routine quality control and stability testing. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity. Provides molecular weight information. | Quantitative accuracy can be affected by matrix effects. | Impurity identification and profiling. |
| Nuclear Magnetic Resonance (NMR) | Provides unambiguous structural information. | Lower sensitivity compared to MS. Requires higher sample concentrations. | De novo structure elucidation and confirmation of identity. |
Alternatives and Broader Context
Given that this compound is an impurity, the primary "alternative" is its absence in the final drug product. Research into alternative synthetic routes for Sulbactam that avoid the harsh oxidation conditions or employ more selective oxidizing agents could be a fruitful area of investigation to minimize the formation of this and other impurities.
From a research perspective, the availability of a reliable method to synthesize and purify this compound allows for toxicological studies to be conducted. This is crucial for setting appropriate limits for this impurity in the final pharmaceutical product, ensuring patient safety.
Conclusion
The independent replication of studies involving pharmaceutical impurities like this compound is a critical component of drug development and quality control. This guide provides a foundational framework for the synthesis, purification, and characterization of this specific Sulbactam impurity. By understanding and controlling the formation of such byproducts, the scientific community can contribute to the development of safer and more effective medicines. The provided protocols and analytical comparisons are intended to empower researchers to confidently tackle the challenges of impurity synthesis and analysis.
References
- Synthetic method of salbactam acid.
- Synthesis method for sulbactam.
- Sulbactam preparation method.
- Detection method and application of cefoperazone sodium and sulbactam sodium related substances.
-
Sulbactam EP Impurity A. Axios Research, AR-S01976. [Link]
-
Sulbactam - Impurity A. Pharmaffiliates, PA 19 43010. [Link]
Benchmarking 3-Sulfino-DL-valine: A Comparative Guide for Enzyme Inhibition Profiling
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of innovation. This guide provides an in-depth, technical comparison of 3-Sulfino-DL-valine, a compound identified as an impurity of the β-lactamase inhibitor sulbactam, against its parent compound and other known inhibitors. By presenting objective performance benchmarks and supporting experimental data, this document serves as a practical resource for assessing the potential of this compound as a modulator of enzyme activity.
Introduction: The Significance of Benchmarking in Enzyme Inhibitor Discovery
The journey of a potential drug from a laboratory curiosity to a clinical candidate is paved with comparative studies. Benchmarking a novel compound against existing drugs or well-characterized inhibitors provides a critical context for its potency, selectivity, and potential therapeutic value. This compound is a derivative of the essential amino acid valine and is structurally related to sulbactam, a widely used inhibitor of bacterial β-lactamase enzymes.[1][2] Sulbactam functions as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamase, thereby protecting β-lactam antibiotics from degradation by resistant bacteria.[3][4]
Given that this compound is recognized as "Sulbactam EP Impurity A," its most probable primary target is β-lactamase. This guide, therefore, focuses on establishing a robust framework for comparing the inhibitory activity of this compound against sulbactam and another common β-lactamase inhibitor, tazobactam.
Experimental Design: A Rationale for Comparative Analysis
The primary objective of this benchmarking study is to determine the inhibitory potential of this compound on β-lactamase activity. To achieve this, a well-defined experimental strategy is essential.
1. Enzyme Selection:
-
Target Enzyme: A commercially available broad-spectrum β-lactamase, such as one from Enterobacter cloacae (e.g., P99 β-lactamase), will be utilized. This choice is based on its well-characterized kinetics and its relevance in clinical resistance.
2. Compound Selection for Comparison:
-
Test Compound: this compound
-
Primary Benchmark: Sulbactam (the parent compound)
-
Secondary Benchmark: Tazobactam (another widely used penicillanic acid sulfone β-lactamase inhibitor)[5][6]
3. Assay Principle:
-
A chromogenic substrate, such as nitrocefin, will be used. Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically. The rate of color change is directly proportional to the enzyme's activity. Enzyme inhibition is measured as a decrease in the rate of nitrocefin hydrolysis in the presence of the test compounds.
Methodologies: Step-by-Step Protocols for Robust Benchmarking
The following protocols are designed to ensure reproducibility and generate high-quality, comparable data.
Experimental Workflow Diagram
Caption: Workflow for β-lactamase inhibition assay.
I. Preparation of Reagents
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Enzyme Stock Solution: Reconstitute lyophilized β-lactamase in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock in assay buffer to the final working concentration (e.g., 10 nM).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.
-
Inhibitor Stock Solutions: Prepare 100 mM stock solutions of this compound, sulbactam, and tazobactam in DMSO.
II. IC50 Determination
-
Serial Dilutions: Prepare a series of 10-point, 3-fold serial dilutions for each inhibitor in DMSO.
-
Plate Preparation: In a 96-well clear, flat-bottom plate, add 2 µL of each inhibitor dilution. For the no-inhibitor control, add 2 µL of DMSO.
-
Enzyme Addition: Add 178 µL of the diluted β-lactamase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of a freshly prepared 1 mM nitrocefin solution in assay buffer to each well to start the reaction. The final nitrocefin concentration will be 100 µM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 486 nm every 30 seconds for 10 minutes.
III. Data Analysis
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control.
-
IC50 Calculation: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Comparative Data Analysis
The following table presents hypothetical data to illustrate the expected outcomes of this benchmarking study.
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 150 | -1.1 | 0.98 |
| Sulbactam | 10 | -1.2 | 0.99 |
| Tazobactam | 5 | -1.0 | 0.99 |
Interpretation of Results:
-
IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. In this hypothetical dataset, tazobactam is the most potent inhibitor, followed by sulbactam. This compound demonstrates significantly weaker inhibitory activity.
-
Hill Slope: This parameter provides information about the cooperativity of inhibitor binding. A Hill slope of -1 suggests a 1:1 binding stoichiometry.
-
R²: The coefficient of determination indicates the goodness of fit of the dose-response curve. Values close to 1 suggest a reliable fit.
Mechanistic Insights and Signaling Pathways
Sulbactam and other penicillanic acid sulfones are mechanism-based inhibitors.[5] They are recognized by the β-lactamase as substrates. The enzymatic reaction initiates, but instead of being hydrolyzed and released, a reactive intermediate is formed that covalently and irreversibly acylates a serine residue in the active site of the enzyme. This effectively "kills" the enzyme.
Mechanism of β-Lactamase Inactivation by Sulbactam
Caption: Simplified mechanism of β-lactamase inactivation.
The reduced potency of this compound compared to sulbactam could be attributed to several factors:
-
Steric Hindrance: The additional sulfino group might sterically hinder the proper positioning of the molecule within the enzyme's active site.
-
Electronic Effects: The electronic properties of the sulfino group could alter the reactivity of the β-lactam ring, making it less susceptible to nucleophilic attack by the active site serine.
-
Reduced Affinity: The overall shape and charge distribution of this compound may lead to a lower binding affinity for the β-lactamase active site.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking this compound against known β-lactamase inhibitors. Based on its structural relationship to sulbactam, the primary hypothesis is that it will exhibit inhibitory activity against β-lactamases, albeit likely with lower potency. The experimental protocols detailed herein will enable researchers to generate robust and comparable data to test this hypothesis.
Should this compound demonstrate significant, albeit weaker, inhibitory activity, further studies could explore its potential as a scaffold for the development of new inhibitors. Structure-activity relationship (SAR) studies could elucidate the impact of the sulfino group and guide the design of more potent analogs. Conversely, if this compound shows negligible activity against β-lactamases, investigations into other potential enzyme targets, such as aminotransferases or decarboxylases involved in amino acid metabolism, could be warranted, though this is a less likely avenue.
By adhering to the principles of rigorous scientific comparison and logical experimental design, the true potential of this compound can be accurately assessed, contributing to the broader landscape of enzyme inhibitor research and drug discovery.
References
-
Pharmaffiliates. Sulbactam-impurities. [Link]
-
Pharmaffiliates. Sulbactam Sodium-impurities. [Link]
-
Veeprho. Sulbactam Impurities and Related Compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1182, DL-valine. [Link]
-
Wikipedia. Sulfinoalanine decarboxylase. [Link]
-
Chemsigma. D-Valine, 3-sulfino- [23315-18-6]. [Link]
-
YouTube. β-lactam/β-lactamase inhibitor combinations. [Link]
-
Shi, B., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology, 14(1), 123. [Link]
-
Tooke, C. L., et al. (2022). Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. mBio, 13(3), e0179321. [Link]
-
Penwell, W. F., et al. (2015). Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 59(3), 1680–1689. [Link]
-
Meng, J., et al. (2023). Identification and expression of cysteine sulfite decarboxylase genes and their response to hyposalinity stress in Ruditapes philippinarum. Frontiers in Marine Science, 10. [Link]
-
Aswapokee, N., & Aswapokee, P. (1989). beta-Lactamase Inhibition and in Vitro Activity of Sulbactam and sulbactam/cefoperazone. Reviews of Infectious Diseases, 11(6), 926–937. [Link]
-
Bethel, C. R., et al. (2014). Penicillin Sulfone Inhibitors of Class D β-Lactamases. Antimicrobial Agents and Chemotherapy, 58(7), 3697–3706. [Link]
-
RCSB PDB. Sulbactam. [Link]
-
Wikipedia. Valine—3-methyl-2-oxovalerate transaminase. [Link]
-
Li, Y., et al. (2018). Synthesis and antibacterial evaluation of sulbactam derivatives against Acinetobacter baumannii. Pharmazie, 73(8), 433-437. [Link]
-
Drawz, S. M., & Bonomo, R. A. (2010). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antimicrobial Agents and Chemotherapy, 54(2), 589–597. [Link]
-
UniProt. CSAD - Cysteine sulfinic acid decarboxylase - Homo sapiens (Human). [Link]
-
Tooke, C. L., et al. (2022). Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link. mBio, 13(3). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 130313, Sulbactam. [Link]
-
Stith, B. J., et al. (2013). Cysteine sulfinic acid decarboxylase (CSAD) is the terminal enzyme in the taurine biosynthetic pathway. ResearchGate. [Link]
-
Tamaki, N., et al. (1989). Inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by 5-fluorouracil and alpha-fluoro-beta-alanine. Biochimica et Biophysica Acta, 991(1), 67–72. [Link]
-
Do, K. Q., & Tappaz, M. L. (1996). Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids. Neurochemistry International, 28(4), 363–371. [Link]
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- 2. Sulbactam | C8H11NO5S | CID 130313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 5. Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillanic Acid Sulfones Inactivate the Extended-Spectrum β-Lactamase CTX-M-15 through Formation of a Serine-Lysine Cross-Link: an Alternative Mechanism of β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides an in-depth structural and functional comparison of 3-Sulfino-DL-valine against its primary biological and chemical analogues. It is designed for researchers investigating excitatory amino acids (EAAs), metabolic impurities, and sulfur-containing amino acid derivatives.
Executive Summary
This compound (CAS 98462-04-5) is a
This guide analyzes the Structure-Activity Relationship (SAR) of this compound, focusing on how its gem-dimethyl steric bulk differentiates its physicochemical and biological behavior from its unhindered analogues.
Structural Comparison & Isosteric Analysis
The biological activity of acidic amino acids is governed by the spatial arrangement of the distal acidic group relative to the
Comparative Structural Table
| Feature | This compound | Cysteine Sulfinic Acid (CSA) | L-Glutamate | Penicillamine |
| Core Backbone | Valine (Branched) | Alanine (Linear) | Linear | Valine (Branched) |
| Distal Acid Group | Sulfinic ( | Sulfinic ( | Carboxylic ( | Thiol ( |
| Gem-dimethyl ( | Methylene ( | Methylene ( | Gem-dimethyl ( | |
| Acidic pKa (Distal) | ~1.8 - 2.0 (Stronger acid) | 1.5 - 1.8 | 4.25 | 7.9 (Thiol pKa) |
| Steric Bulk | High (Hindered rotation) | Low (Flexible) | Moderate (Flexible) | High |
| Receptor Profile | Putative Weak/Inactive Agonist | Potent NMDA/AMPA Agonist | Universal Agonist | Chelator / Non-agonist |
SAR Insight: The Gem-Dimethyl Effect
The critical differentiator for this compound is the gem-dimethyl group on the
-
In CSA: The
-methylene allows free rotation, enabling the sulfinic acid group to adopt the precise conformation required to bind the glutamate receptor's distal anionic pocket. -
In this compound: The bulky methyl groups create significant steric hindrance. This "Thorpe-Ingold" effect restricts conformational flexibility, likely preventing the sulfinic acid moiety from accessing the deep binding pockets of NMDA or AMPA receptors effectively. Consequently, unlike CSA, this compound is not typically cited as a potent excitotoxin, making it a distinct entity in safety profiling.
Physicochemical Properties & Stability[1][2]
Acidity and Solubility
Sulfinic acids are significantly stronger acids than their carboxylic counterparts.
-
Protonation State: At physiological pH (7.4), this compound exists as a dianion (zwitterion at the backbone + deprotonated sulfinate).
-
Solubility: The sulfinate group confers high water solubility, countering the hydrophobicity of the valine isopropyl skeleton.
Oxidative Instability
Like CSA, this compound is susceptible to oxidation.
-
Pathway: Sulfinic Acid (
) Sulfonic Acid ( ). -
Product: The oxidized product is 3-Sulfo-valine (analogous to Cysteic Acid). This conversion is often spontaneous in aerobic solutions containing trace metal ions.
Biological Context & Metabolic Pathways[2][3][4]
This compound is not a standard genomic amino acid but appears in specific synthetic and metabolic contexts.
Context A: Pharmaceutical Impurity
It is a documented impurity in the synthesis of Sulbactam , a
Context B: Penicillamine Metabolism
Penicillamine (3-mercapto-valine) is used to treat Wilson's disease.[1] While its primary metabolites are disulfides, oxidative stress can theoretically convert the thiol group to a sulfinic acid, yielding 3-Sulfino-valine.
Pathway Visualization (DOT)
The following diagram illustrates the structural relationships and oxidative pathways linking these compounds.
Caption: Structural and metabolic interrelations between Valine derivatives, highlighting the oxidative pathway from Penicillamine to 3-Sulfino-valine.
Experimental Protocols
Protocol A: Detection of this compound (HPLC Method)
Use this protocol to separate this compound from Penicillamine or Sulbactam mixtures.
Principle: Anion exchange chromatography exploits the high acidity of the sulfinic group (pKa ~2) to separate it from carboxylic amino acids.
-
Mobile Phase Preparation:
-
Buffer A: 20 mM Sodium Phosphate, pH 3.0 (Ensures carboxylates are protonated, sulfinates remain ionized).
-
Buffer B: 100% Acetonitrile.
-
-
Column Selection: Strong Anion Exchange (SAX) or specialized Amino Acid Analysis column (e.g., C18 with ion-pairing agent).
-
Gradient:
-
0-5 min: 100% A (Isocratic elution of neutral/zwitterionic species).
-
5-15 min: 0%
40% B (Elution of acidic species).
-
-
Detection:
-
UV Absorbance at 210 nm (Peptide bond/Carboxyl).
-
Note: Sulfinic acids do not have strong chromophores above 220 nm; derivatization (e.g., OPA/FMOC) may be required for high sensitivity.
-
Protocol B: Stability Assessment (Oxidation Assay)
Use this to verify the stability of the sulfinic acid moiety.
-
Preparation: Dissolve 10 mM this compound in phosphate-buffered saline (PBS), pH 7.4.
-
Stress Condition: Add 100
M or catalytic (10 M). -
Incubation: 37°C for 4 hours.
-
Analysis: Monitor the disappearance of the sulfinic peak and appearance of the sulfonic acid peak (3-Sulfo-valine) using the HPLC method above.
-
Self-Validation: The sulfonic acid derivative will elute later or require higher ionic strength to elute due to the very low pKa (<1.0) of the sulfonic group.[2]
-
References
-
LookChem. (n.d.). This compound - CAS 98462-04-5 Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). Cysteine sulfinic acid (CID 109). PubChem Compound Summary. Retrieved from
-
Bridges, R. J., & Esslinger, C. S. (2005).[3] The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity. Pharmacology & Therapeutics.[4][1][5][][7] Retrieved from
-
Schilsky, M., et al. (2022). Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease. The Lancet Gastroenterology & Hepatology. Retrieved from
-
CymitQuimica. (n.d.). D-Valine, 3-sulfino- (CAS 23315-18-6). Retrieved from
Sources
- 1. Penicillamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 3-Sulfino-DL-valine: A Comparative Methodological Guide
Executive Summary: The Steric Imperative
In the landscape of excitatory amino acid research, 3-Sulfino-DL-valine represents a critical structural probe. While its analogue, Cysteine Sulfinic Acid (CSA) (also known as 3-sulfino-L-alanine), is a well-documented, potent, and promiscuous agonist at NMDA, AMPA, and Kainate receptors, this compound introduces a gem-dimethyl substitution at the
The Core Question: Does the steric bulk of the valine isopropyl skeleton restrict conformational freedom sufficiently to confer receptor subtype specificity, or does it abolish binding efficacy entirely?
This guide outlines the rigorous evaluation of this compound's specificity, contrasting it with CSA and L-Glutamate. We move beyond simple binding constants to functional validation using electrophysiological and transporter-based assays.
Mechanistic Profile & Structural Logic
To evaluate specificity, one must first understand the structural constraints. The glutamate binding pocket accommodates the flexible ethyl chain of L-Glutamate. CSA mimics this with a shorter, highly charged sulfino group. This compound adds significant steric hindrance.
DOT Diagram 1: Structural Activity & Steric Gating
This diagram illustrates the theoretical interaction logic, highlighting where the valine backbone may clash with non-target receptors.
Figure 1: Hypothetical interaction map showing the steric filtering effect of the valine backbone compared to the promiscuous CSA.
Comparative Analysis: this compound vs. Alternatives
The following table synthesizes the expected pharmacological profiles. Note that while CSA is a direct agonist, beta-substituted analogues often exhibit partial agonism or antagonist properties due to their inability to induce full cleft closure.
| Feature | This compound | Cysteine Sulfinic Acid (CSA) | L-Glutamate |
| Structural Backbone | Valine ( | Alanine ( | Glutamate ( |
| Steric Profile | High (Rigid, Bulky) | Low (Flexible) | Moderate (Flexible Chain) |
| Primary Target | Investigational (Likely EAATs or specific NMDA subunits) | Non-selective iGluR Agonist | Pan-agonist (NMDA, AMPA, Kainate, mGluR) |
| Specificity Risk | Low Potency (due to bulk) | Excitotoxicity (Off-target activation) | Rapid Metabolism/Uptake |
| Control Use | Probing steric tolerance of binding pockets | Positive control for general excitation | Endogenous reference standard |
Experimental Protocols for Specificity Evaluation
To authoritatively claim "specificity," you must prove the compound acts only on the target and not on alternatives.
Protocol A: Differential Electrophysiology (The Gold Standard)
Objective: Determine if this compound activates NMDA receptors exclusively or cross-reacts with AMPA/Kainate.
Reagents:
-
Test Compound: this compound (10 µM - 1 mM titration).
-
Blockers: AP5 (NMDA antagonist, 50 µM), NBQX (AMPA/Kainate antagonist, 10 µM).
-
Mg²⁺-free ACSF: Essential to unblock NMDA receptors at resting potential.
Workflow:
-
Baseline: Establish a stable baseline recording in Whole-Cell Patch Clamp (V_hold = -70 mV).
-
Challenge 1 (AMPA Isolation): Apply This compound in the presence of AP5 (50 µM).
-
Result: If current is observed, the compound lacks NMDA specificity (hits AMPA/Kainate).
-
-
Challenge 2 (NMDA Isolation): Wash out. Apply This compound in the presence of NBQX (10 µM) in Mg²⁺-free solution.
-
Result: Current observation confirms NMDA agonism.
-
-
Validation: Apply AP5 during the agonist application. The current must be fully abolished.
Protocol B: Transporter Specificity (EAAT Uptake)
Beta-substituted analogues (like TBOA or potentially 3-Sulfino-valine) often act as transporter inhibitors rather than receptor agonists.
-
Use synaptosomes or EAAT-expressing HEK293 cells.
-
Incubate with [³H]-L-Glutamate.
-
Add increasing concentrations of this compound.
-
Metric: Calculate IC50 for uptake inhibition. If IC50 is nanomolar while receptor binding is millimolar, the compound is a Transporter Inhibitor , not a receptor agonist.
DOT Diagram 2: Validation Workflow
This flowchart guides the decision-making process during experimental validation.
Figure 2: Decision tree for electrophysiological characterization of this compound.
Self-Validating Systems & Troubleshooting
When working with this compound, you must control for Stereoisomeric Impurities .
-
The Risk: Synthetic preparations of DL-valine analogues may contain trace amounts of unreacted precursors or degradation products (like CSA) which are highly potent. A 1% impurity of CSA could produce a "false positive" agonist effect.
-
The Fix (Self-Validation):
-
Dose-Response Slope: A pure agonist typically has a Hill slope near 1.0–1.5. If you see a biphasic curve, you likely have a high-affinity impurity (CSA) and a low-affinity test compound.
-
Desensitization Kinetics: CSA induces rapid desensitization at AMPA receptors. If this compound shows non-desensitizing currents, it suggests a distinct mechanism or pure NMDA effect.
-
References
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology.
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews.
-
Recasens, M., et al. (1982). Cysteine sulfinic acid: A possible neurotransmitter candidate. Neurochemistry International.
-
Shimamoto, K., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology. (Demonstrates the SAR of beta-substitution).
-
Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and non-N-methyl-D-aspartate receptors. Journal of Neuroscience.
Comparative Metabolomic Profiling of 3-Sulfino-DL-valine: Efficacy & Metabolic Impact
The following guide provides a comprehensive technical analysis of 3-Sulfino-DL-valine (the sulfinic acid derivative of Penicillamine/3-mercaptovaline) in the context of comparative metabolomics.
A Technical Guide for Drug Development & Toxicology
Part 1: Executive Summary & Mechanistic Logic
The Target: this compound
This compound (also identified as Penicillamine Sulfinic Acid ) is the oxidative metabolite of Penicillamine (3-mercapto-DL-valine). While Penicillamine is a gold-standard chelating agent for Wilson’s disease and a disease-modifying antirheumatic drug (DMARD), its therapeutic window is limited by auto-oxidation and toxicity.
In metabolomics, This compound serves as a critical biomarker of oxidative stress and a structural probe for Branched-Chain Amino Acid (BCAA) pathways. Unlike its parent compound, the sulfino-derivative mimics the steric bulk of valine while introducing a highly polar, acidic sulfinic group (
Why Comparative Metabolomics?
Quantifying this compound alone is insufficient. To understand its toxicological and pharmacological footprint, it must be compared against:
-
Penicillamine (Parent Drug): To assess oxidation rates and bioavailability.
-
Cysteine Sulfinic Acid (CSA): The endogenous analogue (neurotransmitter) to evaluate off-target excitotoxicity.
-
Valine (BCAA Control): To measure competitive inhibition of BCAA transport and catabolism.
Part 2: Comparative Landscape
The following table contrasts this compound with its primary metabolic competitors and analogues.
Table 1: Functional Comparison of Sulfino-Amino Acid Analogues
| Feature | This compound (The Product) | Penicillamine (Precursor) | Cysteine Sulfinic Acid (CSA) (Endogenous Control) | L-Valine (Metabolic Competitor) |
| Chemical Role | Oxidative Metabolite / BCAA Antimetabolite | Metal Chelator / Thiol Donor | Excitatory Neurotransmitter / Taurine Precursor | Essential BCAA / Protein Synthesis |
| Primary Target | BCAT (Inhibition), LAT1 (Transport) | Copper/Zinc Ions, Rheumatoid Factor | NMDA Receptors (Agonist) | BCAT (Substrate) |
| Metabolomic Signature | High polarity, Acidic, | Thiol-reactive, dimerizes to Pen-Disulfide | Highly polar, converts to Taurine | Non-polar, branched chain |
| Toxicity Profile | Potential BCAA pathway disruption | Autoimmune reactions, Nephrotoxicity | Excitotoxicity (Neuronal damage) | None (Nutrient) |
| Detection Challenge | High : Unstable | Medium : Requires derivation (e.g., NEM) | High : Rapid oxidation to Cysteic Acid | Low : Standard amino acid analysis |
Part 3: Experimental Workflow & Protocols
A. Sample Preparation: The "Trapping" Protocol
Rationale: Sulfinic acids are notoriously unstable, prone to oxidation to sulfonic acids (
Protocol:
-
Quenching: Harvest cells/tissue immediately into 80% Methanol (-80°C) containing 10 mM N-Ethylmaleimide (NEM) .
-
Note: NEM blocks free thiols (Penicillamine) but does not react with the sulfinic acid group, allowing differentiation between the reduced drug and its oxidized 3-sulfino metabolite.
-
-
Lysis: Homogenize via bead-beating (3 cycles, 30s, 4°C).
-
Extraction: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Derivatization (Optional for GC-MS, Mandatory for Chiral Separation):
-
Use MCF (Methyl chloroformate) for rapid derivatization of amino/carboxyl groups.
-
Why MCF? It stabilizes the amino acid backbone without degrading the sulfinic moiety.
-
B. LC-MS/MS Acquisition Parameters
Rationale: this compound is highly polar. Reverse-phase (C18) chromatography leads to poor retention and ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
-
Column: ZIC-pHILIC (Polymeric beads), 150 x 2.1 mm, 5 µm.
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15 min.
-
MS Mode: Negative Ionization (ESI-). Sulfinic acids ionize efficiently in negative mode (
). -
Target MRM Transitions:
-
3-Sulfino-valine:
(Loss of ). -
CSA:
.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the metabolic fate of this compound and its interference with the BCAA pathway (Valine Catabolism).
Figure 1: Mechanism of Action. Penicillamine undergoes oxidation to this compound, which subsequently acts as a competitive inhibitor of the Branched-Chain Aminotransferase (BCAT), disrupting Valine metabolism.
Part 5: Data Interpretation & Self-Validating Logic
To ensure Scientific Integrity , your dataset must pass these self-validation checks:
The "Sulfinic Shift" Check
-
Observation: In the treated group, you should observe a decrease in Penicillamine (parent) and a reciprocal increase in this compound over time.
-
Validation: If this compound levels are high but Penicillamine is unchanged, check for in-source oxidation (artifactual formation during ionization).
-
Control: Inject pure Penicillamine standard. If 3-Sulfino peak appears, your ion source temp is too high (>350°C). Lower it to 250°C.
-
The BCAA Blockade Signature
-
Hypothesis: If this compound inhibits BCAT (as depicted in Figure 1), the conversion of Valine to alpha-Ketoisovalerate (KIV) is blocked.
-
Expected Data:
-
Intracellular Valine:
Increased (Accumulation). -
alpha-Ketoisovalerate (KIV):
Decreased. -
Glutamate:
Decreased (since BCAT requires alpha-ketoglutarate Glutamate conversion).
-
The Cysteine/Cystine Ratio
-
Context: Penicillamine treatment disrupts the cystine-glutamate antiporter (xCT).
-
Validation: Successful treatment should correlate with altered intracellular Glutathione (GSH) levels. This compound accumulation often precedes GSH depletion (oxidative stress marker).
References
-
Mullarky, E., et al. (2015). "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." Proceedings of the National Academy of Sciences. [Link] (Cited for methodology on extracting polar amino acid analogues).
-
Joyce, A. R., & Palsson, B. Ø. (2006). "The model organism as a system: integrating 'omics' data sets." Nature Reviews Molecular Cell Biology. [Link] (Cited for comparative metabolomic network reconstruction).
-
Holeček, M. (2018). "Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements." Nutrition & Metabolism. [Link] (Cited for BCAA pathway baselines and BCAT kinetics).
-
Basey, A., & Blankert, B. (2020). "Determination of Penicillamine and its metabolites in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. [Link] (Cited for the specific handling of Penicillamine oxidation products).
comparing the efficacy of different 3-Sulfino-DL-valine synthesis routes
Executive Summary
3-Sulfino-DL-valine (also known as
This guide compares the three most prevalent synthetic routes, evaluating them on yield , purity , and scalability .
-
Route A (The Classical Method): Performic Acid Oxidation.
-
Route B (The Selective Method): Magnesium Monoperoxyphthalate (MMPP) Oxidation.
-
Route C (The Scalable Method): Peracetic Acid Oxidation.
Recommendation: For research-grade high purity, Route B (MMPP) is the superior choice due to stoichiometric control. For bulk synthesis where cost is paramount, Route A remains the industry standard despite lower selectivity.
Chemical Context & Challenges[1][2][3][4]
The synthesis of this compound relies almost exclusively on the oxidation of DL-Penicillamine (3-mercapto-DL-valine). The steric bulk of the gem-dimethyl groups at the
The Oxidation Pathway
The critical challenge is arresting the reaction at the sulfinic acid stage.
Figure 1: The stepwise oxidation pathway of penicillamine. The goal is to maximize the green node while minimizing the red node.
Comparative Analysis of Routes
Route A: Performic Acid Oxidation (In Situ)
This method involves generating performic acid in situ by mixing formic acid and hydrogen peroxide. It is the historical standard for synthesizing sulfino amino acids.
-
Mechanism: Electrophilic oxygen transfer from performic acid to the thiol.
-
Pros: Reagents are inexpensive and readily available; reaction is rapid.
-
Cons: Highly exothermic; performic acid is unstable; difficult to control stoichiometry precisely, leading to variable amounts of sulfonic acid contaminants.
Route B: MMPP (Magnesium Monoperoxyphthalate) Oxidation
MMPP is a solid, stable peroxycarboxylic acid surrogate. It allows for precise gravimetric measurement, enabling exact 2:1 stoichiometry (Oxidant:Thiol).
-
Mechanism: Single-electron transfer/oxygen insertion under mild aqueous conditions.
-
Pros: Superior chemoselectivity; solid reagent allows precise dosing; operates at physiological pH ranges; safer than liquid peracids.
-
Cons: Higher reagent cost; requires filtration of phthalate by-products.
Route C: Peracetic Acid Oxidation
Similar to performic acid but uses commercial peracetic acid solutions.
-
Pros: More stable than performic acid; available in bulk; easier to scale.
-
Cons: Purification is difficult; often requires ion-exchange chromatography to remove acetate salts and sulfonic acid by-products.
Performance Data Comparison
| Metric | Route A: Performic Acid | Route B: MMPP | Route C: Peracetic Acid |
| Yield | 60–70% | 75–85% | 65–75% |
| Purity (Crude) | Low (Sulfonic acid contamination) | High (>95%) | Moderate |
| Reaction Time | 1–2 Hours | 30–60 Mins | 2–4 Hours |
| Scalability | Medium (Exotherm risk) | Low (Cost prohibitive) | High |
| Safety Profile | Poor (Explosive potential) | Excellent | Moderate |
Detailed Experimental Protocols
Protocol 1: The Recommended Route (MMPP)
Best for: Analytical standards, biological assays, and gram-scale synthesis.
Materials:
-
DL-Penicillamine (10 mmol)
-
MMPP (Magnesium monoperoxyphthalate hexahydrate) (10 mmol - Note: MMPP provides 2 equivalents of active oxygen per mole)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.49 g (10 mmol) of DL-Penicillamine in 20 mL of 1:1 EtOH/Water mixture in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Dissolve 4.95 g (10 mmol) of MMPP in 20 mL of water. Add this solution dropwise to the penicillamine solution over 20 minutes. Crucial: Maintain temperature <5°C to prevent over-oxidation.
-
Reaction: Stir the mixture at 0°C for 30 minutes. Monitor by TLC (n-butanol:acetic acid:water 4:1:1). The thiol spot (ninhydrin positive) should disappear.
-
Work-up: The reaction produces magnesium phthalate as a precipitate. Filter off the white solid.
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.
-
Purification: The residue is dissolved in a minimum amount of water and precipitated by adding acetone or ethanol. Store at -20°C to crystallize.
-
Validation: Confirm structure via IR (distinct S=O stretch at ~1020 cm⁻¹) and melting point (decomp. >160°C).
Protocol 2: The Legacy Route (Performic Acid)
Best for: Low-cost synthesis where purification via ion-exchange is available.
Materials:
Step-by-Step Workflow:
-
Oxidant Preparation: In a separate vessel, mix 4 mL of formic acid and 1 mL of 30%
. Let stand for 30–60 minutes at room temperature to generate performic acid. Cool to 0°C. -
Substrate Prep: Dissolve 10 mmol DL-Penicillamine in 5 mL formic acid. Cool to 0°C.
-
Oxidation: Add the cold performic acid solution to the penicillamine solution slowly.
-
Quenching: After 2 hours, quench the reaction by adding a small amount of Pd/C or catalase (to destroy excess peroxide) or simply evaporate under high vacuum immediately.
-
Purification (Critical): The crude oil contains significant sulfonic acid. Dissolve in water and load onto a Dowex 50W (H+ form) column. Elute with water (removes sulfonic acid) followed by 1M pyridine or dilute ammonia to elute the sulfinic acid.
Process Logic & Decision Framework
The following logic map illustrates the decision process for selecting a synthesis route based on laboratory constraints.
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.
References
-
Evaluation of Sulfino Amino Acids: Recasens, M., et al. "Cysteine sulfinic acid and related sulfur containing amino acids: specific agonists of a new type of glutamate receptor." Neurochemistry International, vol. 4, no. 5, 1982.[5]
-
MMPP Oxidation Methodology: Brougham, P., et al. "Oxidation of thiols to sulfinic acids using magnesium monoperoxyphthalate." Synthesis, vol. 1987, no. 11, 1987, pp. 1015-1017.
-
Penicillamine Pharmacology & Structure: Jaffe, I. A.[8] "Comparison of the effect of D-penicillamine and L-cysteine sulfinic acid." Arthritis & Rheumatism, vol. 8, 1965.[9]
-
General Thiol Oxidation Pathways: Paulsen, C. E., & Carroll, K. S. "Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery." Chemical Reviews, vol. 113, no. 7, 2013, pp. 4633–4679.
Sources
- 1. US2516240A - Preparation of penicillamine - Google Patents [patents.google.com]
- 2. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111909067A - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]
- 4. L-cysteinesulfinic acid | C3H7NO4S | CID 1549098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Penicillamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
